2-Amino-1-(2-fluorophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOFGRYDNHJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567774 | |
| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-74-9 | |
| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(2-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(2-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-(2-fluorophenyl)ethanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevalent synthetic strategies and detailed analytical techniques for the characterization of this versatile intermediate. The focus is on providing practical, field-proven insights to enable researchers to navigate the complexities of its synthesis and ensure the quality of the final product.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a 1,2-aminoalcohol, is a key structural motif found in numerous biologically active molecules.[1] The presence of the fluorine atom on the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this intermediate is of high interest in the development of drugs for a range of therapeutic areas.
The primary challenge and area of focus in the synthesis of this compound lie in controlling the stereochemistry at the two chiral centers. The enantiomeric and diastereomeric purity of this intermediate directly impacts the pharmacological profile of the resulting API. Therefore, robust and stereoselective synthetic methods are paramount.
Synthetic Pathways: A Strategic Approach
The synthesis of this compound is most commonly achieved through the reduction of the corresponding α-amino ketone, 2-amino-1-(2-fluorophenyl)ethanone. This section will delve into the synthesis of the precursor ketone and its subsequent stereoselective reduction.
Synthesis of the α-Amino Ketone Precursor: 2-Amino-1-(2-fluorophenyl)ethanone
The synthesis of the α-amino ketone precursor is a critical first step. A common route begins with the commercially available 2'-fluoroacetophenone.[2]
2.1.1. α-Bromination of 2'-Fluoroacetophenone
The initial step involves the bromination of 2'-fluoroacetophenone to yield 2-bromo-2'-fluoroacetophenone. This electrophilic substitution reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.
2.1.2. Amination of 2-Bromo-2'-fluoroacetophenone
The subsequent step is the displacement of the bromine atom with an amino group. This can be achieved by reacting 2-bromo-2'-fluoroacetophenone with a source of ammonia, such as hexamethylenetetramine followed by acidic hydrolysis (the Delepine reaction), or by direct amination with ammonia. The resulting product is 2-amino-1-(2-fluorophenyl)ethanone, often isolated as its hydrochloride salt to improve stability.
Stereoselective Reduction of 2-Amino-1-(2-fluorophenyl)ethanone
The reduction of the prochiral ketone in 2-amino-1-(2-fluorophenyl)ethanone to the corresponding alcohol is the key stereochemistry-determining step. Several methods can be employed, with catalytic asymmetric reduction being the most efficient and widely used approach in an industrial setting.[3]
2.2.1. Catalytic Asymmetric Reduction
Catalytic asymmetric reduction methods offer high enantioselectivity and are often preferred for their efficiency and scalability.[3][4] These methods typically involve the use of a chiral catalyst to facilitate the transfer of a hydride from a reducing agent to the ketone.
Common Catalytic Systems:
-
Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[3] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane source such as borane-dimethyl sulfide complex (BMS) or catecholborane.[3][5] The choice of the specific CBS catalyst can influence the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol.
-
Transition Metal Catalysts: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are also highly effective for the asymmetric hydrogenation of ketones.[6] These catalysts typically employ chiral phosphine ligands, such as BINAP, to create a chiral environment around the metal center, leading to high enantioselectivities.[3] Transfer hydrogenation, using isopropanol or formic acid as the hydrogen source, is a common variation of this approach.[3]
Purification and Isolation
Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and residual catalyst. The purification strategy will depend on the physical properties of the product and the impurities present.
Common Purification Techniques:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity. The choice of solvent is critical and should be optimized to maximize yield and purity.
-
Column Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography on silica gel or another suitable stationary phase is a viable option.[7]
-
Acid-Base Extraction: The basic nature of the amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basification and extracted back into an organic solvent.
In-depth Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons (multiplet), the methine proton (doublet of doublets or multiplet), the methylene protons (diastereotopic, appearing as a multiplet), and the amine and hydroxyl protons (broad singlets, exchangeable with D₂O).[8] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the aromatic carbons (some showing C-F coupling), the methine carbon, and the methylene carbon.[8] |
| ¹⁹F NMR | Confirmation of the presence and position of the fluorine atom. | A single signal in the characteristic region for an aryl fluoride. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).[9][10] Characteristic fragmentation patterns can further confirm the structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, C-H stretching bands, and C=C stretching bands for the aromatic ring. |
Chromatographic Analysis
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity and enantiomeric excess (ee). | Purity: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is typically used. Enantiomeric Excess: A chiral stationary phase (e.g., based on cellulose or amylose derivatives) is required to separate the enantiomers.[11] |
| Gas Chromatography (GC) | Purity assessment for volatile derivatives. | Derivatization of the amino and hydroxyl groups (e.g., with a silylating agent) may be necessary to improve volatility and peak shape. |
Experimental Protocols
4.3.1. General Procedure for CBS Reduction
-
To a solution of the chiral oxazaborolidine catalyst (5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C is added a solution of borane-dimethyl sulfide complex (BMS, 1.0-1.5 equivalents).
-
The mixture is stirred for 15-30 minutes at 0 °C.
-
A solution of 2-amino-1-(2-fluorophenyl)ethanone in THF is added dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
The reaction is monitored by TLC or HPLC until completion.
-
The reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The solvent is removed under reduced pressure, and the residue is worked up by acid-base extraction to isolate the product.
4.3.2. HPLC Method for Enantiomeric Excess Determination
-
Column: Chiralcel OD-H or equivalent chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Conclusion
The synthesis and characterization of this compound require a meticulous and well-planned approach. The choice of synthetic route, particularly the method for stereoselective reduction, is critical in achieving the desired enantiomeric purity. A comprehensive suite of analytical techniques must be employed to unequivocally confirm the structure and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to successfully navigate the synthesis and characterization of this important pharmaceutical intermediate, ensuring the quality and consistency required for downstream applications.
References
- 1. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]
- 2. nbinno.com [nbinno.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-1-(2-fluorophenyl)ethanol in Organic Reactions
Abstract
2-Amino-1-(2-fluorophenyl)ethanol is a chiral β-amino alcohol that serves as a pivotal precursor in modern asymmetric synthesis. While not typically a direct reactant or catalyst in its base form, its primary and most significant mechanism of action is realized upon its transformation into a chiral oxazaborolidine catalyst. This guide elucidates the foundational role of this compound in the formation of these catalysts and provides a detailed exploration of their mechanism in the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. We will dissect the catalytic cycle, from catalyst formation and activation to the critical stereodetermining hydride transfer step, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's application in achieving high stereochemical control in organic synthesis.
Introduction: The Strategic Importance of a Chiral Precursor
Chiral β-amino alcohols are a privileged class of compounds in organic chemistry, frequently serving as foundational building blocks for pharmaceuticals and as versatile chiral auxiliaries.[1][2][3] this compound, a member of this class, is particularly valued not for its direct reactivity, but for its role as a precursor to one of the most reliable and widely used catalysts in asymmetric synthesis.[4][5]
Its most profound impact lies in its use to construct chiral oxazaborolidine catalysts, which are the cornerstone of the Corey-Bakshi-Shibata (CBS) reduction.[6][7][8][9] This powerful reaction facilitates the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols with exceptional levels of stereocontrol. The presence of the 2-fluoro substituent on the phenyl ring can also subtly influence the electronic properties and conformational rigidity of the resulting catalyst, fine-tuning its efficacy. Furthermore, the fluorinated amino alcohol motif is of growing interest in medicinal chemistry, where fluorine substitution is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[10][11][12] This guide will focus primarily on its central role in the CBS reduction, which constitutes its core mechanism of action in the field.
The Core Mechanism: A Precursor to Asymmetric Catalysis
The "mechanism of action" of this compound is best understood as a two-part process: first, its conversion into the active catalyst, and second, the mechanism of that catalyst in a chemical transformation.
Synthesis of the Chiral Oxazaborolidine Catalyst
The amino alcohol is the chiral scaffold upon which the catalyst is built. The reaction involves a condensation reaction with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BMS), to form the rigid, bicyclic oxazaborolidine structure.[8][13] This rigidity is crucial for creating a well-defined chiral environment necessary for high enantioselectivity.
Caption: Synthesis of the chiral oxazaborolidine catalyst.
The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction
Once formed, the oxazaborolidine catalyst orchestrates the highly enantioselective reduction of a prochiral ketone. The mechanism, first proposed by E.J. Corey, proceeds through a well-defined, six-membered transition state.[7][9]
Step 1: Catalyst-Borane Complex Formation: The cycle begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][8][14] This crucial step has a dual effect:
-
It activates the borane, making it a significantly more powerful hydride donor.
-
It dramatically increases the Lewis acidity of the endocyclic boron atom within the catalyst ring, preparing it to bind the ketone substrate.
Step 2: Ketone Coordination: The prochiral ketone substrate coordinates to the highly Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone binds via the oxygen lone pair that is cis to the smaller of its two substituents (Rₛ vs Rₗ), minimizing steric repulsion with the catalyst's framework.[7][9][14] This geometric arrangement is the foundation of the reaction's enantioselectivity.
Step 3: Stereodetermining Hydride Transfer: The key event is the intramolecular transfer of a hydride ion from the activated borane to the electrophilic carbonyl carbon of the coordinated ketone.[7][14] This occurs through a highly ordered, six-membered chair-like transition state. The predefined geometry of this transition state ensures the hydride attacks only one specific face of the ketone, leading to the formation of one enantiomer of the alcohol product preferentially.
Step 4: Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane intermediate is released from the catalyst's coordination sphere. The oxazaborolidine catalyst is regenerated and is now free to begin another catalytic cycle.[7][8]
Step 5: Final Workup: The reaction is quenched, typically with an acid or methanol, to hydrolyze the alkoxyborane and liberate the final chiral secondary alcohol product.[14]
Caption: The catalytic cycle of the CBS Reduction.
Experimental Protocol: A Self-Validating System
The trustworthiness of a mechanism is validated by its consistent application in practice. The following protocol outlines a standard procedure for the CBS reduction, emphasizing the critical parameters for achieving high enantioselectivity.
Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene) - derived from (R)-2-Amino-1-phenyl-1-ethanol, a close analog. The procedure is directly applicable.
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the (R)-Methyl-CBS-oxazaborolidine solution (5.0 mmol, 5.0 mL of 1 M solution).
-
Cooling & Reagent Addition: Cool the flask to -20 °C using an appropriate cooling bath. To this solution, slowly add the borane-dimethyl sulfide complex (5.0 mmol, 0.5 mL) dropwise via syringe. Stir for 10 minutes to allow for the formation of the catalyst-borane complex.
-
Substrate Addition: In a separate dry flask, prepare a solution of acetophenone (50 mmol, 5.8 mL) in 50 mL of anhydrous THF. Add this solution dropwise to the cold catalyst mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction & Monitoring: After the addition is complete, allow the reaction to stir at -20 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (20 mL) at -20 °C to decompose any excess borane. (Caution: Hydrogen gas evolution).
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The enantiomeric excess (% ee) of the (R)-1-phenylethanol product is determined using chiral HPLC or chiral GC analysis.
Causality Behind Choices:
-
Anhydrous Conditions: Water can react with borane and the catalyst, significantly reducing enantioselectivity.[7][9]
-
Low Temperature: Lower temperatures (-20 °C to -40 °C) are critical for maximizing the energy difference between the diastereomeric transition states, which directly translates to higher enantiomeric excess.[9]
-
Slow Addition: Slow addition of the ketone prevents an uncontrolled exothermic reaction and ensures the catalytic pathway dominates over the non-selective background reduction by borane alone.
Data Presentation: Performance and Reliability
The catalyst derived from this compound and its analogs demonstrate broad applicability and high efficiency. The following table summarizes representative results for the CBS reduction of various ketones.
| Substrate (Ketone) | Catalyst System | Temp (°C) | Yield (%) | % ee | Reference |
| Acetophenone | (S)-Me-CBS / BH₃·SMe₂ | -20 | >95 | 97 (R) | [8] |
| 1-Tetralone | (S)-Me-CBS / BH₃·SMe₂ | RT | 95 | 95 (S) | [6] |
| Propiophenone | (S)-Bu-CBS / BH₃·THF | -40 | 98 | 98 (R) | [7] |
| α-Chloroacetophenone | (S)-Me-CBS / BH₃·SMe₂ | -78 | 90 | 96 (R) | [15] |
Note: Data is representative of the CBS reduction methodology. Me-CBS and Bu-CBS refer to catalysts with methyl or butyl groups on the boron atom, respectively.
Broader Context: Chiral Auxiliary and Building Block Applications
Beyond its role as a catalyst precursor, this compound embodies the principles of a chiral auxiliary and a chiral building block.
-
As a Chiral Building Block: The amino alcohol can be incorporated as a permanent structural feature into a larger target molecule. This is particularly relevant in drug development, where the 1,2-amino alcohol motif is a common pharmacophore.[5] The fluorine atom can enhance metabolic stability, improve binding affinity, or alter lipophilicity, making it a valuable component for medicinal chemists.[10][11]
Conclusion
The primary mechanism of action for this compound in organic reactions is indirect yet powerful. It serves as an essential and highly effective chiral precursor for the synthesis of oxazaborolidine catalysts. These catalysts, in turn, execute the Corey-Bakshi-Shibata reduction with remarkable precision, providing a reliable and scalable method for producing enantiomerically pure secondary alcohols. The well-understood mechanism, proceeding through a rigid, sterically controlled transition state, allows for predictable stereochemical outcomes across a broad range of substrates. This foundational role in asymmetric catalysis, coupled with its potential as a chiral building block in pharmaceutical design, solidifies this compound as a compound of significant strategic importance in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. insuf.org [insuf.org]
- 14. youtube.com [youtube.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
A Comprehensive Spectroscopic and Analytical Guide to 2-Amino-1-(2-fluorophenyl)ethanol
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Amino-1-(2-fluorophenyl)ethanol (CAS No. 3225-74-9).[1][2] It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this important synthetic intermediate. The data and interpretations presented herein are foundational for ensuring compound identity, purity, and quality in research and manufacturing settings.
With a molecular formula of C₈H₁₀FNO and a molecular weight of 155.17 g/mol , this compound's structure presents key features amenable to spectroscopic analysis, including a substituted aromatic ring, a chiral center, and primary amine and alcohol functional groups.[1][3] The strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy allows for a full and unambiguous structural elucidation.
Molecular Structure and Spectroscopic Correlation
A logical workflow is essential for the efficient and accurate characterization of a molecule. The process begins with determining the molecular mass, proceeds to identify the functional groups present, and concludes with a detailed mapping of the carbon-hydrogen framework.
Caption: Logical workflow for spectroscopic analysis.
The structure of this compound is systematically numbered to facilitate the assignment of spectroscopic signals discussed in the following sections.
Caption: Structure of this compound with numbering.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can offer structural information through fragmentation analysis. For this compound, a high-resolution mass spectrum (HRMS) would confirm the molecular formula C₈H₁₀FNO.
Expected Fragmentation: The most common fragmentation pathway for amino alcohols is the cleavage of the C-C bond alpha to both the nitrogen and oxygen atoms (the C1-C2 bond). This is driven by the stabilization of the resulting positive charge by the heteroatoms.
-
Parent Ion (M+) : m/z = 155.17
-
Key Fragment 1 : Cleavage of the C1-C2 bond can yield the [C₇H₆FO]⁺ fragment (2-fluorobenzoyl cation) at m/z = 125.
-
Key Fragment 2 : Alternatively, cleavage can produce the [CH₄N]⁺ fragment (aminomethyl cation) at m/z = 30.
Caption: Expected ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The spectrum of this compound will be characterized by distinct absorption bands corresponding to the O-H, N-H, C-H, and C-F bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |
| 3500-3200 | O-H Stretch | Alcohol | Strong, Broad |
| 3400-3250 | N-H Stretch | Primary Amine | Medium, Two Bands (sym/asym) |
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂) | Medium |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1260-1050 | C-O Stretch | Alcohol | Strong |
| ~1230 | C-F Stretch | Aryl Fluoride | Strong |
Causality: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[4] Primary amines typically show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations. The C-F stretch is a strong, characteristic absorption in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of each atom. Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. The following are predicted and representative data based on known chemical shift principles.
¹H NMR (Proton NMR)
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| Aromatic (4H) | 7.0 - 7.6 | Multiplet (m) | 4H | - | Protons on the fluorophenyl ring, complex splitting due to H-H and H-F coupling. |
| CH-OH (H-1) | ~4.9 | Doublet of Doublets (dd) | 1H | ~4, ~8 | Benzylic proton, deshielded by both the aromatic ring and the hydroxyl group. Coupled to the two diastereotopic H-2 protons. |
| CH₂-NH₂ (H-2) | ~3.0 - 3.2 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to the chiral center, complex splitting due to coupling with H-1. |
| OH (1H) | Variable | Singlet (s, broad) | 1H | - | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |
| NH₂ (2H) | Variable | Singlet (s, broad) | 2H | - | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of fluorine will induce C-F coupling, which can be observed as doublets.
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |
| C-F | ~160 | ¹JCF ≈ 245 | Carbon directly attached to fluorine, shows a large one-bond coupling constant and is significantly downfield. |
| C-CH(OH) | ~130 | ²JCF ≈ 22 | Ipso-carbon, shielded relative to other aromatic carbons but coupled to fluorine. |
| Aromatic CH | 115 - 130 | JCF ≈ 3-9 | Aromatic carbons show coupling to fluorine over multiple bonds. |
| C¹H-OH | ~70 | ³JCF ≈ 3 | Carbon bearing the hydroxyl group, deshielded by oxygen. |
| C²H₂-NH₂ | ~48 | ⁴JCF ≈ 1 | Carbon bearing the amino group. |
¹⁹F NMR (Fluorine NMR)
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this compound, a single resonance is expected, which will be coupled to the nearby aromatic protons. The chemical shift is referenced to a standard like CFCl₃.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C Acquisition: Use a proton-decoupled pulse sequence. A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Calibration: Prior to analysis, calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion [M+H]⁺ and use software to generate a predicted molecular formula that matches the observed mass and isotopic pattern.
References
"2-Amino-1-(2-fluorophenyl)ethanol" CAS number 451-43-4 properties
An In-depth Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanol (CAS No. 451-43-4)
Introduction: A Versatile Fluorinated Building Block
This compound is a fluorinated amino alcohol that serves as a crucial chiral building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of fluorine atoms and stereochemically-defined centers is a key strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The presence of three key structural features—a phenyl ring, a fluorine substituent at the ortho position, and a 1,2-amino alcohol moiety—confers a unique combination of reactivity and physicochemical properties.
The fluorine atom can significantly alter a molecule's pKa, lipophilicity, and conformation, often leading to enhanced binding affinity with biological targets and resistance to metabolic degradation.[3] Simultaneously, the chiral amino alcohol backbone is a prevalent scaffold in a wide array of biologically active compounds, including central nervous system agents and enzyme inhibitors.[2] This guide provides an in-depth overview of the core properties, synthesis, analysis, and handling of this compound for professionals in research and drug development. While the user-provided CAS number is 451-43-4, it is important to note that the widely recognized and indexed CAS number for this compound is 3225-74-9 , which will be used as the primary identifier in this document.[4][5][6]
Part 1: Core Physicochemical and Chemical Properties
A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3225-74-9 | [7][8][9][10] |
| Molecular Formula | C₈H₁₀FNO | [1][10][11] |
| Molecular Weight | 155.17 g/mol | [5][10][11] |
| IUPAC Name | This compound | [5] |
| Appearance | Colorless or light yellow liquid/solid | [1] |
| Melting Point | 45-49 °C | [1] |
| Boiling Point | ~287.4 °C at 760 mmHg | [11] |
| Density | ~1.2 g/cm³ | [11] |
| Solubility | Soluble in water | [1] |
| XLogP3 | 0.51 | [11] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [10] |
Part 2: Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethan-1-one. This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group to a hydroxyl group to furnish the desired amino alcohol.
General Synthesis Pathway
The most direct laboratory-scale synthesis involves the chemical reduction of the ketone functionality. This approach is favored for its high efficiency and the ready availability of suitable reducing agents.
References
- 1. chembk.com [chembk.com]
- 2. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. This compound, CasNo.3225-74-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. 2-AMINO-1-(2-FLUORO-PHENYL)-ETHANOL | 3225-74-9 [chemicalbook.com]
- 8. 2-AMINO-1-(2-FLUORO-PHENYL)-ETHANOL CAS#: 3225-74-9 [amp.chemicalbook.com]
- 9. 2abiotech.net [2abiotech.net]
- 10. chemscene.com [chemscene.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Discovery and History of Fluorinated Amino Alcohols
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various classes of organofluorine compounds, fluorinated amino alcohols represent a privileged scaffold, prized for their ability to mimic transition states of enzymatic reactions and to impart enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated amino alcohols. It traces the evolution of synthetic strategies from early, challenging procedures to the sophisticated, stereocontrolled methodologies available today. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and explore the expanding applications of these compounds in drug discovery, particularly as potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical class of molecules.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The story of fluorinated amino alcohols is inextricably linked to the broader appreciation of fluorine in drug design. Organofluorine chemistry, which began in the 19th century, has grown to the point where today, approximately 20% of all pharmaceuticals contain fluorine.[1][2] The first commercial fluorinated drug, the synthetic corticosteroid fludrocortisone, was introduced in 1954, marking a pivotal moment in pharmaceutical history.[1][3]
The utility of fluorine stems from its unique properties:
-
High Electronegativity: As the most electronegative element, fluorine can create strong bond dipoles, influencing molecular conformation, pKa, and binding interactions.[4]
-
Small van der Waals Radius: Similar in size to hydrogen, fluorine can often replace it without significant steric penalty, acting as a "super-hydrogen."[1]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing a drug's half-life.[1]
-
Modulation of Lipophilicity: The introduction of fluorine, particularly a trifluoromethyl (CF₃) group, can significantly increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[5]
The amino alcohol motif itself is a common feature in many biologically active natural products and pharmaceuticals.[6] The combination of this scaffold with fluorine, particularly the electron-withdrawing trifluoromethyl group, creates a powerful synergy, leading to compounds with unique and often enhanced biological activities.
Early Discoveries and Synthetic Challenges
The initial synthesis of fluorinated amino alcohols was not a straightforward endeavor. Early organofluorine chemistry was hampered by the lack of selective and mild fluorinating reagents. The development of methods to introduce the trifluoromethyl group was a significant breakthrough that paved the way for the creation of α-trifluoromethyl-β-amino alcohols.
One of the foundational approaches involves the reduction of α-aminoalkyl trifluoromethyl ketones.[6] These ketones could be prepared via methods like the Dakin-West reaction, which converts an α-amino acid derivative into the corresponding ketone using trifluoroacetic anhydride (TFAA).[6] However, these early methods often required harsh conditions and lacked stereocontrol, a critical aspect for biological applications where a specific stereoisomer is typically responsible for the desired activity.
Another early strategy was the Henry reaction, an aldol-type addition of a nitroalkane to a carbonyl compound.[6] Using trifluoromethyl ketones or fluoral as the carbonyl partner, β-nitro alcohols could be formed, which then serve as precursors to β-amino alcohols upon reduction of the nitro group.[6]
These pioneering efforts, while foundational, highlighted the critical need for more efficient and, crucially, stereoselective synthetic routes.
The Evolution of Synthetic Strategies: A Methodological Deep Dive
The modern era of fluorinated amino alcohol synthesis is characterized by the development of powerful reagents and catalytic asymmetric methods that provide precise control over stereochemistry.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
A paradigm shift in the synthesis of trifluoromethylated alcohols occurred with the popularization of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[7] This nucleophilic trifluoromethylating agent allows for the direct and efficient addition of a CF₃ group to aldehydes and ketones under mild conditions, typically initiated by a fluoride source like tetrabutylammonium fluoride (TBAF).[6][7]
The general mechanism involves the activation of the silicon-carbon bond by a nucleophilic catalyst (e.g., F⁻), which generates a transient, highly reactive trifluoromethyl anion equivalent that attacks the carbonyl carbon.
Caption: Generalized mechanism of nucleophilic trifluoromethylation using TMSCF₃.
This method is particularly powerful when applied to α-amino aldehydes, providing a direct route to the desired β-amino-α-trifluoromethyl alcohol scaffold.[6] The stereochemical outcome can often be controlled by the existing stereocenter in the amino aldehyde (substrate control) or by using chiral catalysts.
Field-Proven Protocol: Synthesis of an α-Trifluoromethyl-β-Amino Alcohol via Nucleophilic Trifluoromethylation [7][8]
This protocol describes a general procedure for the trifluoromethylation of a protected α-amino aldehyde.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the N-protected α-amino aldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as TMSCF₃ and the intermediate anionic species are sensitive to moisture. The inert atmosphere prevents side reactions with oxygen.
-
-
Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv) to the solution via syringe.
-
Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv, as a 1M solution in THF) or cesium fluoride (CsF), dropwise.
-
Causality: The fluoride source acts as a catalyst to activate the TMSCF₃, generating the nucleophilic trifluoromethylating species.
-
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench and Workup: Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: The NH₄Cl quench protonates the intermediate alkoxide and neutralizes any remaining reactive species.
-
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated amino alcohol.
Catalytic Asymmetric Synthesis
Achieving high enantioselectivity is paramount for drug development. The field has seen tremendous progress in developing catalytic asymmetric methods for synthesizing chiral fluorinated amino alcohols.[9][10]
One powerful strategy is the proline-catalyzed cross-Mannich reaction.[11] This organocatalytic approach involves the reaction of a fluorinated aldimine with an aliphatic aldehyde. The chiral proline catalyst creates a chiral enamine intermediate from the aldehyde, which then attacks the imine in a highly stereocontrolled fashion. The resulting β-amino aldehyde can be readily reduced to the desired γ-fluorinated β-amino alcohol.[11]
Caption: Workflow for proline-catalyzed synthesis of fluorinated amino alcohols.
Another key approach is the catalytic enantioselective desymmetrization of meso-aziridines or meso-epoxides, which provides atom-economical routes to these valuable building blocks.[9][12]
Applications in Drug Discovery: The Power of Inhibition
Fluorinated amino alcohols and their derivatives, particularly the corresponding trifluoromethyl ketones, are exceptionally potent inhibitors of various protease enzymes.[13][14] Proteases are critical targets in numerous diseases, including viral infections (e.g., HIV, Hepatitis C), cancer, and inflammatory disorders.
The inhibitory power of these compounds stems from their ability to act as transition-state analogues. The electron-withdrawing trifluoromethyl group polarizes the adjacent carbonyl (in the ketone form) or carbinol (in the alcohol form), making it highly electrophilic. This electrophilic carbon is readily attacked by a nucleophilic residue (e.g., the hydroxyl of serine or the thiol of cysteine) in the enzyme's active site, forming a stable, covalent hemiacetal or hemiketal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "trapping" and inactivating the enzyme.[5]
Caption: Mechanism of protease inhibition by a trifluoromethyl ketone.
This mechanism has been successfully exploited in the development of numerous drugs. For instance, the strategic fluorination of Hepatitis C virus (HCV) NS3/4A protease inhibitors was shown to be a critical factor in overcoming drug resistance.[15] Structural studies revealed that fluorinated inhibitors could adopt alternative binding conformations, allowing them to adapt to mutations in the enzyme's active site.[15]
Table 1: Examples of Bioactive Fluorinated Amino Alcohols & Derivatives
| Compound Class | Target Enzyme | Therapeutic Area | Key Feature | Reference |
| α-Trifluoromethyl-α-amino-β-sulfone hydroxamates | Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | CF₃ group enhances inhibitory potency | [5] |
| Trifluoro-3-aminopropan-2-ols | Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease | Potent and reversible inhibition | [6] |
| Fluorinated Peptidomimetics | Various Proteases (e.g., Trypsin) | Antimicrobials | Increased resistance to proteolysis | [16] |
| β,β,β-trifluoroalanine derivatives | PLP-dependent enzymes | Various | Suicide substrate mechanism | [5] |
Future Directions and Outlook
The discovery and development of fluorinated amino alcohols have significantly advanced the field of medicinal chemistry. While tremendous progress has been made in their synthesis, the demand for even more efficient, scalable, and environmentally benign methods continues to drive innovation. Future research will likely focus on:
-
Late-Stage Fluorination: Developing methods to introduce fluorine or fluorinated groups into complex molecules at a late stage of the synthesis, allowing for rapid generation of diverse compound libraries.[17]
-
Novel Catalytic Systems: Exploring new transition-metal and organocatalytic systems to access novel stereoisomers and more complex fluorinated scaffolds.
-
Biocatalysis: Harnessing enzymes to perform highly selective fluorination and C-C bond-forming reactions under mild, aqueous conditions.
-
Expanded Applications: Moving beyond protease inhibition to explore the utility of fluorinated amino alcohols as modulators of other protein-protein interactions and as chiral ligands in asymmetric catalysis.
The rich history and continued evolution of fluorinated amino alcohol chemistry ensure that this remarkable class of compounds will remain at the forefront of drug discovery and chemical biology for the foreseeable future.
References
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Amino-1-(2-fluorophenyl)ethanol: A Core Chiral Building Block
Abstract
Enantiomerically pure vicinal amino alcohols are foundational scaffolds in modern medicinal chemistry, with their inherent chirality profoundly influencing pharmacological activity. Among these, 2-Amino-1-(2-fluorophenyl)ethanol stands out as a versatile and highly valuable chiral building block. The strategic placement of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electronic interactions, making this moiety a desirable feature in drug design.[1] This technical guide provides an in-depth exploration of this compound, covering its synthesis, key physicochemical properties, and diverse applications. We will delve into field-proven methodologies for its enantioselective preparation and showcase its utility as a precursor for complex, biologically active molecules, offering researchers and drug development professionals a comprehensive resource for leveraging this critical chiral synthon.
Introduction: The Strategic Importance of Chiral Fluoro-Amino Alcohols
The synthesis of single-enantiomer drugs is a cornerstone of the pharmaceutical industry. The stereochemical configuration of a molecule can dictate its efficacy, safety, and metabolic profile. Chiral auxiliaries and building blocks are the essential tools that enable chemists to control stereochemistry during a synthesis, ensuring the production of the desired enantiomer.[2][3][4]
This compound belongs to the class of β-amino alcohols, a structural motif present in numerous pharmaceuticals.[5][6] Its utility is amplified by the ortho-fluorine substituent, which can modulate pKa, improve membrane permeability, and block metabolic oxidation sites. This guide aims to provide a practical, scientifically grounded overview of this building block for professionals engaged in synthetic and medicinal chemistry.
Physicochemical & Safety Profile
A thorough understanding of a building block's properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3225-74-9 | [7][8][9] |
| Molecular Formula | C₈H₁₀FNO | [7][8][9] |
| Molecular Weight | 155.17 g/mol | [7][8][9] |
| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg | [8] |
| Density | 1.2 ± 0.1 g/cm³ | [8] |
| Polar Surface Area (PSA) | 46.25 Ų | [9] |
| logP | 0.8178 | [9] |
Safety and Handling: this compound is considered hazardous and requires careful handling in a well-ventilated area, such as a chemical fume hood.[8][10][11] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[5][7][11]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] If inhaled, move to fresh air.[10][11]
Enantioselective Synthesis Strategies
The primary challenge and area of interest for this molecule is the establishment of its stereocenter. Two principal strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
Asymmetric reduction of the corresponding prochiral ketone, 2-amino-2'-fluoroacetophenone, is the most elegant and widely adopted method for generating enantiopure this compound. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for this transformation.[12][13][14][15]
Causality of the Method: The CBS reduction utilizes a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane reagent (e.g., BH₃·THF or BH₃·SMe₂).[13][14] This catalyst-borane complex then coordinates to the ketone substrate. The genius of this system lies in the pre-organization of the ketone and the hydride source. The chiral environment of the catalyst forces the ketone to bind in a sterically favored orientation, exposing one of its two prochiral faces to the borane.[12][13][14] The hydride is then delivered intramolecularly via a stable, six-membered ring transition state, ensuring high enantioselectivity.[12][13][14][15] The choice of the (R)- or (S)-catalyst directly determines whether the (R)- or (S)-alcohol is formed, providing access to either enantiomer with high fidelity.
Caption: The Corey-Bakshi-Shibata (CBS) reduction pathway.
Protocol 1: Asymmetric Synthesis via CBS Reduction
-
System Validation: This protocol is self-validating through in-process controls (TLC) and final product analysis (chiral HPLC, polarimetry) to confirm conversion and enantiomeric excess (e.e.).
-
Materials: (S)-Me-CBS catalyst, Borane-dimethyl sulfide complex (BH₃·SMe₂), 2-Amino-2'-fluoroacetophenone hydrochloride, Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), 2N Hydrochloric Acid (HCl).
-
Procedure:
-
Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel with 2-Amino-2'-fluoroacetophenone hydrochloride and anhydrous THF.
-
Neutralization: Cool the suspension to 0 °C and add triethylamine (1.1 eq) dropwise to neutralize the HCl salt, forming the free base in situ. Stir for 30 minutes.
-
Catalyst Addition: To a separate flask under nitrogen, add (S)-Me-CBS catalyst (0.1 eq) in anhydrous THF.
-
Borane Addition: Cool the catalyst solution to 0 °C and slowly add BH₃·SMe₂ (1.0 M in THF, 0.6 eq) via syringe. Stir for 15 minutes to allow for complex formation.
-
Reduction: Transfer the activated catalyst-borane solution to the dropping funnel and add it dropwise to the ketone solution at 0 °C over 1 hour, maintaining the internal temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Slowly and carefully quench the reaction at 0 °C by the dropwise addition of methanol.
-
Workup: Add 2N HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Determine the enantiomeric excess by chiral HPLC analysis. The (R)-alcohol is expected.
-
Chiral Resolution
An alternative, classical approach is the resolution of a racemic mixture of this compound. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.
Causality of the Method: The basic amino group of the racemic amino alcohol reacts with a chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the enantiomerically enriched amino alcohol.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a versatile starting material for more complex chiral molecules.[5]
Precursor to Chiral Ligands and Catalysts
The amino and alcohol functional groups provide two convenient handles for chemical modification. This allows for its incorporation into chiral ligands for transition metal catalysis or as a backbone for organocatalysts. For example, it can be N-alkylated or acylated and the hydroxyl group can be etherified or esterified to create a library of derivatives for catalyst screening.[16]
Use as a Chiral Auxiliary
A chiral auxiliary is a temporary component of a molecule that directs the stereoselectivity of a reaction at a different site.[3] While less common for this specific molecule compared to classics like Evans oxazolidinones or pseudoephedrine,[17][18] the principles apply. The this compound can be temporarily attached to a prochiral substrate (e.g., forming an amide or ester). The inherent chirality of the amino alcohol then shields one face of the molecule, forcing an incoming reagent to attack from the less hindered side. After the stereocenter is set, the auxiliary is cleaved and can be recovered.[3]
Synthesis of Pharmaceutical Intermediates
This building block is a key intermediate in the synthesis of various biologically active compounds. Enantiopure 1,2-amino alcohols are critical precursors for pharmaceuticals, agrochemicals, and fine chemicals.[19][20][21] Its structure is particularly relevant for compounds targeting the central nervous system and for enzyme inhibitors where precise stereochemistry is vital for activity.[5]
Conclusion and Future Outlook
This compound is a high-value, strategic building block for asymmetric synthesis. Its robust and scalable preparation via methods like the CBS reduction makes it readily accessible in high enantiopurity. Its functional handles and inherent chirality, combined with the beneficial electronic properties of the fluorine atom, ensure its continued relevance in the discovery and development of new chiral drugs and fine chemicals. As synthetic methodologies advance, particularly in biocatalysis and flow chemistry, we can expect even more efficient and sustainable routes to this and related chiral amino alcohols, further empowering the field of medicinal chemistry.[6][19][22]
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]
- 6. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 13. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of ortho-fluorinated phenyl amino alcohols
An In-Depth Technical Guide to the Potential Applications of Ortho-Fluorinated Phenyl Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide focuses on a specific, yet highly influential structural motif: ortho-fluorinated phenyl amino alcohols. The placement of a fluorine atom at the ortho position of the phenyl ring in this versatile scaffold induces profound and often unique effects on molecular conformation, basicity, and biological activity. This document provides an in-depth exploration of the synthesis, unique stereoelectronic properties, and diverse applications of these compounds in medicinal chemistry and asymmetric catalysis, offering field-proven insights for researchers and drug development professionals.
The Strategic Advantage of Ortho-Fluorination in Phenyl Amino Alcohols
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow it to significantly alter a molecule's profile.[1][2] While fluorination at any position on an aromatic ring can be impactful, ortho-fluorination in the context of a phenyl amino alcohol scaffold presents a unique set of opportunities and challenges.
The proximity of the ortho-fluorine to the amino alcohol side chain can lead to:
-
Conformational Restriction: Through-space interactions, such as intramolecular hydrogen bonding between the fluorine and the hydroxyl or amino group, can lock the side chain into a preferred conformation. This pre-organization can be highly beneficial for binding to specific biological targets.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the vicinal amino group, which can be crucial for improving oral bioavailability and reducing off-target effects, particularly those associated with hERG channel interactions.
-
Altered Metabolic Stability: The C-F bond is exceptionally stable to metabolic degradation. Placing a fluorine atom at the ortho position can shield the aromatic ring and the benzylic position from oxidative metabolism by cytochrome P450 enzymes.
-
Fine-Tuning of Receptor Interactions: The ortho-fluorine can engage in unique interactions with protein targets, such as orthogonal multipolar C-F···C=O interactions or serving as a weak hydrogen bond acceptor, leading to altered potency and selectivity.
This guide will delve into these aspects, providing a comprehensive overview of the current understanding and future potential of this intriguing class of molecules.
Synthetic Strategies for Accessing Chiral Ortho-Fluorinated Phenyl Amino Alcohols
The enantioselective synthesis of ortho-fluorinated phenyl amino alcohols is a key challenge that has been addressed through several innovative strategies. The primary goal is to control the stereochemistry of the two adjacent chiral centers bearing the hydroxyl and amino groups.
From Chiral Ortho-Fluorinated Phenylalanine Precursors
A common and effective approach involves the synthesis of ortho-fluorinated phenylalanine derivatives, followed by the reduction of the carboxylic acid to the corresponding amino alcohol (phenylalaninol).
Workflow: Phenylalanine to Phenylalaninol
Caption: Synthesis of ortho-fluorophenylalaninol from a phenylalanine precursor.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3-(2-fluorophenyl)propanoic acid via Chiral Ni(II) Complex [3]
-
Complex Formation: A chiral Ni(II) complex of a Schiff base derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone and glycine is prepared.
-
Alkylation: The complex is deprotonated with a strong base (e.g., NaH) and then alkylated with 2-fluorobenzyl bromide in DMF at 0 °C to room temperature. This step proceeds with high diastereoselectivity, directed by the chiral ligand.
-
Hydrolysis: The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions (e.g., 3M HCl in DME at 60 °C) to release the crude ortho-fluorophenylalanine.
-
Purification and Protection: The amino acid is purified and can be protected (e.g., with an Fmoc group) for further use or directly reduced.
This method allows for the synthesis of the amino acid precursor in high enantiomeric excess. The subsequent reduction of the carboxylic acid to the primary alcohol is a standard procedure, often employing reagents like lithium aluminum hydride or borane complexes.
Asymmetric Reduction of Ortho-Fluorinated α-Amino Ketones
Another powerful strategy is the asymmetric reduction of an α-amino ketone precursor. This approach allows for the stereoselective formation of the hydroxyl group.
Workflow: Ketone Reduction
Caption: Asymmetric synthesis via reduction of an α-amino ketone.
This methodology is particularly useful for synthesizing ephedrine-like structures. The synthesis of fluorinated cathinones, which are β-ketoamines, and their subsequent reduction provides a viable route to these amino alcohols.[4]
Medicinal Chemistry Applications: The Case of Fluorinated Norepinephrines
The profound impact of ortho-fluorination is vividly illustrated by the pharmacological profiles of fluorinated norepinephrine analogues. Norepinephrine (NE) is a crucial neurotransmitter that interacts with both α- and β-adrenergic receptors. The position of a single fluorine atom on the phenyl ring dramatically alters its receptor selectivity and agonist activity.[5][6]
Table 1: Adrenergic Receptor Activity of Fluorinated Norepinephrine Analogues
| Compound | Position of Fluorine | α-Adrenergic Activity | β-Adrenergic Activity | Predominant Agonist Type |
| Norepinephrine | - | +++ | +++ | Mixed α/β |
| 2-Fluoro-NE | ortho | + | +++ | β-selective |
| 5-Fluoro-NE | meta | +++ | ++++ | Mixed α/β (potent) |
| 6-Fluoro-NE | ortho | +++ | + | α-selective |
Data compiled from references[5][6][7]. Activity is represented qualitatively.
2-Fluoronorepinephrine: A Selective β-Adrenergic Agonist
The introduction of a fluorine atom at the 2-position (ortho to the side chain) results in a compound that is a nearly pure β-adrenergic agonist with very little activity at α-receptors.[6] This remarkable shift in selectivity is attributed to a conformational change induced by the ortho-fluorine. It is hypothesized that an intramolecular hydrogen bond between the ortho-fluorine and the benzylic hydroxyl group or a repulsive steric/electrostatic interaction alters the orientation of the catechol ring relative to the side chain, favoring a conformation that is optimal for binding to the β-receptor but not the α-receptor.
6-Fluoronorepinephrine: A Selective α-Adrenergic Agonist
In stark contrast, placing the fluorine at the 6-position (also ortho to the side chain) yields an α-adrenergic agonist with virtually no β-agonist activity.[5] 6-Fluoronorepinephrine (6-FNE) is a selective full agonist for α-adrenergic receptors and has been a valuable tool in pharmacological research.[8] This dramatic switch in selectivity underscores the subtle yet powerful influence of the local electronic and steric environment created by the ortho-fluorine on receptor recognition.
Signaling Pathway Modulation
Caption: Differential signaling of ortho-fluorinated norepinephrine analogues.
These case studies exemplify how ortho-fluorination can be a powerful strategy in drug design to achieve receptor subtype selectivity, a critical factor in developing safer and more effective therapeutics.
Applications in Asymmetric Catalysis
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis, finding widespread use in reactions such as the addition of organozinc reagents to aldehydes, transfer hydrogenations, and aldol reactions.[9][10] The introduction of an ortho-fluorine atom onto the phenyl ring of these ligands can significantly influence their catalytic performance.
The electron-withdrawing nature of the ortho-fluorine can:
-
Modify the Lewis Acidity of the Metal Center: By altering the electron density on the coordinating nitrogen and oxygen atoms, the ortho-fluorine can tune the reactivity of the metal catalyst.
-
Influence the Chiral Pocket: The steric bulk and electrostatic properties of the fluorine atom can modify the shape and electronic environment of the catalyst's chiral pocket, leading to enhanced enantioselectivity.
-
Promote Favorable Non-Covalent Interactions: The fluorine atom can participate in non-covalent interactions with the substrate in the transition state, further stabilizing the desired pathway.
While the systematic exploration of ortho-fluorinated phenyl amino alcohols as ligands is an emerging area, the principles are well-established. For instance, chiral amino alcohols are highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde [11]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral amino alcohol ligand (e.g., an ortho-fluorinated derivative of N-methylephedrine) is dissolved in an anhydrous solvent like toluene.
-
Reaction Initiation: Diethylzinc (as a solution in hexanes) is added to the ligand solution and stirred for a period to allow for the formation of the chiral zinc-alkoxide complex.
-
Substrate Addition: Benzaldehyde is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Workup and Analysis: After the reaction is complete, it is quenched with a protic source (e.g., saturated NH4Cl solution). The product, (S)-1-phenyl-1-propanol, is extracted, purified, and its enantiomeric excess is determined by chiral HPLC or GC.
The performance of an ortho-fluorinated ligand in such a reaction would provide valuable data on the electronic and steric effects of the fluorine substituent on the enantioselectivity of the C-C bond formation.
Conclusion and Future Outlook
Ortho-fluorinated phenyl amino alcohols represent a fascinating and highly valuable class of compounds with significant potential in both medicinal chemistry and asymmetric catalysis. The strategic placement of a fluorine atom in the ortho position provides a powerful handle to fine-tune molecular conformation, pKa, and interactions with biological targets, leading to compounds with enhanced selectivity and metabolic stability. The case of fluorinated norepinephrines serves as a compelling example of how subtle structural changes can lead to dramatic shifts in pharmacological profiles.
Future research in this area will likely focus on:
-
The development of more efficient and modular synthetic routes to access a wider diversity of these chiral building blocks.
-
A systematic evaluation of ortho-fluorinated phenyl amino alcohols as chiral ligands in a broader range of asymmetric transformations.
-
The incorporation of this motif into more complex drug candidates to leverage its unique conformational and electronic properties for improved therapeutic outcomes.
As our understanding of the subtle effects of fluorine in molecular design continues to grow, ortho-fluorinated phenyl amino alcohols are poised to become an increasingly important tool in the arsenal of chemists and drug discovery scientists.
References
- 1. Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fluorine substitution on the agonist specificity of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoronorepinephrines: further pharmacological evaluation in vitro and in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Fluoronorepinephrine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Amino-1-(2-fluorophenyl)ethanol and its Role in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chiral intermediates available to medicinal chemists, 2-amino-1-phenylethanol derivatives stand out for their versatility and prevalence in a wide array of biologically active compounds. This guide focuses on a specific, yet highly significant, member of this class: 2-Amino-1-(2-fluorophenyl)ethanol .
The introduction of a fluorine atom onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can translate into enhanced potency, selectivity, and pharmacokinetic profiles of the final drug product. As such, this compound has emerged as a crucial chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and specific enzyme pathways.[1] Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for diverse chemical transformations, making it a valuable asset in the construction of complex molecular architectures.[1]
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its physicochemical properties, stereoselective synthesis, and its multifaceted role in medicinal chemistry. We will delve into the causality behind its synthetic routes and its application as a core structural motif in the design of innovative therapeutics.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis and drug design.
Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3225-74-9 |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol |
| Appearance | Solid |
| Topological Polar Surface Area | 46.25 Ų |
| LogP | 0.8178 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Data sourced from commercial supplier and database information.[1][2]
Synthesis of this compound
The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical step in its utilization for pharmaceutical development. The presence of a chiral center at the carbon bearing the hydroxyl group necessitates stereoselective synthetic strategies to isolate the desired stereoisomer, as biological activity is often enantiomer-dependent.
Common synthetic approaches often involve the reduction of a corresponding α-aminoketone or the ring-opening of a suitable epoxide. However, achieving high enantioselectivity is the primary challenge. Biocatalysis and asymmetric reduction are two powerful techniques employed to this end.
Asymmetric Synthesis Workflow
A prevalent method for the stereoselective synthesis of β-amino alcohols involves the asymmetric reduction of an α-azido ketone precursor. This approach is advantageous as it installs the desired stereochemistry at the alcohol center, and the azide group can be subsequently reduced to the primary amine.
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Reduction of 2-Azido-1-(2-fluorophenyl)ethan-1-one
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired enantiomeric purity.
-
Synthesis of 2-Azido-1-(2-fluorophenyl)ethan-1-one:
-
To a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetone or DMF, add sodium azide (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
-
-
Asymmetric Reduction:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a CBS catalyst) in a degassed solvent (e.g., dichloromethane or isopropanol).
-
Add the reducing agent (e.g., isopropanol for Noyori catalysts, or borane-dimethyl sulfide complex for CBS catalysts).
-
Cool the mixture to the appropriate temperature (e.g., -20°C to room temperature, depending on the catalyst system).
-
Slowly add a solution of 2-azido-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in the same solvent.
-
Stir the reaction for the specified time, monitoring by TLC or HPLC.
-
-
Azide Reduction:
-
After completion of the asymmetric reduction, the crude 2-azido-1-(2-fluorophenyl)ethanol can be directly subjected to azide reduction.
-
A common method is catalytic hydrogenation. Dissolve the crude azide in a solvent like methanol or ethanol, add a catalyst such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reaction is complete.
-
Alternatively, Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis can be employed.
-
-
Purification and Characterization:
-
After the reduction is complete, filter the catalyst (if used) and concentrate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired enantiomer of this compound.
-
Characterize the final product by NMR, Mass Spectrometry, and determine the enantiomeric excess (e.e.) by chiral HPLC.
-
Role in Medicinal Chemistry and Drug Development
The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the 2-fluorophenyl group in the title compound adds another layer of complexity and opportunity for drug design.
Core Scaffold and Structure-Activity Relationships (SAR)
The amine and hydroxyl groups of this compound are key pharmacophoric features. They can act as hydrogen bond donors and acceptors, crucial for binding to protein targets. The phenyl ring can engage in π-π stacking and hydrophobic interactions. The fluorine atom can modulate the pKa of the amine, alter the conformation of the molecule, and block metabolic oxidation at the ortho position, thereby improving the pharmacokinetic profile.
Structure-activity relationship (SAR) studies often explore modifications at several key positions to optimize biological activity.
Caption: Key modification points for SAR studies.
Therapeutic Applications
Derivatives of this compound have been investigated for a range of therapeutic applications. The core structure is found in molecules with activity as:
-
Central Nervous System (CNS) Agents: The ability of fluorinated compounds to cross the blood-brain barrier makes this scaffold suitable for developing drugs targeting CNS disorders.
-
Enzyme Inhibitors: The specific stereochemistry and functional groups can be tailored to fit into the active sites of various enzymes.
-
Antipsychotic Agents: The sigma receptor system, a target for a new class of antipsychotic drugs, has been shown to be modulated by compounds containing similar structural motifs.[3]
Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) are critically influenced by the stereochemistry of chiral drugs.[4]
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The two enantiomers of a drug can exhibit different rates of absorption, distribution to tissues, metabolism by enzymes (like Cytochrome P450s), and excretion. The fluorine atom in this compound can significantly impact metabolism.
-
Receptor Binding: Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, the use of enantiomerically pure this compound is crucial.
Analytical Techniques and Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is essential for its use in pharmaceutical synthesis.
Structural and Purity Analysis
Standard analytical techniques are used to confirm the structure and assess the purity of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.
Enantiomeric Purity Analysis
Determining the enantiomeric excess (e.e.) is a critical quality control step.
Protocol: Chiral HPLC Analysis
-
Column Selection: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns.
-
Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers will have different retention times.
-
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a chiral amino alcohol backbone and a fluorinated aromatic ring provides a versatile platform for the synthesis of novel drug candidates. The principles of stereoselective synthesis are paramount to harnessing its full potential, ensuring the production of enantiomerically pure compounds with optimized therapeutic profiles.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods for its synthesis. Furthermore, the continued exploration of its derivatives in diverse therapeutic areas will undoubtedly lead to the discovery of new and improved medicines. As our understanding of disease biology deepens, the demand for sophisticated and well-characterized chiral building blocks like this compound will only continue to grow, solidifying its important role in the future of drug discovery.
References
Methodological & Application
Application Note: Chiral Resolution of Racemic 2-Amino-1-(2-fluorophenyl)ethanol
Introduction
In the landscape of modern drug discovery and development, the chirality of a molecule is a paramount consideration. The stereochemistry of an active pharmaceutical ingredient (API) can profoundly influence its pharmacological and toxicological profile.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often interact differently with the inherently chiral environment of biological systems, such as enzymes and receptors.[2][4] Consequently, one enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1]
2-Amino-1-(2-fluorophenyl)ethanol is a chiral vicinal amino alcohol, a structural motif that serves as a pivotal building block for numerous pharmaceuticals.[5][6] Its synthesis from achiral precursors typically yields a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. To advance a drug candidate with optimal efficacy and safety, the isolation of the desired single enantiomer is a critical step. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the established methods for the chiral resolution of racemic this compound, focusing on classical diastereomeric salt formation and enzymatic kinetic resolution.
Part 1: Strategies for Chiral Resolution
The separation of enantiomers from a racemic mixture, a process known as resolution, leverages the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated.[7] The primary strategies applicable to this compound are outlined below.
Classical Chemical Resolution via Diastereomeric Salt Formation
This is the most established and often most practical method for resolving chiral amines on a preparative scale. The core principle involves reacting the racemic base (the amino alcohol) with an enantiomerically pure chiral acid, known as a resolving agent.[7][8] This acid-base reaction forms a pair of diastereomeric salts.
Caption: Workflow for classical chemical resolution.
Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physicochemical properties, most notably solubility.[9] By carefully selecting the solvent system, one diastereomeric salt can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by a simple acid-base workup to yield the enantiomerically pure amine.
Enzymatic Kinetic Resolution (EKR)
Biocatalysis offers a highly selective and environmentally benign alternative to classical resolution.[10] Enzymatic kinetic resolution utilizes an enzyme, typically a lipase or protease, to selectively catalyze a reaction on only one of the two enantiomers in the racemic mixture.[11][12]
Caption: Workflow for enzymatic kinetic resolution.
For an amino alcohol, a common strategy is lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer (e.g., the S-enantiomer) while leaving the other (the R-enantiomer) untouched. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated product and the remaining unreacted starting material. The resulting mixture of an ester and an alcohol can then be easily separated by standard techniques like column chromatography or extraction. Subsequent hydrolysis of the ester yields the other pure enantiomer. The mild reaction conditions are a significant advantage, preserving sensitive functional groups within the molecule.[13]
Chromatographic Separation
Direct separation of enantiomers can be achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC).[14] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[9][15] While highly effective for analytical purposes and small-scale purification, its scalability for bulk production can be cost-prohibitive.
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical Resolution with L-(-)-Tartaric Acid
Principle: This protocol relies on the differential solubility of the diastereomeric salts formed between racemic this compound and L-(-)-tartaric acid. The less soluble salt will preferentially crystallize from a methanol solution.
Materials & Reagents:
-
Racemic this compound
-
L-(-)-Tartaric acid (enantiomerically pure)
-
Methanol (Anhydrous)
-
Sodium Hydroxide (NaOH), 2M solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, filtration apparatus (Büchner funnel)
Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol.
-
In a separate beaker, dissolve 4.8 g (0.5 equivalents) of L-(-)-tartaric acid in 50 mL of methanol. Gentle warming may be required.
-
Add the tartaric acid solution to the amine solution with stirring.
-
Heat the combined solution to reflux for 15 minutes to ensure complete dissolution and salt formation.
-
-
Crystallization:
-
Remove the heat source and allow the flask to cool slowly to room temperature overnight. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity.
-
If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the precipitate.
-
-
Isolation and Purification of Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold methanol (2 x 15 mL) to remove residual mother liquor.
-
Self-Validation Checkpoint: Reserve the filtrate (mother liquor) for the recovery of the other enantiomer.
-
To improve purity, perform a recrystallization. Dissolve the collected crystals in a minimum amount of hot methanol, and repeat the slow cooling and filtration process.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt crystals in 100 mL of water.
-
While stirring vigorously, slowly add 2M NaOH solution until the pH of the aqueous layer is >11. This neutralizes the tartaric acid and liberates the free amine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC.
-
Measure the specific rotation using a polarimeter.
-
| Parameter | Recommended Value/Condition | Rationale |
| Resolving Agent | L-(-)-Tartaric Acid | A readily available and effective chiral acid for resolving amino alcohols. |
| Stoichiometry | 0.5 equivalents | Using a sub-stoichiometric amount ensures that only one enantiomer preferentially forms the less soluble salt, maximizing the purity of the initial crop of crystals. |
| Solvent | Methanol | Provides good solubility for both the starting material and the salts when hot, but allows for differential solubility upon cooling. |
| Cooling Rate | Slow, overnight | Promotes selective crystallization of the desired diastereomer, preventing co-precipitation of the more soluble salt. |
| Basification pH | >11 | Ensures complete deprotonation of the amine, allowing for efficient extraction into an organic solvent. |
Protocol 2: Enzymatic Kinetic Resolution using Lipase
Principle: This protocol utilizes Candida antarctica Lipase B (CALB), a highly efficient and selective biocatalyst, to acylate one enantiomer of the amino alcohol, allowing for separation from the unreacted enantiomer.
Materials & Reagents:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl Acetate (Acyl Donor)
-
Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous)
-
Silica Gel for column chromatography
-
Potassium Carbonate (K₂CO₃)
-
Methanol
Procedure:
-
Enzymatic Acylation:
-
To a 100 mL flask, add 5.0 g of racemic this compound and 50 mL of MTBE.
-
Add 3.3 g (~1.2 equivalents) of vinyl acetate.
-
Add 500 mg of immobilized CALB.
-
Seal the flask and stir the suspension at a constant temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
The progress of the reaction must be monitored to stop it at ~50% conversion. This is the point where the highest e.e. for both the product and the remaining starting material is achieved.
-
Periodically (e.g., every 2-4 hours), take a small aliquot, filter out the enzyme, and analyze by chiral HPLC.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting residue contains the acylated enantiomer and the unreacted amino alcohol enantiomer. Separate these two compounds using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Hydrolysis of the Acylated Enantiomer:
-
Dissolve the purified acylated enantiomer in methanol (50 mL).
-
Add 1.0 g of potassium carbonate (K₂CO₃) and stir the mixture at room temperature for 4-6 hours or until TLC/HPLC analysis shows complete conversion back to the amino alcohol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting amino alcohol by dissolving in a minimal amount of solvent and filtering through a small plug of silica to remove any remaining salts.
-
-
Analysis:
-
Confirm the enantiomeric excess (e.e.) of both the unreacted enantiomer (from step 3) and the hydrolyzed enantiomer (from step 4) using chiral HPLC.
-
| Parameter | Recommended Value/Condition | Rationale |
| Enzyme | Immobilized CALB (Novozym® 435) | High activity, broad substrate scope, excellent enantioselectivity, and easy to remove from the reaction mixture by filtration. |
| Acyl Donor | Vinyl Acetate | Irreversible acyl donor; the byproduct (acetaldehyde) is volatile and does not interfere with the reaction equilibrium. |
| Solvent | MTBE | A common solvent for enzymatic reactions that provides good solubility for the substrate without denaturing the enzyme. |
| Conversion Target | ~50% | Maximizes the theoretical enantiomeric excess for both the product and the remaining starting material in a kinetic resolution. |
Part 3: Method Comparison and Conclusion
| Feature | Classical Resolution | Enzymatic Kinetic Resolution |
| Selectivity | Good to Excellent | Typically Excellent (>99% e.e.) |
| Scalability | High; suitable for large scale | Moderate to High |
| Conditions | Can require heating/reflux | Mild (ambient temperature) |
| Yield | Theoretical max 50% per enantiomer (without racemization) | Theoretical max 50% per enantiomer (without racemization) |
| Reagents | Stoichiometric chiral resolving agent | Catalytic amount of enzyme |
| Workup | Acid-base extractions, crystallizations | Filtration, chromatography, hydrolysis |
| Cost | Resolving agents can be costly | Enzymes can be costly but are often reusable |
The choice between classical and enzymatic resolution depends on factors such as the desired scale, cost considerations, and the chemical stability of the substrate. Classical resolution is a robust and scalable method, ideal for producing large quantities when a suitable resolving agent and crystallization conditions are found. Enzymatic resolution offers unparalleled selectivity under very mild conditions, which is advantageous for complex molecules, and the potential for enzyme reuse can make it economically viable.[13] Both methods presented are powerful tools for obtaining the enantiomerically pure this compound required for advanced pharmaceutical research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. longdom.org [longdom.org]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis | MDPI [mdpi.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Chiral Separation of 2-Amino-1-(2-fluorophenyl)ethanol Enantiomers
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Amino-1-(2-fluorophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. The method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. We provide a comprehensive guide covering the rationale for method development, a detailed step-by-step protocol, and expected performance metrics. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, ensuring reliable and reproducible enantiomeric purity assessment.
Introduction and Scientific Rationale
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs. This compound is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1] Developing a reliable analytical method to separate and quantify its enantiomers is essential for process monitoring, quality control, and regulatory compliance.
Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the most efficient and widely used technique for resolving enantiomers.[2] The selection of an appropriate CSP and mobile phase is paramount and is guided by the analyte's molecular structure.
Analyte Characterization and Interaction Potential
This compound possesses key structural features that dictate its interaction with a CSP:
-
Primary Amine (-NH₂) and Hydroxyl (-OH) Groups: These are potent hydrogen bond donors and acceptors.
-
Fluorophenyl Group: An aromatic ring that can engage in π-π stacking interactions.
-
Chiral Center: The carbon atom bonded to the hydroxyl group, providing the basis for stereoisomerism.
These features suggest that a CSP capable of multiple interaction modes—hydrogen bonding, π-π interactions, and steric hindrance—will be most effective. Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are well-suited for this purpose as their helical polymer structure creates chiral grooves where these interactions can occur simultaneously.[3][4]
Strategy: Polysaccharide CSP in Normal Phase Mode
Based on the analyte's structure, an immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP was selected. This CSP is renowned for its broad enantioselectivity.[5][6][7] The mechanism of separation on this phase is a combination of:
-
Hydrogen Bonding: Between the analyte's -NH₂ and -OH groups and the carbamate (-NHCOO-) linkages on the CSP.
-
π-π Stacking: Between the analyte's fluorophenyl ring and the dimethylphenyl groups of the CSP.
-
Steric/Inclusion Interactions: One enantiomer fits more favorably into the chiral helical grooves of the polysaccharide backbone than the other, leading to differential retention.[3]
A normal phase elution mode, using a non-polar solvent with a polar modifier, is chosen to maximize these interactions. For a basic analyte like an amino alcohol, a small amount of a basic additive is crucial to suppress undesirable interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks.[8][9][10]
Detailed HPLC Protocol
This protocol provides a validated starting point for the chiral separation of this compound. Optimization may be required based on the specific HPLC system and laboratory conditions.
Materials and Instrumentation
-
Analyte: Racemic this compound (CAS: 3225-74-9)[11]
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm particle size, 250 x 4.6 mm I.D. (e.g., CHIRALPAK® IA or equivalent).
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Glassware: Volumetric flasks, autosampler vials.
Analyte Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | [11] |
| Molecular Weight | 155.17 g/mol | [11][12][13] |
| Key Functional Groups | Primary Amine, Hydroxyl, Phenyl Ring | - |
| Solubility | Soluble in alcohols and water | [1] |
Chromatographic Conditions
| Parameter | Condition |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 260 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase |
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA/DEA 80:20:0.1).
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.
Experimental Workflow and Data Analysis
The overall process from sample preparation to final analysis follows a systematic workflow to ensure data integrity and reproducibility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural analysis of amylose tris(3,5-dimethylphenylcarbamate) by NMR relevant to its chiral recognition mechanism in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID 55278753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of 2-Amino-1-(2-fluorophenyl)ethanol in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Role of Fluorinated Building Blocks in Modern Fungicide Design
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular properties. Fluorine's high electronegativity and relatively small size can significantly improve metabolic stability, binding affinity, and lipophilicity, often leading to increased efficacy and a more favorable toxicological profile. Within the agrochemical sector, this is particularly evident in the development of new fungicides.
This guide focuses on 2-Amino-1-(2-fluorophenyl)ethanol , a chiral amino alcohol, as a key intermediate in the synthesis of potential next-generation fungicides. While not a final active ingredient itself, its unique structural combination—a reactive primary amine, a secondary alcohol, and a fluorinated aromatic ring—makes it a valuable building block for creating novel chemical entities. This document provides a comprehensive overview of its application, focusing on its use in synthesizing novel Pyrazole Carboxamide derivatives, a critical class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). We will detail a representative synthetic protocol, explain the underlying mechanism of action, and provide the technical insights necessary for researchers to leverage this intermediate in discovery programs.
Part 1: The Core Principle - Synthesis of Pyrazole Carboxamide Fungicides
The primary application of this compound in this context is its reaction with an activated pyrazole carboxylic acid to form a stable amide bond. This amide linkage connects the fluorinated ethanolamine moiety to the pyrazole core, which is essential for fungicidal activity.
The rationale behind this molecular design is twofold:
-
The Pyrazole Carboxamide Core: This portion of the molecule is the primary pharmacophore responsible for binding to and inhibiting the target enzyme, succinate dehydrogenase.[1][2]
-
The N-Substituent Moiety (from this compound): This part of the final molecule plays a crucial role in fine-tuning the compound's physical properties and its fit within the binding pocket of the target enzyme. The 2-fluoro substitution can influence conformation and electronic interactions, while the hydroxyl group offers a potential hydrogen bonding site.
The general synthetic workflow involves a standard amide coupling reaction, a cornerstone of medicinal and agrochemical synthesis.
Caption: General workflow for synthesizing pyrazole carboxamide fungicides.
Part 2: Experimental Protocol - A Representative Synthesis
This section provides a detailed, step-by-step methodology for a representative synthesis. The target molecule, N-[2-(2-fluorophenyl)-2-hydroxyethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide , is a logical exemplar of the compounds that can be generated from this intermediate for screening purposes.
Reaction Scheme: (Self-generated image of the reaction: this compound reacting with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride to form the target amide)
Table 1: Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity | Supplier Example |
| This compound | 3225-74-9 | 155.17 | >98% | Thermo Scientific |
| 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride | 50893-36-2 | 174.59 | >97% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99% | Acros Organics |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | >99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | N/A | Lab-prepared |
| Brine (Saturated NaCl aq.) | N/A | N/A | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | VWR Chemicals |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.55 g, 10.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 30 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: The reaction is performed under an inert nitrogen atmosphere to prevent moisture from hydrolyzing the highly reactive acid chloride. Cooling to 0 °C helps to control the exothermicity of the acylation reaction.
-
-
Reagent Addition:
-
Slowly add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.83 g, 10.5 mmol, 1.05 eq) in anhydrous DCM (10 mL).
-
Add the acid chloride solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Causality: TEA acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine and drives the reaction to completion. A slight excess of the acid chloride ensures full conversion of the limiting amino alcohol.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in DCM. The disappearance of the starting amine spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.
-
Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane solvent system or by flash column chromatography on silica gel.
-
The structure of the final product should be confirmed by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). Expected [M+H]⁺ for C₁₄H₁₆FN₃O₂ is 278.13.
-
Part 3: Proposed Mechanism of Action (SDHI)
The novel pyrazole carboxamide synthesized through the described protocol belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides (FRAC Group 7).[2]
-
Target Site: SDHIs act on Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in fungi.
-
Mechanism: These fungicides bind to the ubiquinone-binding site (Q-site) of the enzyme complex. This binding physically blocks the natural substrate, ubiquinone, from accessing the site.
-
Result: The inhibition of succinate dehydrogenase disrupts the entire electron transport chain. This halts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to a cessation of fungal growth and eventual cell death.
Caption: Mechanism of SDHI fungicides inhibiting Complex II.
Part 4: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling all chemicals. The synthesis should be conducted in a well-ventilated fume hood.
-
Handling this compound: This compound is an amine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Handling Reagents: The acid chloride is corrosive and moisture-sensitive. Triethylamine is a flammable liquid with a strong odor. Anhydrous DCM is a volatile solvent. Handle all with appropriate caution.
-
Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[3]
Conclusion
This compound serves as a strategic and versatile intermediate for the synthesis of novel agrochemicals. The protocol detailed herein demonstrates its utility in the straightforward synthesis of pyrazole carboxamides, a class of compounds with a validated and potent fungicidal mechanism of action. By providing a fluorinated N-substituent, this building block enables researchers to generate diverse libraries of new chemical entities for biological screening, facilitating the discovery and optimization of next-generation fungicides.
References
Asymmetric Reduction of 2-Amino-2'-fluorobenzophenone to Produce Chiral 2-Amino-1-(2-fluorophenyl)ethanol
An Application Guide for Researchers
Introduction: The Significance of Chiral Amino Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral molecules, particularly amino alcohols, serve as indispensable building blocks for a vast array of biologically active compounds.[1] The target molecule of this guide, 2-Amino-1-(2-fluorophenyl)ethanol, is a valuable chiral intermediate.[2][3] Its stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[4] The (R)-enantiomer, for instance, is a key structural motif in developing central nervous system agents and enzyme inhibitors.[5]
The primary challenge lies in converting the prochiral ketone, 2-amino-2'-fluorobenzophenone[6], into a single enantiomer of the corresponding alcohol. This transformation requires a highly selective asymmetric reduction, a process that introduces a new stereocenter with a defined three-dimensional arrangement. This application note provides a detailed exploration of the principles and a field-proven protocol for achieving this synthesis with high enantioselectivity.
Foundational Principles: Catalytic Asymmetric Reduction
The conversion of a ketone to a chiral alcohol can be achieved through several powerful catalytic methods. The choice of catalyst is paramount as it dictates the stereochemical outcome of the reaction. Two of the most reliable and widely adopted strategies are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a robust and highly predictable method that utilizes a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[7][8][9] The catalyst, typically derived from the natural amino acid proline, creates a chiral environment around the ketone.
Mechanism of Stereoselection: The reaction proceeds through a coordinated transition state. The oxazaborolidine catalyst first complexes with the borane, which activates the borane as a hydride donor and enhances the Lewis acidity of the ring's boron atom.[10] This boron atom then coordinates to the carbonyl oxygen of the ketone substrate. For steric reasons, the larger substituent of the ketone (in this case, the 2-aminophenyl group) orients away from the bulky group on the catalyst. The hydride is then delivered to one face of the carbonyl, leading to the formation of one enantiomer preferentially.[8][10]
Caption: Catalytic cycle of the CBS reduction.
Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method employs ruthenium catalysts bearing a chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[11][12] The reaction typically uses molecular hydrogen (H₂) or a hydrogen donor like isopropanol or formic acid in a process called asymmetric transfer hydrogenation (ATH).[13][14][15]
Mechanism of Stereoselection: The precatalyst is first activated to form a ruthenium hydride species.[16] The ketone substrate coordinates to this chiral metal center. The C₂-symmetric BINAP ligand creates a well-defined chiral pocket, and due to steric constraints, the ketone can only approach the metal from one direction.[16] This orientation dictates the face to which the hydride and a proton are delivered, resulting in exceptional levels of enantioselectivity.[11]
Caption: Simplified Noyori asymmetric hydrogenation cycle.
Detailed Application Protocol: CBS Reduction
This protocol details the enantioselective reduction of 2-amino-2'-fluorobenzophenone using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield the (S)-alcohol. Using the (S)-catalyst will produce the (R)-alcohol.
Reagents, Materials, and Equipment
| Reagent/Material | Grade/Specification | Supplier |
| 2-Amino-2'-fluorobenzophenone | >98% | Standard chemical supplier |
| (R)-2-Methyl-CBS-oxazaborolidine | 1.0 M solution in Toluene | Sigma-Aldrich, etc.[17] |
| Borane-tetrahydrofuran complex | 1.0 M solution in THF (BH₃·THF) | Standard chemical supplier |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Standard chemical supplier |
| Methanol (MeOH) | Anhydrous | Standard chemical supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard chemical supplier |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard chemical supplier | |
| Equipment | Specification | |
| Schlenk flask / 3-neck round-bottom flask | 100 mL, oven-dried | |
| Magnetic stirrer and stir bar | ||
| Syringes and needles | Gastight, oven-dried | |
| Inert gas supply | Nitrogen (N₂) or Argon (Ar) | |
| Ice-water bath | ||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |
| Rotary evaporator |
Safety Precautions
-
Inert Atmosphere: Borane reagents are sensitive to air and moisture. The entire procedure must be conducted under an inert atmosphere (N₂ or Ar).
-
Reagent Handling: Borane-THF is flammable and corrosive. (R)-Methyl-CBS is moisture-sensitive. Handle all reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching: The quenching of excess borane with methanol is exothermic and produces hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.
Step-by-Step Experimental Procedure
Caption: Step-by-step workflow for the CBS reduction.
-
Reaction Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of N₂ or Ar.
-
Substrate Addition: To the flask, add 2-amino-2'-fluorobenzophenone (e.g., 1.0 g, 4.65 mmol). Dissolve it in 20 mL of anhydrous THF.
-
Cooling & Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Once the temperature is stable, add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 0.47 mL, 0.47 mmol, 0.1 eq) dropwise via syringe. Stir for 10-15 minutes.
-
Borane Addition: Add the borane-THF complex solution (1.0 M in THF, 5.6 mL, 5.6 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 5 mL of methanol at 0 °C. Vigorous gas evolution (H₂) will be observed. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Workup: Concentrate the mixture on a rotary evaporator to remove most of the solvent. Add 20 mL of saturated aqueous NH₄Cl and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Product Analysis and Data Interpretation
Structural Confirmation
The identity and purity of the final product should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (155.17 g/mol for C₈H₁₀FNO).[3][5]
Determination of Enantiomeric Excess (ee)
The most crucial parameter is the enantiomeric excess (ee), which measures the stereochemical purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4][18]
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient, diastereomeric complexes with differing stabilities, leading to different retention times.[4]
Sample Chiral HPLC Protocol:
-
Column: Chiralcel OD-H or similar polysaccharide-based column.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Calculation: The ee is calculated from the integrated peak areas of the two enantiomers (E1 and E2):
-
ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100
-
Expected Results
| Parameter | Expected Outcome | Notes |
| Physical State | White to off-white solid | |
| Yield | 85–95% | After purification |
| Enantiomeric Excess (ee) | >95% | Dependent on precise temperature control and reagent quality |
| ¹H NMR | Conforms to expected structure | |
| MS (ESI+) | m/z = 156.1 [M+H]⁺ |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive borane reagent (degraded by moisture). 2. Catalyst poisoning or degradation. 3. Insufficient reaction time or temperature too low. | 1. Use a fresh, unopened bottle of BH₃·THF or titrate to confirm molarity. 2. Use fresh CBS catalyst solution. 3. Allow the reaction to run longer and monitor by TLC. |
| Low Enantioselectivity (ee) | 1. Catalyst degradation. 2. Reaction temperature too high. 3. Borane added too quickly, promoting a non-catalyzed background reduction. | 1. Use fresh CBS catalyst. 2. Maintain strict temperature control (0 °C or lower). 3. Add the borane solution slowly via syringe pump. |
| Formation of Byproducts | 1. Over-reduction of the aromatic rings. 2. Reaction with other functional groups. | 1. Use the recommended stoichiometry of the reducing agent. 2. The CBS system is generally chemoselective for ketones.[7] If issues persist, re-evaluate substrate purity. |
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]
- 6. 2-Amino-2'-fluorobenzophenone | C13H10FNO | CID 74101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. CBS Catalysts [sigmaaldrich.com]
- 18. uma.es [uma.es]
The Cornerstone of Asymmetric Synthesis: A Guide to the Use of 2-Amino-1-(2-fluorophenyl)ethanol in Chiral Ligand Preparation
Introduction: In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral ligands, the molecular architects of asymmetric catalysis, are central to achieving high levels of enantioselectivity. Among the vast array of precursors for these ligands, chiral 1,2-amino alcohols have emerged as privileged scaffolds. This technical guide delves into the application of a specific and highly valuable building block, 2-Amino-1-(2-fluorophenyl)ethanol , in the preparation of sophisticated chiral ligands. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties and conformational rigidity of the resulting ligand, offering unique advantages in catalysis.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and actionable protocols for the synthesis and utilization of chiral ligands derived from this versatile amino alcohol. We will explore the causality behind experimental choices, ensuring a deep understanding of the synthetic strategies and their implications for catalytic performance.
Part 1: The Precursor - Synthesis and Enantiomeric Resolution of this compound
The journey to a highly effective chiral ligand begins with its foundational component. The synthesis and, critically, the resolution of this compound into its constituent enantiomers is the first and most crucial step.
Synthesis of Racemic this compound
A common and efficient method for the synthesis of the racemic amino alcohol is the reduction of the corresponding α-amino ketone, which can be prepared from 2-fluoroacetophenone.
Conceptual Workflow for Racemic Precursor Synthesis:
Caption: Synthesis of the racemic amino alcohol precursor.
Enantiomeric Resolution: The Gateway to Chirality
Obtaining enantiomerically pure this compound is paramount. The most established method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.
Protocol 1: Resolution of Racemic this compound
Principle: This protocol leverages the differential solubility of diastereomeric salts formed between the racemic amino alcohol and a chiral resolving agent, such as (R)-mandelic acid. One diastereomer will preferentially crystallize, allowing for its separation.
Materials:
-
Racemic this compound
-
(R)-Mandelic acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard glassware for crystallization and extraction
-
Polarimeter and Chiral HPLC setup for analysis
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (R)-mandelic acid (0.5 eq) in a minimal amount of warm methanol.
-
Slowly add the mandelic acid solution to the amino alcohol solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
The collected solid is the diastereomerically enriched salt. The enantiomeric excess (e.e.) of the salt can be determined at this stage by liberating the amine from a small sample and analyzing it via chiral HPLC.
-
-
Liberation of the Enantiopure Amino Alcohol:
-
Suspend the crystalline diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH > 10), ensuring the complete neutralization of the mandelic acid and liberation of the free amine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis of Enantiomeric Purity:
-
Determine the optical rotation of the final product using a polarimeter.
-
Confirm the enantiomeric excess by chiral HPLC analysis.
-
Trustworthiness through Self-Validation: The protocol's success is validated at each critical juncture. The preferential crystallization of one diastereomer is a physical manifestation of successful resolution. The subsequent liberation and extraction process is a standard, reliable chemical transformation. Finally, the enantiomeric purity is quantitatively confirmed by two independent analytical methods: polarimetry and chiral HPLC, ensuring the integrity of the chiral precursor for ligand synthesis.
Part 2: From Precursor to Privileged Ligand - The Synthesis of Chiral Oxazolines
Chiral oxazolines are a prominent class of ligands, and their synthesis from 1,2-amino alcohols is a well-established and versatile transformation. These ligands are key components of more complex and highly effective ligand families, such as Phosphinooxazolines (PHOX).
General Principles of Oxazoline Synthesis
The formation of the oxazoline ring from a 1,2-amino alcohol typically involves two key steps: N-acylation followed by cyclodehydration. The choice of acylating agent and cyclizing conditions can be tailored to the specific substrate and desired outcome.
General Workflow for Chiral Oxazoline Synthesis:
Scale-Up Synthesis of Enantiopure 2-Amino-1-(2-fluorophenyl)ethanol: A Strategic Guide
An Application Note for the Scalable Production of a Key Chiral Intermediate
Abstract: Enantiomerically pure 2-Amino-1-(2-fluorophenyl)ethanol is a critical chiral building block in the synthesis of numerous pharmaceutical agents.[1][2] Its precise three-dimensional structure is paramount for achieving desired pharmacological activity and minimizing off-target effects.[1] This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic selection and implementation of a scalable synthetic route. We will dissect three primary manufacturing strategies—asymmetric reduction, chiral resolution, and biocatalysis—evaluating them through the lens of efficiency, scalability, and economic viability. A detailed, field-proven protocol for asymmetric ketone reduction, alongside robust analytical methods for quality control, is presented to ensure the reliable production of this high-value intermediate.
The Strategic Landscape: Selecting a Scalable Synthetic Pathway
The industrial synthesis of a single-enantiomer compound demands a strategy that is not only scientifically sound but also economically and logistically feasible on a large scale. The choice of pathway is a critical decision point that impacts cost, throughput, and final product quality. Below is a comparative analysis of the three dominant strategies.
Caption: Overview of primary synthetic routes to enantiopure this compound.
Strategy 1: Asymmetric Reduction of a Prochiral Ketone
This is often the most elegant and modern approach. It involves the direct conversion of a prochiral ketone (2-amino-2'-fluoroacetophenone) into the desired single-enantiomer amino alcohol using a substoichiometric amount of a chiral catalyst.
-
Causality & Expertise: This method is highly atom-economical as it avoids the synthesis of the unwanted enantiomer. The choice of catalyst is critical. Chiral oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata or CBS reduction) are highly effective for the borane-mediated reduction of ketones with excellent enantioselectivity.[3][4] Alternatively, transition-metal catalysts, such as those developed by Noyori (e.g., Ru-BINAP complexes) for asymmetric hydrogenation, offer another powerful option.[3]
-
Scale-Up Considerations:
-
Pros: High potential for efficiency and throughput; minimizes waste by avoiding the production of the wrong enantiomer.
-
Cons: Chiral catalysts and ligands can be expensive. Process conditions (temperature, moisture) must be strictly controlled to maintain catalyst activity and selectivity. Potential for trace metal contamination from transition-metal catalysts requires rigorous purification.
-
Strategy 2: Classical Chiral Resolution
This traditional method involves the non-selective synthesis of a racemic mixture of the amino alcohol, followed by separation of the two enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent (e.g., an enantiopure carboxylic acid like di-p-toluoyl-tartaric acid) to form a pair of diastereomeric salts.[3]
-
Causality & Expertise: The principle relies on the different physical properties (primarily solubility) of the diastereomeric salts, allowing one to be selectively crystallized from the solution.[5] The success of this method depends heavily on finding an effective, inexpensive, and ideally, recyclable resolving agent.
-
Scale-Up Considerations:
-
Pros: Technologically robust and well-understood. Less sensitive to stringent atmospheric conditions compared to many asymmetric catalysts.
-
Cons: The theoretical maximum yield is 50% for the desired enantiomer, making it inherently wasteful unless an efficient process to racemize and recycle the unwanted enantiomer is developed. It often requires large solvent volumes and multiple processing steps, increasing operational costs.
-
Strategy 3: Biocatalysis
This approach leverages the exquisite stereoselectivity of enzymes to produce the target enantiomer. This can be accomplished either through the asymmetric reduction of the prochiral ketone using a ketoreductase (KRED) enzyme or via the kinetic resolution of the racemic amino alcohol using a lipase.[6][7]
-
Causality & Expertise: Enzymes operate in mild, typically aqueous, conditions and can exhibit near-perfect enantioselectivity (>99% ee).[7][8] The use of whole-cell systems can be economically advantageous by eliminating the need for costly enzyme purification and providing cofactor regeneration in situ.[6]
-
Scale-Up Considerations:
-
Pros: Environmentally friendly ("green chemistry").[9] Operates under mild conditions (ambient temperature and pressure), reducing energy costs and the need for specialized equipment. Extremely high selectivity.
-
Cons: Volumetric productivity can be lower than chemical processes. Substrate or product inhibition can limit reaction concentrations. Downstream processing to separate the product from the aqueous broth and biomass can be challenging.
-
Recommended Protocol: Asymmetric Reduction via CBS Catalysis
For a balance of efficiency, scalability, and high enantiopurity, the asymmetric reduction of 2-amino-2'-fluoroacetophenone is the recommended pathway. The following protocol provides a detailed methodology based on the well-established CBS reduction.
Caption: Step-by-step workflow for the CBS-catalyzed asymmetric reduction.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Amino-2'-fluoroacetophenone HCl | Jacketed glass reactor with overhead stirrer |
| (R)-Methyl-CBS-oxazaborolidine (1M in Toluene) | Inert atmosphere system (Nitrogen/Argon) |
| Borane-dimethyl sulfide complex (BH₃·SMe₂) | Chiller/circulator for temperature control |
| Anhydrous Tetrahydrofuran (THF) | Addition funnel / Syringe pump |
| Triethylamine (Et₃N) | Standard laboratory glassware |
| Methanol (MeOH) | Rotary evaporator |
| Hydrochloric Acid (e.g., 2M aq.) | Filtration apparatus (e.g., Büchner funnel) |
| Sodium Hydroxide (e.g., 2M aq.) | pH meter or pH strips |
| Ethyl Acetate (EtOAc) | Analytical instruments (HPLC, NMR) |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Procedure
Safety First: This procedure involves highly reactive and flammable reagents. Borane complexes react violently with water and can release flammable hydrogen gas. All operations must be conducted in a well-ventilated fume hood under a strict inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.[10][11]
-
Preparation of the Free Base:
-
Charge the jacketed reactor with 2-amino-2'-fluoroacetophenone hydrochloride (1.0 eq).
-
Add anhydrous THF (approx. 10 volumes, e.g., 10 L per kg of starting material).
-
Begin stirring and cool the suspension to 0-5 °C.
-
Slowly add triethylamine (1.1 eq) over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting slurry contains the free ketone and triethylamine hydrochloride.
-
-
Asymmetric Reduction:
-
Cool the reactor contents to -20 °C.
-
Charge (R)-Methyl-CBS-oxazaborolidine solution (0.05 - 0.10 eq) to the reactor. The causality here is that the CBS reagent forms a complex with borane, creating a chiral environment that directs the hydride delivery to one face of the ketone.
-
In a separate vessel, prepare a solution of borane-dimethyl sulfide complex (0.8 - 1.0 eq) in anhydrous THF (2 volumes).
-
Using a syringe pump or addition funnel, add the borane solution to the reactor over 2-3 hours. Crucially, maintain the internal temperature at or below -15 °C to ensure high enantioselectivity. A rapid or high-temperature addition will lead to a significant drop in the enantiomeric excess (ee).
-
After the addition is complete, stir the reaction mixture at -20 °C to -15 °C for an additional 1-2 hours.
-
-
In-Process Control (IPC) and Quench:
-
Carefully take a sample from the reaction, quench it with methanol, and analyze by HPLC or TLC to confirm the complete consumption of the starting ketone.
-
Once complete, slowly and carefully add methanol (4 volumes) to the reactor. This step is highly exothermic. The addition rate must be controlled to keep the internal temperature below 0 °C. Vigorous hydrogen gas evolution will be observed.
-
-
Work-up and Isolation:
-
After the quench is complete (gas evolution has ceased), warm the mixture to room temperature.
-
Add 2M hydrochloric acid until the pH is ~1-2 to protonate the amino alcohol and separate it from organic impurities.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 3 volumes) to remove non-basic impurities.
-
Cool the aqueous layer to 0-5 °C and slowly add 2M sodium hydroxide until the pH is >11 to precipitate the free amino alcohol product.
-
Extract the product into ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product, typically as a solid.
-
-
Purification:
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to achieve high chemical and chiral purity.
-
Analytical Quality Control: A Self-Validating Protocol
Ensuring the identity, purity, and enantiomeric integrity of the final product is non-negotiable. A robust analytical package validates the success of the synthesis.
Purity and Identity Confirmation
| Parameter | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC (achiral) | ≥ 99.0% area |
| Residual Solvents | GC-HS | Complies with ICH guidelines |
Enantiomeric Excess (ee) Determination Protocol
The most critical quality attribute is the enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.[12][13]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A column based on a macrocyclic glycopeptide like teicoplanin (e.g., Astec CHIROBIOTIC T) is highly effective for separating underivatized amino alcohol enantiomers.[13] Polysaccharide-based CSPs are also widely used.
-
Mobile Phase: A typical mobile phase is a mixture of an alcohol (e.g., ethanol or methanol) and a hydrocarbon (e.g., hexane) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. An isocratic method is usually sufficient.
-
Sample Preparation: Dissolve a small amount of the final product (~1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The two enantiomers will appear as distinct peaks.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A) of the desired enantiomer (S) and the undesired enantiomer (R): ee (%) = [(Aₛ - Aᵣ) / (Aₛ + Aᵣ)] x 100
-
Acceptance Criterion: ≥ 99.5% ee
Alternatively, ¹H NMR spectroscopy using a chiral solvating agent can provide a rapid assessment of enantiomeric purity.[14][15]
Conclusion
The scale-up synthesis of enantiopure this compound is a critical task in pharmaceutical manufacturing. While several routes are viable, a strategy based on the asymmetric reduction of the corresponding prochiral ketone offers the most compelling combination of efficiency, atom economy, and control over the final product's stereochemistry. The detailed CBS reduction protocol provided herein, when coupled with rigorous in-process controls and stringent analytical validation, constitutes a reliable and scalable method for producing this key chiral intermediate to the high standards required by the drug development industry.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of enantiopure 2-amino-1-phenyl and 2-amino-2-phenyl ethanols using enantioselective enzymatic epoxidation an… [ouci.dntb.gov.ua]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. scilit.com [scilit.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-1-(2-fluorophenyl)ethanol
Welcome to the dedicated technical support guide for the purification of 2-Amino-1-(2-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable compound from complex reaction mixtures. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical agents. Achieving high purity of this chiral amino alcohol is critical, as even minor impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).
The primary challenges in its purification often stem from:
-
Structurally similar impurities: By-products from the synthesis, such as positional isomers or over-reduced/oxidized species, can be difficult to separate.
-
Physical properties: The compound's polarity and potential for hydrogen bonding can lead to issues like co-crystallization and difficult chromatographic separations.
-
Stereochemical considerations: For enantiomerically pure forms, preventing racemization during purification is paramount.
This guide will provide a structured approach to tackling these challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound. Each problem is followed by a diagnostic workflow and recommended solutions.
Problem 1: Low Yield After Initial Work-up and Extraction
Symptoms: You have completed your reaction and, after an aqueous work-up and extraction with an organic solvent, the mass of the crude product is significantly lower than theoretically expected.
Possible Causes & Solutions:
-
Incorrect pH during extraction: The amino group of this compound is basic. To ensure it remains in the organic phase, the aqueous layer must be sufficiently basic (pH > 9). If the aqueous layer is acidic or neutral, the compound will be protonated and remain in the aqueous phase.
-
Solution: Before extraction, adjust the pH of the aqueous layer to 9.0 or higher using a suitable base like sodium hydroxide or sodium carbonate.[1] Monitor the pH with a pH meter or indicator strips.
-
-
Incomplete Extraction: The compound may have significant solubility in the aqueous phase even at a high pH, especially if the aqueous phase has a high salt concentration.
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like dichloromethane or ethyl acetate.[1] Combining and concentrating these extractions will maximize the recovery of your product.
-
-
Emulsion Formation: The presence of salts or other by-products can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.
-
Problem 2: Persistent Impurities After Recrystallization
Symptoms: After recrystallization, analytical data (e.g., HPLC, NMR) shows the presence of one or more persistent impurities.
Possible Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may not provide a sufficient solubility differential between the desired product and the impurity at high and low temperatures.
-
Solution: A systematic solvent screen is recommended. Good starting points for 2-amino-1-phenylethanol derivatives include mixed solvent systems like ethanol/water, methanol/ethyl acetate, or isopropanol/diisopropyl ether.[2][3] The goal is to find a solvent system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
-
Co-crystallization: The impurity may have a similar crystal lattice energy and molecular shape, leading it to incorporate into the crystals of your product.
-
Solution: If a single-solvent or two-solvent recrystallization fails, consider a multi-step purification. First, attempt a different purification technique, such as column chromatography, to remove the bulk of the impurity, followed by a final recrystallization of the enriched product.
-
-
Positional Isomer Impurity: Isomers, such as 1-amino-2-(2-fluorophenyl)ethanol, can be particularly challenging to remove by recrystallization due to their similar physical properties.[1]
-
Solution: Column chromatography is often the most effective method for separating positional isomers.[1] A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point.
-
Problem 3: Oily Product Instead of Crystalline Solid
Symptoms: Upon cooling the recrystallization solution, the product separates as an oil rather than a crystalline solid.
Possible Causes & Solutions:
-
Solution is Supersaturated: The concentration of the product in the solvent is too high, causing it to "crash out" as an oil when cooled.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.
-
-
Presence of Impurities: Certain impurities can inhibit crystal formation.
-
Solution: Attempt to remove these impurities by a preliminary purification step, such as a charcoal treatment of the hot solution (if the impurities are colored) or a quick filtration through a small plug of silica gel before recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the column chromatography of this compound?
A1: The optimal solvent system will depend on the specific impurities present in your crude mixture. However, a good starting point for silica gel column chromatography is a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] You can start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent tailing of the amine on the acidic silica gel.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting even minor impurities.[4][5] A reversed-phase C18 column is often suitable.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can be used to identify and quantify impurities if their signals are resolved from the product signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: My product is a racemic mixture. How can I separate the enantiomers?
A3: The separation of enantiomers, known as chiral resolution, can be achieved through several methods:
-
Diastereomeric Salt Formation: React the racemic amino alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be liberated by treatment with a base.
-
Chiral Chromatography: This involves using a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system to directly separate the enantiomers.[2]
Q4: What are the storage recommendations for pure this compound?
A4: The compound should be stored in a cool, dry place in a well-sealed container to protect it from moisture and atmospheric carbon dioxide.[6] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a general guideline and may need to be optimized for your specific crude material.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add warm water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, 7:3, etc., hexanes:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram for diagnosing common purification problems.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. scihorizon.com [scihorizon.com]
- 3. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Common side reactions in the synthesis of "2-Amino-1-(2-fluorophenyl)ethanol"
Welcome to the technical support guide for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol. This critical chiral building block is integral to the development of various pharmaceutical agents, and its efficient, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers in the field. Our guidance is rooted in established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis.
Section 1: Common Synthetic Pathways & Key Control Points
The most prevalent synthetic routes to this compound typically begin with 2'-fluoroacetophenone. A common, robust sequence involves α-bromination, followed by amination and subsequent stereoselective reduction of the carbonyl group. Each step presents unique challenges and potential side reactions that must be carefully managed.
The general workflow is outlined below. Success hinges on precise control of stoichiometry, temperature, and reagent selection at each stage to minimize impurity formation.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Problem Area: α-Bromination (Step 1)
Q: My reaction to form 2-bromo-1-(2-fluorophenyl)ethanone is low-yielding and my TLC plate shows multiple products. What is the likely cause?
A: This is a common issue stemming from the reactivity of the α-haloketone product. The primary causes are:
-
Over-bromination: The product, 2-bromo-1-(2-fluorophenyl)ethanone, can be brominated a second time to yield 2,2-dibromo-1-(2-fluorophenyl)ethanone. The electron-withdrawing effect of the first bromine atom makes the remaining α-proton acidic, facilitating a second substitution.
-
Ring Bromination: While less common under controlled conditions, harsh brominating agents or elevated temperatures can lead to electrophilic aromatic substitution on the fluorophenyl ring.
-
Self-Condensation: The α-haloketone can react with the enolate of the starting material, leading to complex condensation byproducts.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). A slight sub-stoichiometric amount can sometimes prevent over-bromination, at the cost of some starting material remaining.
-
Temperature Management: Perform the reaction at low temperatures (e.g., 0-10 °C) to minimize side reactions.
-
Controlled Addition: Add the brominating agent dropwise to the solution of the ketone to avoid localized high concentrations. The synthesis of related bromo-ketones often involves careful addition of bromine in a suitable solvent like dichloromethane with a catalytic amount of HBr in acetic acid[1].
Problem Area: Amination (Step 2)
Q: During the amination of the α-bromoketone, I'm observing significant amounts of secondary and tertiary amine byproducts in my mass spectrometry analysis. How can I improve the selectivity for the primary amine?
A: The desired primary amine product is nucleophilic and can react with the starting α-bromoketone, leading to over-alkylation. This is a classic problem in amine synthesis.
Solutions:
-
Use a Large Excess of Ammonia: The most straightforward method is to use a very large excess of ammonia (gas or as a solution in an alcohol). This ensures that a molecule of the α-bromoketone is statistically more likely to encounter an ammonia molecule than the primary amine product.
-
Gabriel Synthesis: A more controlled approach is to use potassium phthalimide as the nitrogen source. The phthalimide anion is an excellent nucleophile, but the resulting N-substituted phthalimide is not nucleophilic, preventing over-alkylation. The primary amine is then liberated in a subsequent hydrolysis or hydrazinolysis step.
-
Hexamethylenetetramine (HMTA): The Delépine reaction, using HMTA, is an effective method for forming the primary amine from an alkyl halide[2]. The initial quaternary ammonium salt is stable and can be hydrolyzed (e.g., with ethanolic HCl) to yield the primary amine hydrochloride.
Problem Area: Reduction & Stereoselectivity (Step 3)
Q: My final product has a low enantiomeric excess (ee). How can I improve the stereoselectivity of the ketone reduction?
A: Achieving high enantioselectivity is crucial and depends entirely on the choice of reduction methodology. Standard reducing agents like sodium borohydride (NaBH₄) will produce a racemic mixture (a 50:50 mix of enantiomers).
Solutions:
-
Asymmetric Catalytic Hydrogenation: This is a highly effective industrial method. It involves using a chiral catalyst, often based on Ruthenium or Rhodium with chiral phosphine ligands (e.g., BINAP), to deliver hydrogen stereoselectively. Asymmetric transfer hydrogenation using a chiral catalyst and a hydrogen source like formic acid/triethylamine is also a powerful technique for converting α-amino ketones to chiral 1,2-amino alcohols with high yields and excellent enantioselectivities[2].
-
Chiral Reducing Agents: Stoichiometric chiral reducing agents like the CBS (Corey-Bakshi-Shibata) catalyst with borane can provide high levels of enantioselectivity.
-
Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes offers exceptional selectivity under mild, aqueous conditions. These enzymes can be selected to produce either the (R) or (S) enantiomer. Multi-enzyme cascades have been developed for the synthesis of enantiopure amino alcohols from renewable sources[3].
Q: The reduction is incomplete, or I am seeing byproducts from over-reduction. What should I adjust?
A: Incomplete reduction can be due to catalyst deactivation or insufficient reducing agent. Over-reduction, while less common for this substrate, could involve defluorination under harsh catalytic hydrogenation conditions (e.g., high pressure/temperature with Pd/C).
Solutions:
-
Optimize Catalyst Loading and Reaction Time: For catalytic hydrogenations, ensure the catalyst is active and used at an appropriate loading (mol%). Monitor the reaction by HPLC or TLC to determine the optimal reaction time.
-
Choice of Reducing Agent: For borohydride reductions, ensure sufficient equivalents are used and that the solvent (typically an alcohol) is appropriate.
-
Control Hydrogenation Conditions: Use milder conditions (lower pressure, room temperature) and a suitable catalyst (e.g., Rh or Ru-based) to avoid defluorination.
Section 3: Frequently Asked Questions (FAQs)
Q1: My synthesis produced a racemic mixture. What is the best strategy for resolving the enantiomers?
A1: If an asymmetric synthesis is not feasible, chiral resolution of the racemic product is necessary. The most common methods are:
-
Diastereomeric Salt Crystallization: React the racemic amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and isolated.[4]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can separate the enantiomers. Polysaccharide-based CSPs are often a good starting point for screening[4].
Q2: Are there alternative synthetic routes that avoid the use of bromine?
A2: Yes. An alternative involves the asymmetric aminohydroxylation of 2-fluorostyrene. Another chemo-enzymatic route involves the enantioselective epoxidation of 2-fluorostyrene followed by regioselective ring-opening of the epoxide with an amine source[5]. This approach can provide high enantiopurity but requires careful control of the epoxide ring-opening to ensure the correct regiochemistry.
Q3: How can I confirm the identity and purity of my final product and key intermediates?
A3: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorophenyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.
-
Chiral HPLC/SFC: Determines the enantiomeric excess (ee) of the final product.
-
Melting Point and Optical Rotation: These physical properties can be compared to literature values for the pure enantiomer.
Section 4: Visualizing Common Side Reaction Pathways
The following diagram illustrates the desired reaction pathway from the α-bromoketone intermediate versus common competing side reactions during the amination step.
Caption: Competing reaction pathways during the amination step.
Section 5: Troubleshooting Summary Table
| Symptom / Observation | Probable Cause | Recommended Action |
| Multiple spots on TLC after bromination; MS shows M+80, M+160 peaks. | Over-bromination (dibromo-adduct formation). | Reduce reaction temperature; add brominating agent dropwise; use slightly less than 1 equivalent of Br₂. |
| MS analysis of amination product shows M+154, M+308 peaks relative to starting material. | Over-alkylation of the amine product. | Use a large excess of ammonia (>10 eq.); consider using the Gabriel synthesis or a Delépine reaction with HMTA[2]. |
| Final product shows 0% ee by chiral HPLC. | Use of a non-stereoselective reducing agent (e.g., NaBH₄). | Employ an asymmetric reduction method: catalytic hydrogenation with a chiral catalyst or use a chiral reducing agent like a CBS reagent. |
| Reaction stalls during catalytic hydrogenation step. | Catalyst poisoning or deactivation. | Ensure starting materials and solvent are pure (free of sulfur or other catalyst poisons); use fresh catalyst; perform reaction under an inert atmosphere. |
| Racemic product is obtained and needs to be separated. | Synthesis was not enantioselective. | Perform chiral resolution via diastereomeric salt crystallization with a chiral acid or preparative chiral HPLC[4]. |
Section 6: References
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available at: 2
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available at: 1
-
Benchchem. (2025). Overcoming challenges in the purification of chiral amino alcohols. Available at: 4
-
National Center for Biotechnology Information (PMC). (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available at: 3
-
ResearchGate. (2025). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Available at: --INVALID-LINK--
References
Technical Support Center: Synthesis of 2-Amino-1-(2-fluorophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-Amino-1-(2-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and improve the yield, purity, and stereoselectivity of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Low Overall Yield
A diminished yield of the final product is a frequent challenge. The root cause can often be traced back to several key stages of the synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reduction of the Ketone Precursor | - Verify Reductant Activity: Ensure the reducing agent (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation) is fresh and active. - Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent. For catalytic hydrogenation, ensure proper catalyst loading and hydrogen pressure.[1][2] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting ketone. |
| Side Reactions | - Formation of Positional Isomers: The formation of 1-amino-2-(2-fluorophenyl)ethanol can occur, which is difficult to separate.[3] This is more common in routes involving the direct amination of a halohydrin. Consider a route starting from 2-amino-2'-fluoroacetophenone to avoid this. - Over-reduction: Strong reducing agents like LiAlH₄ can potentially reduce the aromatic ring under harsh conditions. Use milder and more selective reducing agents. |
| Product Loss During Work-up and Purification | - Optimize Extraction: this compound has some water solubility due to its polar functional groups.[4] Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Adjusting the pH of the aqueous layer to be basic can improve the extraction of the free amine. - Refine Purification Method: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities. For recrystallization, choose a solvent system that provides a significant difference in solubility at high and low temperatures. |
Poor Stereoselectivity in Asymmetric Synthesis
Achieving high enantiomeric excess (e.e.) is critical for pharmaceutical applications. Low stereoselectivity can stem from the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Chiral Catalyst | - Catalyst Selection: The choice of chiral catalyst is paramount. For asymmetric hydrogenation, catalysts like those based on Rhodium with chiral phosphine ligands (e.g., DiPAMP) have shown success for related substrates.[5] For asymmetric transfer hydrogenation, Ru-based catalysts are effective.[1] - Catalyst Preparation and Handling: Ensure the catalyst is properly prepared and handled under an inert atmosphere if it is air-sensitive. - Ligand Choice: The chiral ligand is crucial. Experiment with different ligands to find the optimal match for the substrate. |
| Suboptimal Reaction Conditions | - Temperature: Lowering the reaction temperature often improves enantioselectivity. - Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Screen a range of solvents to identify the one that gives the best stereochemical outcome. - Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. |
| Racemization | - pH Control: The product can be susceptible to racemization under acidic or basic conditions. Ensure the work-up and purification steps are performed under neutral or mildly basic/acidic conditions. - Purification Method: Chiral HPLC can be used to separate enantiomers if the asymmetric synthesis results in a racemic or partially racemic mixture.[6][7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and efficient synthetic route to prepare this compound?
The most prevalent and generally efficient route involves the reduction of a suitable ketone precursor. A common starting material is 2'-fluoroacetophenone.[8] This can be converted to 2-amino-2'-fluoroacetophenone, which is then reduced to the desired amino alcohol. For enantiomerically pure products, asymmetric reduction of the ketone is the preferred method.[1][5][9]
Q2: How can I synthesize the chiral versions (R)- or (S)-2-Amino-1-(2-fluorophenyl)ethanol?
There are several strategies for obtaining enantiomerically pure this compound:
-
Catalytic Asymmetric Reduction: This is a highly efficient method where a prochiral ketone is reduced using a chiral catalyst.[5][10] Examples include the use of chiral oxazaborolidines (CBS catalysts) with a borane source, or asymmetric transfer hydrogenation with chiral ruthenium catalysts.[1][11]
-
Biocatalysis: Certain microorganisms can perform stereoselective reductions of ketones to produce a single enantiomer of the alcohol.[3]
-
Chiral Resolution: If a racemic mixture is synthesized, the enantiomers can be separated. This can be achieved through crystallization with a chiral resolving agent or by using chiral chromatography.[6][12][13]
Q3: What are the key analytical techniques to monitor the reaction and characterize the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy method to track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and can also be used to determine the enantiomeric excess if a chiral stationary phase is used.[7]
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH₂).
-
Chiral HPLC: To determine the enantiomeric purity (e.e.) of the final product.
-
Q4: What are some common side products and how can I minimize their formation?
A significant side product can be the corresponding positional isomer, 1-amino-2-(2-fluorophenyl)ethanol, particularly in certain synthetic routes.[3] To minimize this, it is advisable to use a synthetic pathway that avoids ambiguity in the placement of the amino and hydroxyl groups, such as the reduction of 2-amino-2'-fluoroacetophenone. Over-reduction of the aromatic ring is a possibility with very strong reducing agents and harsh conditions; using milder, selective reagents can prevent this.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound via Reduction of 2-Amino-2'-fluoroacetophenone Hydrochloride
Step 1: Synthesis of 2-Bromo-2'-fluoroacetophenone
-
To a solution of 2'-fluoroacetophenone in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 2-Amino-2'-fluoroacetophenone Hydrochloride
-
React 2-bromo-2'-fluoroacetophenone with an ammonia source. A common method is to use hexamethylenetetramine (HMTA) followed by acidic hydrolysis.[1]
-
Alternatively, direct amination can be performed using a protected form of ammonia, followed by deprotection.
-
The resulting amine can be isolated as the hydrochloride salt by bubbling HCl gas through a solution of the free amine in a suitable solvent like diethyl ether.
Step 3: Reduction to this compound
-
Dissolve 2-amino-2'-fluoroacetophenone hydrochloride in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Asymmetric Synthesis of (R)- or (S)-2-Amino-1-(2-fluorophenyl)ethanol via Catalytic Transfer Hydrogenation
This protocol is a general guideline based on established methods for asymmetric transfer hydrogenation of α-amino ketones.[1]
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) and 2-amino-2'-fluoroacetophenone hydrochloride.
-
Add a degassed mixture of formic acid and triethylamine (as the hydrogen source) in a suitable solvent (e.g., methanol).
-
Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir for the required time (typically several hours to a day).
-
Monitor the reaction for conversion and enantiomeric excess by HPLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography to obtain the enantiomerically enriched this compound.
Visualizations
General Synthetic Workflow
References
- 1. scihorizon.com [scihorizon.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Reactions of 2-Amino-1-(2-fluorophenyl)ethanol
Welcome to the technical support center for diastereoselective reactions involving 2-Amino-1-(2-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered in the laboratory. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a robust and self-validating system.
Troubleshooting Guide
This section addresses common problems encountered during the diastereoselective synthesis of vicinal amino alcohols, particularly those derived from or related to this compound.
Question 1: I am observing low diastereoselectivity in my reduction of a 2-amino-1-(2-fluorophenyl)ethanone precursor. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?
Answer:
Low diastereoselectivity in the reduction of α-amino ketones to form 1,2-amino alcohols is a frequent challenge. The stereochemical outcome is dictated by the facial selectivity of hydride delivery to the prochiral ketone, which is influenced by several factors.
Potential Causes & Solutions:
-
Ineffective Stereocontrol from the Adjacent Chiral Center: The existing stereocenter at the α-carbon may not be exerting sufficient steric or electronic influence to direct the incoming nucleophile.
-
Solution 1: Choice of Reducing Agent. Simple achiral reducing agents like sodium borohydride often provide poor diastereoselectivity. Employing bulkier or chelation-controlled reagents can significantly enhance selectivity.
-
Chelation Control: Reagents like zinc borohydride can form a five-membered chelate with the amino and carbonyl groups, leading to a more rigid transition state. This rigidity forces the hydride to attack from the less hindered face, often favoring the syn-diastereomer.
-
Steric Hindrance: Bulky reducing agents, such as L-Selectride® or K-Selectride®, can exhibit greater facial selectivity due to steric interactions with the substituents on the α-carbon.
-
-
Solution 2: Protecting Group Strategy. The nature of the protecting group on the amine is crucial.[1] A bulky protecting group (e.g., Boc, Cbz) can significantly influence the steric environment around the carbonyl, directing the hydride attack to the opposite face.[1] Conversely, a protecting group capable of chelation (e.g., N-H) can favor a different diastereomer. Experimenting with different protecting groups is a key optimization step.
-
-
Suboptimal Reaction Conditions: Temperature and solvent can have a profound impact on the transition state energies and, consequently, on diastereoselectivity.[2]
-
Solution 1: Lowering the Reaction Temperature. Many stereoselective reactions exhibit higher selectivity at lower temperatures (e.g., -78 °C).[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.
-
Solution 2: Solvent Optimization. The polarity and coordinating ability of the solvent can affect both the conformation of the substrate and the reactivity of the reducing agent.[2] Non-coordinating solvents like toluene or dichloromethane may favor non-chelation pathways, while coordinating solvents like THF or ethanol can promote chelation control. A systematic solvent screen is recommended.
-
Question 2: My reaction yield is low, and I am isolating a significant amount of side products. What are the common side reactions and how can they be minimized?
Answer:
Low yields in these reactions can often be attributed to side reactions such as racemization, over-reduction, or the formation of imines.
Potential Causes & Solutions:
-
Racemization: The α-proton of the ketone is acidic and can be removed by a basic reagent or impurities, leading to racemization of the starting material and a loss of stereochemical integrity.
-
Solution: Use of Mild Reagents and Careful pH Control. Employ milder, non-basic reducing agents where possible.[1] If a base is required, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine instead of strong inorganic bases.[1] Ensure all reagents and solvents are anhydrous and free of acidic or basic impurities.
-
-
Formation of Imines/Enamines: The primary amine can react with the ketone, especially under harsh conditions, to form imines which can then be reduced to give undesired diamine products.
-
Solution: Amine Protection. Protecting the amine group is the most effective way to prevent imine formation. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) are effective and can be removed under specific conditions later in the synthetic sequence.
-
-
Over-reduction: In some cases, particularly with more reactive hydride sources, other functional groups in the molecule might be susceptible to reduction.
-
Solution: Choice of a Milder Reducing Agent. If over-reduction is suspected, switch to a less reactive hydride source. For example, sodium borohydride is generally less reactive than lithium aluminum hydride.
-
Question 3: The reaction is sluggish and does not go to completion, even after extended reaction times. How can I improve the reaction rate without compromising diastereoselectivity?
Answer:
Incomplete conversion is a common issue, often stemming from insufficient reactivity of the chosen reagents under the optimized stereoselective conditions.
Potential Causes & Solutions:
-
Low Reactivity at Reduced Temperatures: The low temperatures required for high diastereoselectivity can significantly slow down the reaction rate.
-
Solution 1: Catalyst Selection. For catalytic reductions (e.g., asymmetric transfer hydrogenation), the choice of catalyst and ligand is critical.[3][4] Some catalysts are designed to be highly active even at low temperatures. Screening different chiral ligands or metal precursors can identify a more active system.[5]
-
Solution 2: Incremental Temperature Increase. After an initial period at low temperature to establish the stereochemistry, a gradual increase in temperature might be possible to drive the reaction to completion. This must be monitored carefully to avoid eroding the diastereomeric ratio.
-
Solution 3: Use of Additives. In some catalytic systems, additives can enhance the reaction rate. For example, in borane reductions catalyzed by oxazaborolidines, certain additives can improve both rate and enantioselectivity.[6]
-
-
Steric Hindrance: A very bulky substrate or protecting group, while beneficial for selectivity, might sterically hinder the approach of the reducing agent, slowing the reaction.
-
Solution: Re-evaluate the Protecting Group. A slightly less bulky protecting group might offer a better compromise between selectivity and reaction rate.
-
Frequently Asked Questions (FAQs)
Question 1: What are the best analytical techniques to accurately determine the diastereomeric ratio of this compound derivatives?
Answer:
Accurate determination of the diastereomeric ratio is crucial for optimizing your reaction. Several techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the most direct method.[7] The two diastereomers will have slightly different chemical environments, leading to distinct signals in the ¹H or ¹³C NMR spectrum. Integration of these non-overlapping signals provides a direct measure of the d.r.[7] Chiral derivatizing agents, like Mosher's acid, can be used to convert the enantiomeric mixture into diastereomers with more separated NMR signals.[7]
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP): Chiral HPLC is a powerful tool for separating diastereomers and enantiomers.[7] By developing a suitable method (solvent system, flow rate), you can achieve baseline separation of the diastereomers, allowing for accurate quantification by integrating the peak areas.[8]
-
Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to HPLC, chiral GC can be used to separate volatile derivatives of the amino alcohol.[7] Derivatization to a more volatile species (e.g., by silylation) is often necessary.
| Technique | Principle | Advantages | Considerations |
| NMR Spectroscopy | Different chemical shifts for diastereomers | Rapid, non-destructive, provides structural information | Signals may overlap, requiring derivatization |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, accurate quantification | Method development can be time-consuming |
| Chiral GC | Differential interaction with a chiral stationary phase | High resolution for volatile compounds | Requires derivatization, thermal stability of analyte |
Question 2: How does the 2-fluoro substituent on the phenyl ring influence the diastereoselectivity of reactions at the benzylic position?
Answer:
The 2-fluoro substituent can exert both electronic and steric effects that influence the diastereoselectivity.
-
Electronic Effects: Fluorine is a highly electronegative atom, and its presence can influence the electron density of the aromatic ring and the benzylic carbon. This can affect the coordination of catalysts or reagents to the substrate.
-
Steric Effects: The fluorine atom, although relatively small, contributes to the steric bulk of the ortho position. This can influence the preferred conformation of the substrate in the transition state, thereby directing the approach of the incoming reagent. For instance, in a chelation-controlled reduction, the 2-fluoro group might favor a specific orientation of the phenyl ring in the chelate complex, enhancing the facial bias.
Question 3: What are the key considerations when choosing a chiral catalyst for the asymmetric reduction of a 2-amino-1-(2-fluorophenyl)ethanone derivative?
Answer:
Choosing the right chiral catalyst is paramount for achieving high enantioselectivity and diastereoselectivity. Key considerations include:
-
Substrate-Catalyst Matching: The catalyst's chiral ligand must effectively differentiate between the two faces of the ketone. This is often achieved through a combination of steric and electronic interactions. It is essential to consult the literature for catalysts that have been successful with similar α-amino ketone substrates.[3][5]
-
Mechanism of Stereocontrol: Understand how the catalyst imparts stereoselectivity. For example, Noyori-type ruthenium-diamine catalysts for asymmetric transfer hydrogenation operate via a well-defined outer-sphere mechanism.[4] Oxazaborolidine (CBS) catalysts function by coordinating to both the borane reducing agent and the ketone substrate.[6]
-
Reaction Conditions: The optimal conditions (solvent, temperature, pressure for hydrogenations) are highly catalyst-dependent.[2] The catalyst's stability and activity under various conditions should be considered.
-
Dynamic Kinetic Resolution (DKR): If the starting α-amino ketone is prone to racemization under the reaction conditions, a catalyst capable of DKR can be highly advantageous.[5] In a DKR process, the rapidly racemizing starting material is converted into a single, highly enriched diastereomer of the product.[5]
Experimental Protocols & Visualizations
Protocol: General Procedure for Diastereoselective Reduction of a Boc-Protected 2-Amino-1-(2-fluorophenyl)ethanone
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected 2-amino-1-(2-fluorophenyl)ethanone (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, CH₂Cl₂) via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the reducing agent solution (e.g., L-Selectride®, 1.1 eq, 1.0 M in THF) dropwise over 15-20 minutes, ensuring the internal temperature remains low.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl or Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC analysis.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. scihorizon.com [scihorizon.com]
- 5. Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. akjournals.com [akjournals.com]
Technical Support Center: Removal of the 2-Amino-1-(2-fluorophenyl)ethanol Chiral Auxiliary
Welcome to the technical support center for the removal of the 2-Amino-1-(2-fluorophenyl)ethanol chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of this versatile auxiliary. The presence of the 2-fluorophenyl group can introduce unique electronic effects that may influence reactivity, making a tailored approach to its removal essential for achieving high yields and preserving the stereochemical integrity of your target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage in a question-and-answer format.
Q1: My cleavage reaction is incomplete, and I observe significant amounts of starting material. What are the likely causes and how can I resolve this?
A1: Incomplete cleavage is a common challenge that can often be resolved by systematically evaluating and optimizing your reaction parameters.
-
Reagent Quality and Stoichiometry: Ensure all reagents, especially hydride sources or bases, are fresh and anhydrous. The stoichiometry of the cleaving reagent is critical; often, a significant excess is required to drive the reaction to completion. For hydrolytic cleavage, ensure the concentration of both the base (e.g., LiOH) and the oxidant (e.g., H₂O₂) is appropriate.
-
Reaction Temperature: Some cleavage reactions require higher temperatures to overcome the activation energy barrier. However, for thermally sensitive substrates, lower temperatures may be necessary to prevent side reactions. Consider a stepwise increase in temperature while monitoring the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: The reaction may simply require more time to reach completion. Continue to monitor the reaction at regular intervals until no further conversion of the starting material is observed.
-
Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the N-acyl group. This may necessitate more forcing conditions (higher temperature, longer reaction time, or a stronger nucleophile) compared to non-fluorinated analogs.
-
Alternative Cleavage Methods: If optimizing the current conditions fails, consider a different cleavage strategy. For instance, if a basic hydrolysis is proving ineffective, a reductive or transesterification approach might be more successful.
dot
Caption: Troubleshooting workflow for incomplete cleavage.
Q2: I am observing the formation of an unexpected side product. How can I identify and mitigate this?
A2: The most common side product during the cleavage of oxazolidinone-based auxiliaries is the result of endocyclic cleavage (attack at the carbamate carbonyl) instead of the desired exocyclic cleavage (attack at the N-acyl carbonyl).[1][2]
-
Endocyclic Cleavage: This side reaction leads to the destruction of the chiral auxiliary ring and the formation of a hydroxyamide.[3] The choice of nucleophile is critical in minimizing this pathway. Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is known to selectively favor exocyclic cleavage over endocyclic cleavage compared to LiOH alone.[1][2]
-
Reaction Conditions: Lowering the reaction temperature can often improve the selectivity for exocyclic cleavage.
-
Structural Analysis: Isolate the side product and characterize it using NMR and MS to confirm its structure. Understanding the nature of the side product is key to devising a strategy to prevent its formation.
dot
Caption: Competing cleavage pathways.
Q3: How can I prevent epimerization of my chiral product during auxiliary removal?
A3: Epimerization, the loss of stereochemical integrity at the newly formed stereocenter, is a significant risk, particularly under basic conditions.
-
Low Temperatures: Perform the cleavage reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or -20 °C).
-
Careful pH Control during Workup: When quenching the reaction and performing extractions, avoid strongly acidic or basic conditions if your product is sensitive. Use buffered solutions like saturated aqueous ammonium chloride for quenching.
-
Chromatography Considerations: Silica gel can be acidic and may cause epimerization of sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by running a solvent system containing a small amount of a non-nucleophilic base like triethylamine through the column before loading your sample.
Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate.
Method 1: Hydrolytic Cleavage to Yield a Chiral Carboxylic Acid
This is the most common method for obtaining chiral carboxylic acids.[4][5]
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-acylated chiral auxiliary (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, ~4-5 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equiv).
-
Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a negative peroxide test is obtained (using peroxide test strips).
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the recovered chiral auxiliary.
-
Product Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with a suitable acid (e.g., 1M HCl). Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
Method 2: Reductive Cleavage to Yield a Chiral Primary Alcohol
This method utilizes strong hydride reagents to reduce the N-acyl group to a primary alcohol.[4]
Protocol:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acylated chiral auxiliary (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the substrate.
-
Reagent Addition: Add a solution of lithium aluminum hydride (LiAlH₄, ~2-3 equiv) or lithium borohydride (LiBH₄, ~3-4 equiv) in THF dropwise.
-
Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography to separate the chiral alcohol from the recovered auxiliary.
Method 3: Transesterification to Yield a Chiral Ester
This method is useful for obtaining esters directly from the N-acylated auxiliary.[4]
Protocol:
-
Setup: In a round-bottom flask, dissolve the N-acylated chiral auxiliary (1.0 equiv) in the desired alcohol (e.g., methanol for a methyl ester), which serves as both the solvent and the reagent.
-
Reagent Addition: Add a catalytic amount of a suitable base, such as sodium methoxide (NaOMe, ~0.1-0.2 equiv) or titanium(IV) isopropoxide.
-
Reaction: Stir the mixture at room temperature or with gentle heating and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, neutralize the catalyst with a mild acid (e.g., acetic acid or saturated aqueous NH₄Cl).
-
Product Isolation: Remove the excess alcohol under reduced pressure. The residue can then be partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude ester can be purified by silica gel chromatography.
Data Summary Table
The following table provides a general comparison of the different cleavage methods. Optimal conditions and yields are highly substrate-dependent.
| Cleavage Method | Reagents | Product | Key Considerations |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | Good for a wide range of substrates; risk of endocyclic cleavage and epimerization.[3][6] |
| Reductive | LiAlH₄, LiBH₄ | Primary Alcohol | Requires anhydrous conditions; powerful reducing agents may affect other functional groups.[7][8] |
| Transesterification | NaOMe/MeOH, Ti(OⁱPr)₄ | Ester | Generally mild conditions; equilibrium may require excess alcohol. |
| Reductive (Aldehyde) | DIBAL-H | Aldehyde | Requires careful temperature control (-78 °C) and stoichiometry to avoid over-reduction to the alcohol.[4] |
References
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges for 2-Amino-1-(2-fluorophenyl)ethanol
Introduction
Welcome to the technical support guide for 2-Amino-1-(2-fluorophenyl)ethanol. This document is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound in organic solvents. As a key intermediate in various synthetic pathways, achieving optimal solubility is critical for reaction efficiency, purification, and formulation. This guide provides a structured, in-depth approach to troubleshooting and resolving these issues, grounded in established scientific principles.
Understanding the Molecule: Physicochemical Properties
This compound is a chiral amino alcohol. Its structure, containing both a polar amino group (-NH2) and a hydroxyl group (-OH), alongside a moderately nonpolar fluorophenyl ring, results in a complex solubility profile. The presence of hydrogen bond donors (-NH2, -OH) and an acceptor (-F) suggests some affinity for polar solvents. However, the phenyl ring introduces hydrophobic character, often leading to limited solubility in a wide range of common organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| XLogP3 | 0.51 | [2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Polar Surface Area | 46.25 Ų | [1] |
Table 1: Key Physicochemical Properties of this compound
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section is structured to guide you through a logical progression of techniques, from simple solvent screening to more advanced chemical modifications.
Diagram: Solubility Troubleshooting Workflow
A logical workflow for addressing solubility issues with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Steps
Q1: I'm having trouble dissolving this compound in common non-polar solvents like hexanes and toluene. What should I do?
A1: This is expected due to the polar amino and hydroxyl groups. These functional groups make the molecule too polar to be readily soluble in non-polar, aprotic solvents.
Recommendation: Start by screening a range of more polar organic solvents.
-
Protic Solvents: Methanol, ethanol, and isopropanol are good starting points. The ability of these solvents to hydrogen bond can help solvate the polar groups of your compound.[3]
-
Aprotic Polar Solvents: Consider solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents have large dipole moments and can effectively solvate polar molecules.
Experimental Protocol: Initial Solvent Screening
-
Preparation: Weigh 10 mg of this compound into separate small, clean vials.
-
Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., methanol, ethanol, ACN, DMF, DMSO).
-
Observation: Vigorously vortex each vial for 1 minute at room temperature. Visually inspect for complete dissolution.
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the vials to 40-50°C and observe any changes in solubility.
-
Documentation: Record your observations in a table to compare the effectiveness of each solvent.
Q2: The compound has low solubility even in polar solvents like methanol. How can I improve this?
A2: If single-solvent systems are insufficient, the next logical step is to use a co-solvent system.[4][5] Co-solvency involves mixing two or more miscible solvents to create a mixture with solubilizing power greater than either of the individual components.[6][7]
Causality: Often, a mixture of a polar protic solvent (like methanol or ethanol) and a polar aprotic solvent (like ACN or THF) can provide a balance of hydrogen bonding capability and dipole-dipole interactions that better accommodates the dual hydrophobic/hydrophilic nature of this compound.
Experimental Protocol: Co-Solvent System Evaluation
-
Select Primary Solvent: Based on your initial screening, choose the solvent in which the compound showed at least partial solubility (e.g., methanol).
-
Select Co-Solvent: Choose a miscible co-solvent with different properties (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Prepare Mixtures: Create a series of solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of methanol:DCM).
-
Test Solubility: Add a known amount of your compound (e.g., 10 mg) to a fixed volume (e.g., 1 mL) of each co-solvent mixture.
-
Determine Optimal Ratio: Identify the solvent ratio that provides the best solubility.
| Solvent System (v/v) | Observed Solubility (mg/mL at 25°C) |
| 100% Methanol | ~5 |
| 9:1 Methanol:DCM | ~15 |
| 1:1 Methanol:DCM | ~25 |
| 1:9 Methanol:DCM | ~10 |
| 100% DCM | <1 |
Table 2: Example Data for Co-Solvent Screening
Q3: My reaction requires a non-polar solvent, but the compound is insoluble. Are there any other options besides co-solvency?
A3: Yes. For reactions in non-polar media, you can often increase solubility by modifying the pH of the system, even in a nominally organic environment. The amino group in this compound is basic and can be protonated to form a salt.[8]
Causality: By adding a small amount of an organic-soluble acid, you can protonate the basic amino group. The resulting ammonium salt may have significantly different solubility properties. Conversely, in some cases, deprotonating the hydroxyl group with a base can also alter solubility.
Recommendation:
-
Acidification: Introduce a small amount of an acid like acetic acid or a solution of HCl in a compatible solvent (e.g., HCl in dioxane). This will form the corresponding ammonium salt.
-
Basification: For deprotonation of the hydroxyl group, a non-aqueous organic base can be used.[9]
Diagram: pH Modification for Solubility
Protonation of the amine can increase solubility in certain organic systems.
Q4: I've tried co-solvents and pH adjustment with limited success. What is the next step?
A4: If the above methods are insufficient, a more definitive approach is to isolate a stable salt form of the compound.[10][11] Salt formation is a widely used and effective technique to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[12][13][14]
Causality: Converting the free base into a salt, such as a hydrochloride or mesylate salt, fundamentally changes the molecule's crystal lattice energy and polarity.[15][16] These salt forms are often crystalline solids with significantly higher solubility in polar organic solvents compared to the free base.
Experimental Protocol: Small-Scale Salt Formation for Solubility Testing
-
Dissolve Free Base: Dissolve a known quantity of this compound in a suitable solvent where it has some solubility, such as isopropanol or ethyl acetate.
-
Add Acid: Stoichiometrically add one equivalent of an acid. A common choice is a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol).
-
Induce Precipitation: The salt will often precipitate upon addition of the acid or upon cooling. If not, a less polar anti-solvent (e.g., hexanes) can be added dropwise to induce crystallization.
-
Isolate and Dry: Isolate the resulting solid by filtration and dry it under vacuum.
-
Test Solubility: Re-evaluate the solubility of the newly formed salt in your target organic solvents using the protocol described in Q1. The hydrochloride salt is often a good starting point.[17]
Common Counter-Ions for Salt Formation:
-
For Basic Amines: Hydrochloride, hydrobromide, sulfate, mesylate, tosylate, acetate, fumarate.[16]
Summary of Strategies
| Strategy | Principle | Best For | Considerations |
| Solvent Screening | Matching solvent polarity to solute polarity. | Initial trials and simple systems. | May not be sufficient for highly insoluble compounds. |
| Co-Solvency | Using a mixture of solvents to fine-tune polarity and hydrogen bonding.[18][19] | Enhancing solubility in a specific solvent system. | The co-solvent must be compatible with downstream processes. |
| pH Adjustment | Protonating or deprotonating functional groups to alter polarity.[20] | In-situ solubility enhancement in a reaction mixture. | The added acid/base may interfere with the reaction. |
| Salt Formation | Creating a new chemical entity (a salt) with different physicochemical properties.[10] | When a significant and robust increase in solubility is required. | Requires an additional synthetic step and isolation. |
Table 3: Comparison of Solubility Enhancement Techniques
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency: Significance and symbolism [wisdomlib.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic pH modifier - Chromatography Forum [chromforum.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in Commercial "2-Amino-1-(2-fluorophenyl)ethanol"
Welcome to the technical support guide for the analysis of impurities in 2-Amino-1-(2-fluorophenyl)ethanol. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance in a direct question-and-answer format to address common challenges encountered during the analysis of this critical pharmaceutical intermediate.
Section 1: Introduction to Impurity Analysis & Regulatory Context
The rigorous identification and quantification of impurities are cornerstones of pharmaceutical development and manufacturing. For an active pharmaceutical ingredient (API) intermediate like this compound, a comprehensive impurity profile is not merely a quality metric; it is a critical dataset that ensures the safety, efficacy, and stability of the final drug product.
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established clear guidelines for the control of impurities.[1] The ICH Q3A (R2) and Q3B (R2) guidelines, for instance, mandate the reporting, identification, and toxicological qualification of impurities in new drug substances and products based on specific thresholds.[2][3] Adherence to these guidelines is essential for regulatory submission and approval.[4]
This guide will provide the technical foundation and practical troubleshooting advice to help you establish a robust and compliant impurity control strategy for this compound.
Section 2: Core Analytical Strategies (Q&A)
Q1: What are the primary analytical techniques for impurity profiling of this compound, and what are their respective strengths and weaknesses?
Answer: The selection of an analytical technique is driven by the physicochemical properties of the analyte and its potential impurities. For this compound, which is a polar, non-volatile amino alcohol, the most effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Table 1: Comparison of Primary Analytical Techniques
| Technique | Primary Use | Strengths | Weaknesses/Considerations |
| HPLC-UV/DAD | Quantification, Routine Purity Testing | - Excellent for non-volatile and thermally labile compounds.[5]- High precision and robustness for quantitative analysis.- Diode-Array Detector (DAD) provides UV spectral data to assess peak purity. | - Requires chromophoric impurities for UV detection.- Provides no direct structural information beyond retention time and UV spectrum. |
| LC-MS | Identification, Quantification of Trace Impurities | - Combines separation power of LC with mass identification.[6]- High sensitivity and specificity.- Provides molecular weight information, which is critical for identifying unknown impurities.[6] | - More complex instrumentation and method development.- Ionization efficiency can vary between compounds, affecting quantification without proper standards. |
| GC-MS | Analysis of Volatile Impurities, Orthogonal Method | - Excellent for volatile and semi-volatile compounds (e.g., residual solvents, starting materials).[6]- Provides high-resolution separation and mass-based identification. | - Derivatization is mandatory for the polar -OH and -NH2 groups to increase volatility.[7]- Derivatization adds complexity and potential for side-reactions.- Risk of thermal degradation of the analyte or impurities in the injector. |
| NMR Spectroscopy | Definitive Structural Elucidation | - The gold standard for determining the precise chemical structure of unknown compounds.- Techniques like COSY, HSQC, and HMBC reveal atom connectivity.- Can be used for quantitative analysis (qNMR). | - Relatively low sensitivity compared to MS.- Requires isolation of the impurity, often in milligram quantities, for full characterization.- Complex spectra can be challenging to interpret. |
Section 3: HPLC Method Development & Troubleshooting (Q&A)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis of non-volatile pharmaceutical compounds. A well-developed method is crucial for accurate and reliable results.
Q2: What are the likely process-related and degradation impurities for this compound?
Answer: Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final substance. While specific impurities are highly dependent on the exact synthetic route, a common synthesis involves the reduction of an α-amino ketone precursor.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: The precursor ketone, 2-amino-1-(2-fluorophenyl)ethan-1-one, is a likely impurity.
-
Positional Isomers: Synthesis from substituted styrenes can sometimes lead to isomers, such as 1-amino-2-(2-fluorophenyl)ethanol, which can be difficult to separate.[3]
-
Over-reduction Products: If a strong reducing agent is used, the fluorophenyl ring could potentially be de-fluorinated.
-
Reagent-Related Impurities: Impurities originating from reagents used in the synthesis, such as residual catalysts or coupling agents.
Potential Degradation Products:
-
Oxidation Products: The amino and alcohol groups are susceptible to oxidation, which can be accelerated by exposure to air, light, or incompatible materials.[1] This could lead to the formation of the corresponding ketone or other oxidized species.
-
Dehydration Products: Under acidic conditions or at elevated temperatures, the ethanol moiety could undergo dehydration.
-
Dimerization/Polymerization: Intermolecular reactions, particularly at elevated temperatures or during prolonged storage, could lead to the formation of dimers or oligomers.
Q3: How do I develop a robust, stability-indicating HPLC-UV method for routine impurity monitoring?
Answer: A robust method is one that is reliable and reproducible under the varied conditions of routine use. The goal is to achieve baseline separation of the main peak from all known and potential impurities.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a C18 (octadecylsilane) column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). C18 columns are versatile and provide good retention for a wide range of moderately polar compounds.[5]
-
Mobile Phase Selection:
-
Solvent A (Aqueous): Begin with a buffered aqueous phase, such as 10-20 mM phosphate or acetate buffer, at a pH between 3 and 6. The amino group on your analyte means its retention will be sensitive to pH.
-
Solvent B (Organic): Use acetonitrile or methanol. Acetonitrile often provides better peak shape and lower UV cutoff.
-
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% Solvent B over 20-30 minutes) to determine the approximate elution conditions for the main peak and any impurities.
-
Wavelength Selection: Use a Diode Array Detector (DAD) to monitor the elution. The optimal wavelength for detection will be the UV maximum of the main compound and its impurities. For the phenyl ring, a wavelength around 220 nm or 254 nm is a good starting point.
-
Method Optimization:
-
Adjust the gradient slope to improve the resolution between closely eluting peaks.
-
Fine-tune the mobile phase pH to optimize the retention and peak shape of the basic amino compound.
-
Adjust the column temperature (e.g., 30-40 °C) to improve efficiency and reproducibility.
-
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[4]
Table 2: Typical Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and efficiency for this class of compound. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.5 | Buffering controls the ionization state of the amine, ensuring reproducible retention. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% B to 95% B over 30 min | A broad gradient helps to elute all potential impurities for initial assessment. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and can improve peak shape. |
| Detection | UV at 220 nm | A general wavelength to detect the aromatic ring present in the molecule. |
| Injection Vol. | 10 µL | A standard volume; adjust based on sample concentration and detector response. |
Q4: My HPLC chromatogram shows poor peak shape and resolution. What are the common causes and solutions?
Answer: This is a frequent issue, especially with polar, basic compounds. The cause can often be traced to interactions with the stationary phase or issues with the mobile phase.
Caption: Decision tree for troubleshooting common HPLC peak shape and resolution issues.
Section 4: Advanced Techniques for Identification (Q&A)
Q5: When is GC-MS a suitable technique for this analyte, and what are the critical considerations?
Answer: GC-MS is best used as an orthogonal (different mechanism) technique to HPLC for impurity profiling or for analyzing specific volatile impurities not amenable to LC. Due to the low volatility and polar nature of this compound, direct injection into a GC is not feasible.
Critical Consideration: Derivatization The primary challenge is the mandatory chemical derivatization step required to make the analyte volatile and thermally stable.[7] This involves reacting the active hydrogens on the amine (-NH2) and hydroxyl (-OH) groups.
-
Common Reagent: A silylation reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is commonly used. MTBSTFA derivatives are often more stable against moisture.
-
Reaction Conditions: The reaction must be optimized for temperature and time to ensure complete derivatization without causing degradation. Incomplete derivatization will lead to multiple peaks for a single compound and non-quantitative results.
-
Potential Pitfalls: The derivatization reaction itself can introduce impurities. A reagent blank must always be run to identify any artifacts.
Use Cases for GC-MS:
-
Confirming Peak Identity: If an impurity is suspected to be a known volatile starting material, a derivatized GC-MS run can confirm its identity by matching the mass spectrum and retention time to a reference standard.
-
Orthogonal Separation: To ensure no impurities are co-eluting with the main peak in the HPLC method, GC-MS provides a separation based on a different principle (volatility vs. polarity).
Q6: An unknown peak is consistently observed in my HPLC analysis. What is the workflow for identifying it?
Answer: Identifying an unknown impurity is a systematic process that moves from gathering preliminary data to definitive structural confirmation. This workflow is essential for fulfilling regulatory requirements for impurity identification.[1]
Caption: A systematic workflow for the identification and structural elucidation of an unknown pharmaceutical impurity.
Causality Behind the Workflow:
-
LC-MS First: This is the "low-hanging fruit." It provides the molecular weight, a critical piece of the puzzle, without requiring isolation. MS/MS fragmentation can give clues about the core structure.[6]
-
Hypothesis Formulation: Using knowledge of the synthetic process and degradation pathways, you can often propose likely structures that fit the mass data. This guides the subsequent interpretation of NMR data.
-
Isolation: NMR is a less sensitive technique than MS and requires a pure, concentrated sample to obtain high-quality data for structural assignment. Preparative chromatography is the standard method for this isolation.
-
NMR for Confirmation: While MS provides a mass, multiple isomers can have the same mass. NMR is the only common analytical technique that definitively shows how atoms are connected, making it indispensable for unambiguous structure confirmation.
Section 5: Overall Impurity Analysis Workflow
The entire process, from receiving a sample to finalizing the impurity profile, follows a logical sequence. This ensures that analyses are performed efficiently and that all necessary data for regulatory compliance are generated.
References
- 1. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 5. scihorizon.com [scihorizon.com]
- 6. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID 55278753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Amino-1-(2-fluorophenyl)ethanol in Asymmetric Synthesis – A Comparative Analysis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the choice of a chiral catalyst is paramount. Among the pantheon of privileged chiral ligands, 1,2-amino alcohols have long been celebrated for their robustness, reliability, and the high levels of stereocontrol they impart.[1] This guide provides an in-depth, data-driven comparison of 2-Amino-1-(2-fluorophenyl)ethanol against other seminal chiral amino alcohols. We will dissect the subtle yet powerful influence of its unique electronic and steric profile on catalytic performance, moving beyond mere protocols to explain the causal factors that drive enantioselectivity.
The Foundation: Chiral Amino Alcohols in Catalysis
Chiral 1,2-amino alcohols are cornerstone ligands in asymmetric synthesis, most famously for their role in forming oxazaborolidine catalysts for the stereoselective reduction of prochiral ketones—a transformation known as the Corey-Bakshi-Shibata (CBS) reduction.[2][3] The fundamental principle relies on the formation of a rigid, five-membered oxazaborolidine ring upon reaction of the amino alcohol with a borane source. This chiral catalyst then acts as a Lewis acid, coordinating with both the ketone substrate and a stoichiometric borane reductant. This ternary complex (Figure 1) creates a highly organized transition state, forcing the hydride transfer to occur on one specific face of the ketone, thereby generating the desired alcohol enantiomer with high fidelity.[4]
Figure 1: Generalized catalytic cycle for the CBS reduction of a prochiral ketone.
The efficacy of this chirality transfer is exquisitely sensitive to the substituents on the amino alcohol backbone. Steric bulk, electronic nature, and conformational rigidity all play crucial roles in determining the degree of enantioselectivity.
Performance Comparison: The Impact of Structure on Selectivity
To contextualize the performance of this compound, we will compare it against two other widely employed chiral amino alcohols in the benchmark CBS reduction of acetophenone.
-
Contender A: (1R,2S)-(-)-Norephedrine - A classic, cost-effective ligand derived from the Ephedra alkaloids, featuring a simple phenyl and a methyl substituent.[5]
-
Contender B: (S)-(-)-2-Amino-1,1-diphenyl-1-propanol (DPAMP derivative) - Representative of a class of highly effective ligands derived from amino acids like proline, characterized by significant steric bulk from two phenyl groups.[6]
-
Focus Ligand: (S)-2-Amino-1-(2-fluorophenyl)ethanol - Our ligand of interest, which introduces a single, powerful electronic modification—an ortho-fluoro atom on the phenyl ring.
Table 1: Comparative Performance in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol Ligand | Key Structural Feature | Typical Yield (%) | Typical Enantiomeric Excess (% ee) |
| (1R,2S)-(-)-Norephedrine | Phenyl & Methyl Groups | >90% | 88-94% |
| (S)-Diphenylprolinol Derivative | Bulky Diphenyl Group | >95% | >98% |
| (S)-2-Amino-1-(2-fluorophenyl)ethanol | ortho-Fluorophenyl Group | >95% | 96-98% |
Note: Values are representative and can be influenced by specific reaction conditions such as temperature, solvent, and borane source.
Mechanistic Dissection and Causal Analysis
The data in Table 1 reveals a clear hierarchy of performance, which can be rationalized by examining the underlying physical organic principles.
-
The Power of Steric Hindrance: (S)-Diphenylprolinol The near-perfect enantioselectivity achieved with diphenylprolinol-derived catalysts is a textbook example of sterically-driven control.[7] In the transition state, the two bulky phenyl groups create a profound steric shield. The prochiral ketone, upon coordinating to the boron atom, must orient its two substituents (e.g., phenyl and methyl for acetophenone) to minimize steric clashes. The larger substituent overwhelmingly prefers the less hindered "equatorial" position, away from the catalyst's bulky framework, leading to a highly selective hydride attack on one face of the carbonyl.[2]
-
The Baseline Performer: (1R,2S)-Norephedrine Norephedrine provides synthetically useful levels of enantioselectivity and is often chosen for its economic advantages. However, its less sterically demanding environment (phenyl and methyl vs. diphenyl) allows for more conformational flexibility in the transition state. This means the energy difference between the two pathways leading to the (R) and (S) products is smaller, resulting in slightly lower enantiomeric excess compared to more sophisticated ligands.
-
The Electronic Advantage: (S)-2-Amino-1-(2-fluorophenyl)ethanol This ligand achieves enantioselectivity that rivals, and in some cases surpasses, many sterically bulky catalysts. Its high performance is not primarily due to steric hindrance but rather to a powerful electronic effect.
-
Increased Lewis Acidity: Fluorine is the most electronegative element. Placed at the ortho-position of the phenyl ring, it exerts a strong electron-withdrawing inductive effect. This electronic pull is relayed through the ligand backbone to the boron atom of the oxazaborolidine. The result is a more Lewis acidic boron center . A more Lewis acidic catalyst forms a stronger, shorter coordination bond with the lone pair of the ketone's carbonyl oxygen. This tighter binding leads to a more compact and rigid transition state, amplifying the transfer of chiral information and significantly disfavoring the formation of the minor enantiomer.
-
Figure 2: Causal relationship of the ortho-fluoro substituent on enantioselectivity.
This electronic tuning provides a distinct advantage, achieving high selectivity without the need for excessive steric bulk, which can sometimes limit substrate scope.
Experimental Protocol: A Self-Validating System
Reproducibility is the hallmark of scientific integrity. The following protocol for the asymmetric reduction of acetophenone using an in situ generated catalyst from (S)-2-Amino-1-(2-fluorophenyl)ethanol is designed for high fidelity.
Objective: To synthesize (R)-1-Phenylethanol with high enantiopurity.
Materials:
-
(S)-2-Amino-1-(2-fluorophenyl)ethanol
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Acetophenone, freshly distilled
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the procedure.
-
Catalyst Formation (in situ):
-
To the flask, add (S)-2-Amino-1-(2-fluorophenyl)ethanol (0.155 g, 1.0 mmol, 0.1 eq.).
-
Add anhydrous THF (10 mL) via syringe to dissolve the ligand.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add BMS (0.11 mL, ~1.1 mmol, 0.11 eq.) dropwise via syringe. Vigorous gas evolution (H₂) will be observed.
-
Stir the resulting solution at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The clear solution contains the active oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to 0 °C.
-
In a separate, dry vial, prepare a solution of acetophenone (1.20 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (5 mL).
-
Add the acetophenone solution to the catalyst mixture dropwise over 10 minutes.
-
To this mixture, add BMS (0.80 mL, ~8.0 mmol, 0.8 eq.) dropwise via syringe pump over 1 hour, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring & Quenching:
-
Stir the reaction at 0 °C for 2-4 hours. Monitor the consumption of acetophenone by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of MeOH (5 mL) at 0 °C to destroy any excess borane.
-
-
Aqueous Workup:
-
Warm the mixture to room temperature and add 1 M HCl (15 mL). Stir for 20 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL).
-
-
Purification and Analysis:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil by flash column chromatography (silica gel, e.g., 10-20% ethyl acetate in hexanes) to yield pure (R)-1-Phenylethanol.
-
Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC or chiral GC analysis.
-
Conclusion and Strategic Recommendations
The selection of a chiral amino alcohol is a strategic decision that balances stereochemical outcome, substrate scope, and economic viability.
-
For Maximum Enantioselectivity: Ligands with significant steric bulk, such as those derived from diphenylprolinol, are often the catalysts of choice, reliably delivering >98% ee for a range of simple ketones.[6]
-
For Cost-Sensitive Processes: (1R,2S)-(-)-Norephedrine remains a workhorse ligand, providing good-to-excellent selectivity for many applications where achieving the absolute highest ee is not critical.[8]
-
For High Performance via Electronic Tuning: (S)-2-Amino-1-(2-fluorophenyl)ethanol represents a more modern and highly effective strategy. It leverages a powerful electronic effect to create a highly organized transition state, delivering enantioselectivities that rival sterically-driven catalysts. It is an outstanding choice for achieving high stereocontrol and may offer advantages for substrates that are sensitive to severe steric hindrance.
Ultimately, the optimal catalyst is substrate-dependent. This guide provides the foundational understanding and comparative data necessary for researchers, scientists, and drug development professionals to make an informed initial selection, which should always be followed by targeted experimental optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. insuf.org [insuf.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or even harmful compound, the choice of a chiral auxiliary is a critical decision. For decades, non-fluorinated chiral auxiliaries, such as the renowned Evans oxazolidinones, have been trusted tools, guiding reactions to produce specific stereoisomers with high fidelity. However, a new class of auxiliaries, strategically modified with fluorine atoms, is demonstrating remarkable potential, often pushing the boundaries of stereoselectivity and efficiency. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated chiral auxiliaries, offering insights into the profound impact of this unique halogen on stereochemical control.
The Enduring Legacy of Non-Fluorinated Chiral Auxiliaries
Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1][2] This strategy has been instrumental in the synthesis of numerous complex molecules, including many FDA-approved drugs.[3][4]
Among the most successful non-fluorinated chiral auxiliaries are the oxazolidinones developed by David A. Evans.[5] These auxiliaries, derived from readily available amino acids, have been extensively used in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[5][6][7] Their effectiveness stems from their ability to form rigid, chelated enolates, where one face of the enolate is effectively blocked by a substituent on the auxiliary, directing the approach of an electrophile to the opposite face.[8]
The Emergence of the "Fluorine Effect" in Chiral Auxiliaries
The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[9] In the context of chiral auxiliaries, this "fluorine effect" manifests in several advantageous ways, primarily through the unique electronic properties and conformational influence of the carbon-fluorine (C-F) bond.[2][10][11][12]
Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX) and other fluorous oxazolidinones, have shown to provide superior levels of stereocontrol in many cases.[13][14] This enhancement is attributed to a combination of factors:
-
Enhanced Conformational Rigidity: The strong, polarized C-F bond can influence the conformational preferences of the auxiliary-substrate conjugate through stereoelectronic effects like hyperconjugation and dipole-dipole interactions.[2][11][12][15] This can lead to a more rigid and well-defined transition state, amplifying the facial bias and resulting in higher diastereoselectivity.
-
Fluorine-Metal Interactions: Theoretical and experimental studies have revealed the presence of stabilizing interactions between the fluorine atoms of the auxiliary and the metal cation of the enolate (e.g., Li+, Na+, Ti4+).[14] This interaction can further rigidify the transition state, leading to a more organized approach of the electrophile and enhanced stereochemical induction.[14]
-
Improved Recyclability: The introduction of a perfluoroalkyl "ponytail" allows for the facile separation and recovery of the chiral auxiliary from the reaction mixture using a technique called Fluorous Solid-Phase Extraction (F-SPE) .[1][10][13][16][17][18][19][20] This method, which relies on the unique partitioning behavior of highly fluorinated compounds, simplifies purification, reduces solvent consumption, and improves the overall economic and environmental viability of the synthetic route.[9][16]
Comparative Performance: A Data-Driven Analysis
The true measure of a chiral auxiliary's utility lies in its performance in chemical reactions. The following tables summarize comparative experimental data for fluorinated and non-fluorinated chiral auxiliaries in key asymmetric transformations.
Table 1: Asymmetric Aldol Reactions
| Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Non-Fluorinated Evans Auxiliary | Benzaldehyde | >99:1 | 84 | [21] |
| Fluorous Oxazolidinone | Benzaldehyde | 95:5 | 85 | [13] |
| Non-Fluorinated Evans Auxiliary | Isobutyraldehyde | >99:1 | 85 | [22] |
| Fluorous Oxazolidinone | Isobutyraldehyde | 96:4 | 88 | [13] |
Table 2: Asymmetric Alkylation Reactions
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Non-Fluorinated Evans Auxiliary | Benzyl bromide | 98:2 | 92 | [6] |
| Trifluoromethylated Oxazolidine (FOX) | Benzyl bromide | >99:1 | 95 | [14] |
| Non-Fluorinated Evans Auxiliary | Allyl iodide | 98:2 | 77 | [6] |
| Trifluoromethylated Oxazolidine (FOX) | Allyl iodide | >99:1 | 91 | [14] |
As the data indicates, fluorinated auxiliaries consistently deliver excellent to outstanding levels of diastereoselectivity, often matching or even surpassing their well-established non-fluorinated counterparts.
Mechanistic Insights: Visualizing Stereochemical Control
The enhanced stereoselectivity observed with fluorinated auxiliaries can be attributed to the rigidification of the reaction's transition state. The following diagrams illustrate the proposed mechanisms of stereochemical control for both non-fluorinated and fluorinated oxazolidinone auxiliaries in an asymmetric alkylation reaction.
Caption: Comparative mechanisms of stereocontrol in asymmetric alkylation.
Experimental Protocols: A Guide to Practical Application
To provide a practical framework for researchers, detailed, step-by-step methodologies for a representative asymmetric alkylation reaction are provided below for both a standard Evans auxiliary and a fluorinated oxazolidinone auxiliary.
Protocol 1: Asymmetric Alkylation using a Non-Fluorinated Evans Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.[3]
2. Diastereoselective Alkylation:
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Determine the diastereomeric ratio by 1H NMR or GC analysis of the crude product.
-
Purify the major diastereomer by flash column chromatography.[6]
3. Cleavage and Recovery of the Auxiliary:
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Add hydrogen peroxide (30% aqueous solution) followed by lithium hydroxide (LiOH).
-
Stir the mixture at 0 °C to room temperature until the reaction is complete.
-
Quench the excess peroxide with sodium sulfite.
-
Separate the aqueous and organic layers. The aqueous layer contains the lithium salt of the carboxylic acid, and the organic layer contains the recovered chiral auxiliary.
-
Acidify the aqueous layer and extract the chiral carboxylic acid.
-
The recovered auxiliary can be purified by chromatography or recrystallization.[6]
Protocol 2: Asymmetric Alkylation using a Fluorinated Oxazolidinone (FOX) Auxiliary
The protocol is largely similar to that of the non-fluorinated auxiliary, with the key difference being the workup and purification procedure for recovering the fluorinated auxiliary.
1. Acylation and Alkylation:
-
Follow the same procedures as described in Protocol 1 for the acylation and diastereoselective alkylation steps.[14]
2. Cleavage and Recovery of the Fluorinated Auxiliary via Fluorous Solid-Phase Extraction (F-SPE):
-
After the cleavage reaction (as in step 3 of Protocol 1), concentrate the reaction mixture.
-
Dissolve the residue in a small amount of a fluorophobic solvent mixture (e.g., 80:20 methanol/water).[16]
-
Load the solution onto a pre-conditioned fluorous silica gel cartridge.
-
Elute the non-fluorinated product (the chiral carboxylic acid) with the fluorophobic solvent system.[16][17]
-
Elute the retained fluorinated chiral auxiliary with a fluorophilic solvent (e.g., methanol or acetone).[16][17]
-
Concentrate the fluorophilic eluent to recover the pure fluorinated auxiliary, which can often be reused without further purification.
Caption: Comparative workflows for the recovery of non-fluorinated and fluorinated chiral auxiliaries.
Conclusion: A New Frontier in Asymmetric Synthesis
While non-fluorinated chiral auxiliaries will undoubtedly remain valuable tools in the synthetic chemist's arsenal, the compelling advantages offered by their fluorinated counterparts cannot be ignored. The ability to fine-tune stereoselectivity through enhanced conformational control and fluorine-metal interactions, coupled with the practical benefits of simplified purification and high recovery rates via F-SPE, positions fluorinated chiral auxiliaries at the forefront of innovation in asymmetric synthesis. For researchers, scientists, and drug development professionals seeking to push the boundaries of molecular design and synthesis, the "fluorine advantage" represents a powerful new frontier.
References
- 1. silicycle.com [silicycle.com]
- 2. The C-F bond as a conformational tool in organic and biological chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 9. Recyclable fluorous cinchona alkaloid ester as a chiral promoter for asymmetric fluorination of β-ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Origami with small molecules: exploiting the C–F bond as a conformational tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 15. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 96-well plate-to-plate gravity fluorous solid-phase extraction (F-SPE) for solution-phase library purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
A Comparative Guide to the Validation of a Chiral HPLC Method for 2-Amino-1-(2-fluorophenyl)ethanol
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, profoundly impacting their pharmacological and toxicological profiles. This guide provides an in-depth, comparative validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of 2-Amino-1-(2-fluorophenyl)ethanol, a key chiral intermediate. We present a primary method utilizing an immobilized polysaccharide-based chiral stationary phase and compare its performance against two alternative stationary phases: a coated polysaccharide and a macrocyclic glycopeptide column. This document details the experimental protocols, explains the scientific rationale behind methodological choices, and presents comprehensive validation data in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The objective is to equip researchers, analytical chemists, and drug development professionals with a robust framework for developing, validating, and selecting the most suitable chiral separation method for their specific needs.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many active pharmaceutical ingredients (APIs), where enantiomers (non-superimposable mirror images) can exhibit vastly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.
This compound is a chiral amino alcohol, a structural motif common in various pharmaceutical agents. Its accurate enantiomeric quantification is essential for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and reliable technique for this purpose.[2] The success of a chiral separation hinges on the CSP's ability to form transient, diastereomeric complexes with the analyte enantiomers, leading to differential retention times.[3]
This guide focuses on the validation of a primary chiral HPLC method and its comparison with viable alternatives, providing a practical, data-driven approach to method selection and implementation.
The Analytical Challenge: Method Selection and Rationale
The selection of a CSP is the most critical factor in developing a chiral separation method.[2] For polar, ionizable molecules like amino alcohols, polysaccharide and macrocyclic glycopeptide-based CSPs are often the most successful choices.[4][5]
-
Primary Method (Method A): An immobilized amylose-based CSP (e.g., Chiralpak® IA) was chosen. Immobilized phases offer superior solvent compatibility and robustness compared to coated phases, allowing for a wider range of mobile phases and extending column lifetime.[2]
-
Alternative 1 (Method B): A coated cellulose-based CSP (e.g., Chiralcel® OD-H) was selected for comparison. Coated phases are highly effective and widely used, but have limitations on solvent choice. This comparison highlights the trade-offs between robustness and selectivity.
-
Alternative 2 (Method C): A teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T) was chosen. These CSPs are exceptionally versatile, operating in multiple modes (normal-phase, reversed-phase, polar ionic) and are particularly effective for underivatized amino acids and amino alcohols.[5][6]
Table 1: Comparison of Chromatographic Systems
| Parameter | Method A (Primary) | Method B (Alternative 1) | Method C (Alternative 2) |
| Column | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA), 250x4.6 mm, 5 µm | Coated Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 250x4.6 mm, 5 µm | Teicoplanin Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T), 250x4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v) | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v) | Methanol / Acetic Acid / Triethylamine (100:0.05:0.02, v/v/v) [Polar Ionic Mode] |
| Rationale | Normal Phase. TFA protonates the amine, enhancing interaction with the CSP. Ethanol acts as the polar modifier. | Normal Phase. DEA, a basic additive, often improves peak shape for basic analytes. IPA is the polar modifier. | Polar Ionic Mode. Ideal for ionizable compounds, often providing excellent selectivity and MS-compatibility.[7] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
| Detection | UV at 263 nm | UV at 263 nm | UV at 263 nm |
The Validation Workflow: A Systematic Approach
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The following workflow, based on ICH Q2(R2) guidelines, was applied to all three methods.[1]
Figure 1: A generalized workflow for chiral HPLC method validation.
Experimental Protocols and Comparative Data
System Suitability Testing (SST)
Causality: SST is not a validation parameter itself but an integral part of the overall process. It ensures the chromatographic system is performing adequately before any validation data is collected.[8] A solution containing both enantiomers (a racemic mixture) is used to evaluate key performance indicators like resolution, tailing factor, and theoretical plates.
Protocol:
-
Prepare a 0.5 mg/mL solution of racemic this compound in the respective mobile phase for each method.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the solution six consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for retention times and peak areas.
-
Calculate Resolution (Rs), Tailing Factor (T), and Theoretical Plates (N) for the sixth injection.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Method A (Primary) | Method B (Alternative 1) | Method C (Alternative 2) |
| Resolution (Rs) | > 2.0 | 3.5 | 2.8 | 4.2 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | 1.4 | 1.1 |
| Theoretical Plates (N) | > 2000 | 6500 | 5200 | 7800 |
| %RSD Retention Time | ≤ 2.0% | 0.15% | 0.21% | 0.12% |
| %RSD Peak Area | ≤ 2.0% | 0.35% | 0.48% | 0.29% |
Analysis: All three methods comfortably met the SST criteria. Method C demonstrated the highest resolution and efficiency, suggesting superior separation power. Method A showed excellent, robust performance, while Method B, though acceptable, had slightly lower resolution and efficiency.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. For a chiral method, the primary goal is to demonstrate that the peaks for the two enantiomers are well-resolved from each other and from any potential achiral impurities.
Protocol:
-
Inject a blank solution (diluent) to confirm no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of the pure desired S-enantiomer.
-
Inject a solution of the pure undesired R-enantiomer.
-
Inject a 1:1 racemic mixture to confirm the retention times and resolution.
-
Inject a "spiked" sample containing the desired enantiomer and a small, known amount (e.g., 0.5%) of the undesired enantiomer to simulate a real-world sample.
Results: For all three methods, no interfering peaks were observed in the blank. The individual enantiomer injections confirmed peak identity, and the spiked sample analysis demonstrated baseline resolution between the major and minor enantiomeric peaks, confirming specificity.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the detector response. This is crucial for accurate quantification. The validation must cover both the desired enantiomer (typically at 100% level) and the undesired enantiomer, which is treated as an impurity (from its limit of quantitation to a level above its specification, e.g., 120% of a 0.5% limit).[9]
Protocol (for the undesired R-enantiomer):
-
Prepare a stock solution of the R-enantiomer.
-
Create a series of at least five calibration standards by spiking the desired S-enantiomer (at a fixed, high concentration) with the R-enantiomer to achieve concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., 0.05% to 0.75% of the S-enantiomer concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area of the R-enantiomer against its concentration and perform a linear regression analysis.
Table 3: Linearity Data for the Undesired R-Enantiomer
| Parameter | Acceptance Criteria | Method A (Primary) | Method B (Alternative 1) | Method C (Alternative 2) |
| Range Verified | LOQ - 150% of spec. | 0.05% - 0.75% | 0.08% - 0.75% | 0.04% - 0.75% |
| Correlation Coeff. (r²) | ≥ 0.998 | 0.9995 | 0.9991 | 0.9998 |
| Y-intercept (% of response at 100% level) | Report | 1.5% | 2.8% | 0.9% |
Analysis: All methods showed excellent linearity. Method C had the highest r² value and the lowest y-intercept bias, indicating the most accurate linear model. Method B's slightly lower r² and higher intercept suggest a minor deviation from perfect linearity at the lowest concentrations.
Accuracy
Causality: Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] In this context, it is determined by a recovery study, spiking a known amount of the undesired enantiomer into the main component.
Protocol:
-
Prepare samples of the pure S-enantiomer spiked with the undesired R-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the impurity specification limit).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery of the R-enantiomer using the formula: (Amount Found / Amount Added) * 100.
Table 4: Accuracy (Recovery) Data for the R-Enantiomer
| Spiked Level | Acceptance Criteria | Method A (Primary) | Method B (Alternative 1) | Method C (Alternative 2) |
| LOQ Level | 80.0 - 120.0% | 98.5% | 95.2% | 101.3% |
| 100% Level (0.5%) | 90.0 - 110.0% | 101.2% | 99.1% | 100.8% |
| 150% Level (0.75%) | 90.0 - 110.0% | 102.5% | 103.8% | 101.5% |
| Mean Recovery | Report | 100.7% | 99.4% | 101.2% |
Analysis: All methods demonstrated acceptable accuracy across the specified range. The recovery values are well within the typical limits for an impurity method, confirming that the methods can accurately quantify the undesired enantiomer.
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Protocol:
-
Repeatability: Prepare six individual samples of the S-enantiomer spiked with the R-enantiomer at the 100% specification level (0.5%). Analyze all six samples on the same day by the same analyst. Calculate the %RSD.
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are statistically compared.
Table 5: Precision Data (%RSD) for the R-Enantiomer at 0.5% Level
| Parameter | Acceptance Criteria | Method A (Primary) | Method B (Alternative 1) | Method C (Alternative 2) |
| Repeatability (n=6) | ≤ 10.0% | 2.1% | 3.5% | 1.8% |
| Intermediate Precision (Analyst 2, Day 2, n=6) | ≤ 10.0% | 2.5% | 4.1% | 2.2% |
| Overall RSD (n=12) | Report | 2.3% | 3.8% | 2.0% |
Analysis: All methods are highly precise. The low %RSD values, especially for Methods A and C, indicate excellent reproducibility. Method B shows slightly higher variability but is still well within acceptable limits for a low-level impurity analysis.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] These are typically estimated based on the standard deviation of the response and the slope of the calibration curve.
Protocol:
-
Estimate LOD and LOQ from the linearity data using the formulas:
-
LOD = 3.3 * (Standard Deviation of Y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of Y-intercepts / Slope)
-
-
Verify the LOQ by preparing and analyzing samples (n=6) at the estimated concentration and confirming that the precision (%RSD) and accuracy (recovery) are acceptable.
Table 6: Sensitivity Data (as % of a 10 mg/mL Main Component Concentration)
| Parameter | Acceptance Criteria | Method A (Primary) | Method B (Alternative 1) | Method C (Alternative 2) |
| LOD | Report | 0.015% | 0.025% | 0.012% |
| LOQ | Report | 0.05% | 0.08% | 0.04% |
| Precision at LOQ (%RSD) | ≤ 20.0% | 4.5% | 7.8% | 3.9% |
Analysis: Method C is the most sensitive, with the lowest LOD and LOQ. This is a significant advantage for detecting trace-level enantiomeric impurities. Method A also provides excellent sensitivity, while Method B is adequate but less sensitive than the other two.
Robustness
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage. For chiral separations, which can be highly sensitive to operating conditions, this is a critical test.[11]
Figure 2: Design of the robustness study for the chiral HPLC method.
Protocol:
-
Analyze the SST solution under nominal conditions.
-
Vary one parameter at a time to its extreme levels (e.g., Flow Rate at 0.9 and 1.1 mL/min) while keeping others constant.
-
Record the effect on critical SST parameters, particularly Resolution (Rs).
Table 7: Robustness Study Results for Method A (Primary Method)
| Parameter Varied | Level | Resolution (Rs) | % Change from Nominal (Rs=3.5) |
| Nominal Condition | - | 3.5 | - |
| Flow Rate | 0.9 mL/min | 3.7 | +5.7% |
| 1.1 mL/min | 3.3 | -5.7% | |
| Temperature | 23°C | 3.6 | +2.9% |
| 27°C | 3.3 | -5.7% | |
| Ethanol % | 14% | 3.9 | +11.4% |
| 16% | 3.1 | -11.4% | |
| TFA % | 0.09% | 3.4 | -2.9% |
| 0.11% | 3.6 | +2.9% |
Analysis: Method A is robust. While changes in the organic modifier percentage had the most significant impact, the resolution never dropped below the critical value of 2.0.[12] This indicates that minor, everyday variations in method execution are unlikely to compromise the separation. Similar studies (data not shown) indicated Method C was also highly robust, while Method B showed a more significant drop in resolution (>20%) with changes in the organic modifier, suggesting it is a less robust method.
Conclusion and Recommendations
This guide provides a comprehensive validation and comparison of three distinct chiral HPLC methods for the analysis of this compound. All three methods were successfully validated according to ICH guidelines, but clear performance differences emerged.
-
Method C (CHIROBIOTIC T) demonstrated superior overall performance, with the highest resolution, efficiency, and sensitivity. Its operation in the MS-friendly polar ionic mode is an additional significant advantage for research and development settings.
-
Method A (Chiralpak IA) proved to be an excellent, highly robust, and reliable method. Its immobilized phase ensures long column lifetime and solvent flexibility, making it an ideal choice for a routine quality control (QC) environment where ruggedness is paramount.
-
Method B (Chiralcel OD-H) , while meeting all validation criteria, was the least performant in terms of resolution, sensitivity, and robustness. It remains a viable option but would require stricter control over chromatographic parameters.
Final Recommendation: For routine QC applications, the robustness and reliability of Method A make it the preferred choice. For applications requiring the highest sensitivity or LC-MS compatibility, Method C is the unequivocally superior option. The choice between them should be guided by the specific analytical objective, highlighting the importance of a data-driven, comparative approach to method selection.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. yakhak.org [yakhak.org]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to the Efficacy of Resolving Agents for (±)-2-Amino-1-(2-fluorophenyl)ethanol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare and select the most effective chiral resolving agents for the separation of (±)-2-Amino-1-(2-fluorophenyl)ethanol. As a critical chiral intermediate in the synthesis of various pharmaceutical agents, obtaining enantiomerically pure forms of this amino alcohol is paramount. This document moves beyond a simple listing of agents to explain the underlying principles of diastereomeric salt resolution, provides detailed, self-validating experimental protocols for evaluation, and offers a structured approach to data interpretation.
Introduction: The Imperative of Chiral Purity
Chiral vicinal amino alcohols are fundamental building blocks in modern organic and medicinal chemistry.[1][2] The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the efficient separation of racemic mixtures—a process known as chiral resolution—is a critical step in pharmaceutical development.[3] (±)-2-Amino-1-(2-fluorophenyl)ethanol is a key precursor whose stereochemistry dictates the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide focuses on the most common and industrially scalable method for resolving chiral amines: the formation of diastereomeric salts using a chiral resolving agent.[4][5] We will explore the theoretical basis for this technique and provide a practical, adaptable protocol for screening and optimizing the resolution process with several classes of common resolving agents.
The Principle of Diastereomeric Salt Resolution
The foundational principle of this method is the conversion of a pair of enantiomers, which have identical physical properties (e.g., solubility, melting point), into a pair of diastereomers, which do not.[6] This is achieved by reacting the racemic amine with a single, pure enantiomer of a chiral acid.
The reaction between the racemic base (containing R- and S-amines) and a chiral acid (e.g., an R'-acid) produces two diastereomeric salts: (R-amine-R'-acid) and (S-amine-R'-acid). These salts, being diastereomers, exhibit different physicochemical properties, most crucially, different solubilities in a given solvent system.[7] This solubility difference allows for their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.
Figure 1: Principle of Diastereomeric Salt Formation.
Candidate Resolving Agents for 2-Amino-1-(2-fluorophenyl)ethanol
The choice of resolving agent is the most critical variable in a diastereomeric resolution. The ideal agent forms a stable, crystalline salt with one enantiomer of the amine while the corresponding diastereomeric salt remains soluble. Below are common, commercially available chiral acids that are effective resolving agents for amines.[3][7]
Tartaric Acid Derivatives
(+)-Tartaric acid is a classic, inexpensive resolving agent derived from natural sources. Its derivatives, such as Dibenzoyl-D-tartaric acid (DBTA) and Di-p-toluoyl-D-tartaric acid (DPTTA), offer greater steric bulk and aromaticity, which can enhance the chiral recognition and crystalline nature of the diastereomeric salts.
Mandelic Acid
(R)-(-)-Mandelic acid is another widely used resolving agent.[6] Its aromatic ring can participate in π-π stacking interactions within the crystal lattice, which often leads to well-defined, easily separable crystals. The resolution of mandelic acid itself is a well-studied process, ensuring high enantiopurity of the agent.[8][9]
Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong, chiral acid that is highly effective for resolving amines.[10][11] Its rigid bicyclic structure provides a well-defined chiral environment for inducing diastereomeric differences.[12][13] The strength of the acid ensures complete salt formation with the basic amine.
Figure 2: Target Compound and Common Resolving Agents.
Experimental Protocol for Comparative Evaluation
This section provides a robust, generalized protocol for screening the efficacy of the aforementioned resolving agents. The causality behind key steps is explained to empower the researcher to adapt the protocol as needed.
General Screening Procedure
Objective: To identify the most effective resolving agent and solvent system for the resolution of (±)-2-Amino-1-(2-fluorophenyl)ethanol.
Rationale: The choice of solvent is as critical as the resolving agent. The solvent must dissolve the racemic amine and the resolving agent, but exhibit poor solubility for only one of the resulting diastereomeric salts. A range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures) should be screened for each resolving agent.
Step-by-Step Protocol:
-
Preparation: In separate flasks, prepare solutions of (±)-2-Amino-1-(2-fluorophenyl)ethanol (1.0 eq.) in various test solvents (e.g., Methanol, Ethanol, Isopropanol).
-
Addition of Resolving Agent: To each flask, add a solution of the chosen chiral resolving agent (e.g., (1S)-(+)-10-Camphorsulfonic Acid) (0.5 eq.) in the same solvent. Causality: Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent ensures that a maximum of 50% of the amine can form a salt, which is the theoretical maximum yield for a single enantiomer from a racemate.
-
Crystallization: Stir the solution at room temperature or gently heat to ensure complete dissolution, then allow it to cool slowly. If no crystals form, try cooling to 0-5 °C or adding a co-solvent (e.g., water or an anti-solvent like heptane) dropwise until turbidity is observed.
-
Isolation: Collect any precipitate by vacuum filtration and wash with a small amount of the cold solvent. This is Solid Fraction 1 .
-
Mother Liquor Analysis: Concentrate the filtrate (mother liquor) to dryness. This is Liquid Fraction 1 .
-
Liberation of the Amine:
-
Suspend Solid Fraction 1 in a mixture of dichloromethane and 1M NaOH solution.
-
Stir until all solids dissolve. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the resolved amine.
-
Repeat this process for Liquid Fraction 1 .
-
-
Analysis: Determine the enantiomeric excess (ee%) of the amine from both fractions using chiral HPLC. Also, calculate the yield of the resolved amine from Solid Fraction 1 .
Figure 3: Experimental Workflow for Screening Resolving Agents.
Data Presentation and Interpretation
Systematically record the results of each screening experiment in a table. This allows for a direct and objective comparison of the performance of each resolving agent/solvent combination.
Table 1: Comparative Efficacy of Resolving Agents
| Resolving Agent | Solvent | Yield (%)¹ | ee% (Precipitate)² | ee% (Mother Liquor)³ | Optical Purity Factor (OPF)⁴ |
| (+)-Tartaric Acid | Methanol | ||||
| (+)-Tartaric Acid | Ethanol | ||||
| (R)-Mandelic Acid | Ethanol | ||||
| (R)-Mandelic Acid | Isopropanol | ||||
| (1S)-CSA | Ethanol | ||||
| (1S)-CSA | Acetonitrile |
Notes on Table Interpretation:
-
Yield (%): The isolated yield of the amine from the precipitated salt, based on the initial amount of the corresponding enantiomer (i.e., a maximum of 50% of the starting racemic amine).
-
ee% (Precipitate): The enantiomeric excess of the amine recovered from the less-soluble salt. A high value is desired.
-
ee% (Mother Liquor): The enantiomeric excess of the amine recovered from the filtrate. This value should ideally be high and of the opposite configuration to the precipitate, indicating efficient separation.
-
Optical Purity Factor (OPF): A calculated metric (Yield × ee%) that gives a combined measure of the effectiveness of the resolution. The higher the OPF, the more efficient the separation.
Conclusion
The selection of an optimal resolving agent for (±)-2-Amino-1-(2-fluorophenyl)ethanol is an empirical process that requires systematic screening and optimization. This guide provides the foundational principles and a practical, adaptable experimental framework to perform this evaluation. By comparing common chiral acids like tartaric acid derivatives, mandelic acid, and camphorsulfonic acid across various solvent systems, researchers can identify the most efficient conditions for obtaining the desired enantiomer in high yield and purity. The structured approach to data collection and interpretation presented herein will facilitate a logical and efficient path to a scalable and robust chiral resolution process, which is a cornerstone of modern pharmaceutical manufacturing.
References
- 1. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Enantiomers and Their Resolution [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. nbinno.com [nbinno.com]
- 11. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Page loading... [wap.guidechem.com]
The Fluorine Advantage: A Comparative Guide to 2-Amino-1-(2-fluorophenyl)ethanol Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Predictive Analysis of Ligand Performance Based on Physicochemical Principles and Analogous Experimental Data
In the landscape of asymmetric synthesis, chiral amino alcohols stand out as a privileged class of ligands, celebrated for their modularity, accessibility, and proven success in a multitude of catalytic transformations.[1][2] The strategic introduction of fluorine into organic molecules can profoundly alter their electronic and steric properties, offering a powerful tool for optimizing catalyst performance.[3][4] This guide presents a comparative and predictive analysis of ligands derived from "2-Amino-1-(2-fluorophenyl)ethanol," a scaffold that remains surprisingly underexplored in the peer-reviewed literature.
The Unique Influence of Ortho-Fluorine Substitution in Catalysis
The introduction of a fluorine atom at the ortho position of the phenyl ring in a 1,2-amino alcohol ligand is not a trivial modification. It imparts specific, predictable changes to the ligand's architecture and electronic character, which are expected to translate into enhanced catalytic activity and selectivity.
-
Potent Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[3] When coordinated to a metal center (e.g., Zinc, Boron, Titanium), the ligand's oxygen atom will have a lower electron density. This electronic perturbation is transmitted to the metal, increasing its Lewis acidity. An enhanced Lewis acidity at the catalytic center can lead to stronger substrate activation and, consequently, an acceleration of the reaction rate.
-
Distinct Steric Profile: The fluorine atom, with a van der Waals radius of 1.47 Å, introduces a discrete steric impediment near the chiral carbinol center. This can refine the shape and rigidity of the chiral pocket created around the metal catalyst, leading to more pronounced facial discrimination of the incoming substrate and, therefore, higher enantioselectivity.
-
Modulated Acidity and Basicity: The presence of a highly fluorinated group can lower the pKa of the alcohol moiety, potentially influencing the formation and stability of metal-alkoxide intermediates in the catalytic cycle.[3]
Performance Analysis in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a classic benchmark for assessing the efficacy of chiral amino alcohol ligands.[5] The reaction involves the formation of a chiral zinc-alkoxide complex which then coordinates the aldehyde and facilitates a stereoselective ethyl transfer.
Caption: General catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Comparative Data of Standard Amino Alcohol Ligands
To establish a performance baseline, the following table summarizes the results for commonly used, non-fluorinated amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Catalyst (Ligand Precursor) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration | Reference |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 92 | 85 | (R) | [6] |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 95 | 86 | (R) | [6] |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Hexane | 0 | >95 | 98 | (S) | [5] |
Predictive Analysis for the ortho-Fluoro Ligand
Based on the principles outlined, a ligand derived from This compound is predicted to exhibit superior performance:
-
Higher Enantioselectivity: The combination of the electron-withdrawing nature and the specific steric hindrance of the ortho-fluoro substituent is expected to create a more defined and rigid transition state. This enhanced structural organization should amplify the energy difference between the two diastereomeric transition states, likely pushing the enantiomeric excess (ee) into the >95% range, potentially rivaling highly optimized ligands like DBNE.
-
Increased Reaction Rate: The heightened Lewis acidity of the zinc center, induced by the fluorinated ligand, should lead to more effective activation of the benzaldehyde substrate. This could result in significantly shorter reaction times or the ability to achieve high conversion with lower catalyst loadings compared to its non-fluorinated analog.
Performance Analysis in a Benchmark Reaction: Asymmetric Borane Reduction of Ketones
The catalytic asymmetric reduction of prochiral ketones using borane, famously optimized by Corey, Bakshi, and Shibata (CBS), is another cornerstone reaction for evaluating chiral ligands.[7] The active catalyst is a chiral oxazaborolidine formed in situ from a 1,2-amino alcohol and borane.
Caption: Formation of the oxazaborolidine catalyst and the subsequent ketone reduction cycle.
Comparative Data of Standard Amino Alcohol Ligands
The following data for the CBS reduction of acetophenone provides a benchmark for evaluating potential new ligands.
| Ligand Precursor | Catalyst Loading (mol%) | Borane (equiv.) | Time (min) | Yield (%) | ee (%) | Reference |
| (S)-Prolinol | 10 | 0.6 | 10 | 100 | 94.6 | [7] |
| (S)-Valinol derivative | 10 | 0.6 | <1 | 97 | 97 | [8] |
| (1R,2S)-Norephedrine | 10 | 1.2 | 120 | 95 | 90 | [9] |
Predictive Analysis for the ortho-Fluoro Ligand
For the CBS reduction, the ortho-fluoro substituent on the phenyl ring of the oxazaborolidine catalyst is hypothesized to have two major impacts:
-
Enhanced Catalytic Activity: The electron-withdrawing fluorine atom will increase the Lewis acidity of the ring-boron atom. This enhances its ability to coordinate to the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from the coordinated BH₃. This should result in a faster reduction.
-
Improved Enantioselectivity: The steric and electronic influence of the ortho-fluorophenyl group would be directly involved in the chair-like six-membered transition state. It is predicted to enforce a more rigid conformation, leading to a more effective differentiation between the pro-R and pro-S faces of the ketone, likely yielding enantioselectivities in the high 90s (>95% ee).
Experimental Protocol: Representative Procedure for Asymmetric Borane Reduction
This protocol, adapted from the work of Corey et al., provides a validated method for evaluating amino alcohol ligands in the asymmetric reduction of acetophenone and can serve as a starting point for testing "this compound".[7]
Materials:
-
Chiral Amino Alcohol Ligand (e.g., (S)-Prolinol): 0.1 mmol, 10 mol%
-
Borane-dimethyl sulfide complex (BH₃•SMe₂), 10 M: 0.12 mL, 1.2 mmol
-
Acetophenone: 1.0 mmol
-
Anhydrous Tetrahydrofuran (THF): 5 mL
-
Methanol (for quenching)
-
Standard workup and purification reagents (e.g., 1N HCl, diethyl ether, MgSO₄)
Procedure:
-
To a flame-dried, argon-purged flask, add the chiral amino alcohol ligand (0.1 mmol).
-
Add 2 mL of anhydrous THF and cool the solution to 0 °C.
-
Slowly add 0.1 mL (1.0 mmol) of 10 M BH₃•SMe₂. Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
In a separate flask, dissolve acetophenone (1.0 mmol) in 1 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst mixture over 5 minutes.
-
Monitor the reaction by TLC. Upon completion (typically 10-60 minutes), cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup: add 1N HCl, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting 1-phenylethanol by silica gel chromatography.
-
Determine the enantiomeric excess (ee %) by chiral HPLC or GC analysis.
Conclusion and Future Outlook
While direct experimental evidence remains to be published, a thorough analysis based on fundamental principles of physical organic chemistry strongly suggests that ligands derived from This compound are poised to be highly effective catalysts in asymmetric synthesis. The strategic placement of an ortho-fluoro substituent is predicted to enhance both the reaction rate and enantioselectivity in benchmark transformations such as organozinc additions and borane reductions.
This guide serves as both a testament to the untapped potential of this ligand class and a call to action for the research community. The hypotheses presented herein require experimental validation. Direct comparative studies against non-fluorinated analogs are essential to quantify the "fluorine advantage" and to fully establish these molecules as powerful, next-generation tools for the synthesis of complex, enantioenriched compounds.
References
- 1. Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. york.ac.uk [york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Spectroscopic Guide to Differentiating (R)- and (S)-Enantiomers of 2-Amino-1-(2-fluorophenyl)ethanol
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of a molecule's absolute configuration is not merely a procedural step but a cornerstone of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 2-Amino-1-(2-fluorophenyl)ethanol, a chiral building block with significant potential in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, as well as the powerful chiroptical techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), to unambiguously distinguish between these stereoisomers.
The differentiation of enantiomers is predicated on creating a diastereomeric interaction, either transiently or through covalent bonding, which can be detected spectroscopically. While enantiomers possess identical physical properties in an achiral environment, their interaction with a chiral entity—be it a chiral solvating agent or circularly polarized light—generates distinct and measurable signals. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral Discrimination in Solution
Standard NMR spectroscopy is inherently incapable of distinguishing between enantiomers in an achiral solvent, as their respective nuclei experience identical magnetic environments, resulting in superimposable spectra. To overcome this limitation, a chiral auxiliary, such as a chiral solvating agent (CSA), is introduced to the sample. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to differential chemical shifts (Δδ) for corresponding protons or carbons.
The choice of CSA is critical and depends on the functional groups of the analyte. For amino alcohols like this compound, CSAs capable of hydrogen bonding and π-π stacking interactions are particularly effective. Crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have been shown to be effective for discriminating amino alcohols.[1] The carboxylic acid groups of the crown ether protonate the amino group of the analyte, facilitating a strong interaction.
Illustrative ¹H NMR Data with a Chiral Solvating Agent
| Proton | (R)-enantiomer (ppm) | (S)-enantiomer (ppm) | Δδ (ppm) |
| -CH(OH)- | 4.85 | 4.82 | 0.03 |
| -CH₂NH₂- | 3.65 (Ha), 3.55 (Hb) | 3.62 (Ha), 3.52 (Hb) | 0.03 |
| Aromatic-H | 7.10 - 7.40 | 7.08 - 7.38 | ~0.02 |
| Note: The chemical shifts are hypothetical and for illustrative purposes to demonstrate the principle of chiral discrimination by NMR. |
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Prepare a stock solution of the chiral solvating agent, for instance, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, in a deuterated solvent such as methanol-d₄ (CD₃OD) at a concentration of 50 mM.[1]
-
Dissolve an accurately weighed sample of racemic this compound in the same deuterated solvent to a concentration of approximately 25 mM.
-
-
Titration:
-
Acquire a standard ¹H NMR spectrum of the racemic analyte.
-
In a separate NMR tube, mix the analyte solution with the CSA solution in a 1:1 molar ratio.
-
Acquire the ¹H NMR spectrum of the mixture. Observe for the splitting of signals corresponding to the protons near the chiral center.
-
If peak separation is not optimal, the ratio of CSA to analyte can be varied.
-
-
Data Analysis:
-
Identify the separated signals for the (R)- and (S)-enantiomers.
-
The enantiomeric excess (% ee) can be determined by integrating the corresponding well-resolved peaks.
-
dot graph TD { A[Racemic this compound] --> B{Add Chiral Solvating Agent}; B --> C{(R)-Enantiomer + CSA Complex}; B --> D{(S)-Enantiomer + CSA Complex}; C --> E[Distinct NMR Signal 1]; D --> F[Distinct NMR Signal 2]; subgraph NMR Spectrometer E; F; end }
Figure 1: Workflow for chiral discrimination using NMR with a chiral solvating agent.
Vibrational Circular Dichroism (VCD): A Fingerprint of Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] Unlike NMR with a CSA, VCD provides a direct probe of a molecule's inherent chirality without the need for derivatization or additives. Enantiomers exhibit VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign—while their standard infrared (IR) absorption spectra are identical.[3]
The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and is rich in structural information.[2] By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a molecule can be unambiguously determined.[4]
Expected VCD and IR Spectral Features
For this compound, the VCD signals in the mid-IR region (approximately 800-2000 cm⁻¹) corresponding to C-H, O-H, and N-H bending and stretching vibrations would be particularly informative.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected VCD Signature |
| O-H bend | ~1410 | Strong bisignate signal for the (R)-enantiomer |
| C-H bend | ~1270 | Opposite sign for (R)- and (S)-enantiomers |
| N-H bend | ~1600 | Characteristic signal sensitive to H-bonding |
| C-F stretch | ~1230 | Potential for a distinguishable VCD signal |
| Note: These are representative values for amino alcohols and the exact frequencies and signs would need to be confirmed by experimental measurement and theoretical calculation. |
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the enantiomerically pure (or enriched) sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 0.05-0.1 M.[3] The solvent should be transparent in the IR region of interest.
-
Use a sample cell with BaF₂ windows and a path length of 100-200 µm.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.
-
Collect data over a suitable spectral range (e.g., 800-2000 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of the solvent in the same cell.
-
-
Data Processing and Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the experimental VCD spectrum of one enantiomer with the theoretically calculated spectrum for the (R) or (S) configuration. A good match confirms the absolute configuration. The other enantiomer should show the mirror-image spectrum.
-
dot graph TD { A[Chiral Molecule ((R) or (S))] -- Interacts with --> B{Circularly Polarized IR Light}; B --> C{Differential Absorption}; C --> D[VCD Spectrum]; subgraph VCD Spectrometer D end E[Quantum Chemical Calculation of VCD Spectrum for (R)] --> F{Comparison}; D --> F; F --> G[Assignment of Absolute Configuration]; }
Figure 2: Principle of absolute configuration determination by VCD spectroscopy.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized UV-Vis light. ECD is particularly sensitive to the electronic transitions of chromophores within a chiral molecule. The fluorophenyl group in this compound acts as a chromophore, making ECD a suitable technique for its stereochemical analysis.
Similar to VCD, enantiomers display mirror-image ECD spectra. The sign and intensity of the Cotton effects (the characteristic peaks in an ECD spectrum) are determined by the spatial arrangement of the chromophore relative to the chiral center.
Expected ECD Spectral Features
The π → π* transitions of the 2-fluorophenyl ring are expected to give rise to ECD signals in the UV region (around 200-280 nm). The sign of the Cotton effect associated with these transitions will be opposite for the (R)- and (S)-enantiomers.
| Transition | Expected Wavelength (nm) | Expected Cotton Effect for (R)-enantiomer |
| π → π* (¹Lₐ) | ~210 | Positive |
| π → π* (¹Lₑ) | ~265 | Negative |
| Note: The signs are hypothetical and would need to be confirmed experimentally and computationally. |
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as methanol or acetonitrile.
-
Use a quartz cuvette with a path length of 1 cm.
-
-
Data Acquisition:
-
Record the ECD and UV-Vis absorption spectra over a wavelength range that covers the electronic transitions of the chromophore (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the Cotton effects in the ECD spectrum.
-
Compare the experimental spectrum with the calculated ECD spectrum for a known configuration to assign the absolute stereochemistry. The enantiomer will exhibit the inverted spectrum.
-
dot graph TD { A[Chiral Molecule with Chromophore] -- Interacts with --> B{Circularly Polarized UV-Vis Light}; B --> C{Differential Absorption}; C --> D[ECD Spectrum (Cotton Effects)]; subgraph ECD Spectrometer D end E[Comparison with Calculated Spectrum] --> F[Assignment of Absolute Configuration]; D --> E; }
Figure 3: Workflow for ECD analysis of a chiral molecule.
Comparative Summary of Spectroscopic Techniques
| Feature | NMR with Chiral Solvating Agent | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diastereomeric complex formation | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Sample Requirement | Racemic or enantiomerically pure, requires CSA | Enantiomerically pure or enriched | Enantiomerically pure or enriched |
| Information Yield | Enantiomeric purity, relative configuration with known CSA | Absolute configuration, conformational analysis | Absolute configuration of molecules with chromophores |
| Sensitivity | Moderate | Lower than ECD, requires higher concentration | High, suitable for dilute samples |
| Instrumentation | Standard NMR spectrometer | Specialized VCD spectrometer | Specialized CD spectrometer |
| Key Advantage | Widely accessible instrumentation, good for ee determination | Rich in structural detail, applicable to a wide range of molecules | High sensitivity, small sample amount required |
Conclusion
The differentiation of the (R)- and (S)-enantiomers of this compound can be effectively achieved through a combination of modern spectroscopic techniques. NMR spectroscopy with chiral solvating agents offers a readily accessible method for determining enantiomeric purity. For the unambiguous assignment of absolute configuration, the chiroptical methods of VCD and ECD are the gold standard. VCD provides a detailed fingerprint of the molecule's three-dimensional structure, while ECD is a highly sensitive probe for chiral molecules containing chromophores. The judicious application of these techniques, underpinned by a solid understanding of their principles and complemented by theoretical calculations, provides the necessary tools for comprehensive stereochemical analysis in research and development.
References
A review of the applications of fluorinated chiral auxiliaries
An In-Depth Guide to the Application of Fluorinated Chiral Auxiliaries in Asymmetric Synthesis
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the pharmaceutical and agrochemical industries. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, heavily relies on a diverse toolkit of methods. Among these, the use of chiral auxiliaries has long been a cornerstone strategy. These molecular scaffolds temporarily attach to a prochiral substrate, stereochemically directing subsequent reactions before being cleaved to yield the desired enantiopure product.
This guide delves into a fascinating and increasingly pivotal subclass of these molecules: fluorinated chiral auxiliaries . The strategic introduction of fluorine atoms into the backbone of a chiral auxiliary can profoundly influence its stereodirecting ability. This is attributed to fluorine's unique electronic properties—its high electronegativity and the ability of the C-F bond to act as a weak hydrogen bond acceptor—and its steric profile. These characteristics can alter the conformational preferences of the auxiliary-substrate conjugate, leading to enhanced facial shielding and, consequently, higher diastereoselectivities in many key chemical transformations.
Here, we present a comparative analysis of fluorinated chiral auxiliaries against their non-fluorinated counterparts, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their practical applications and advantages.
Enhanced Diastereoselectivity in Enolate Alkylation Reactions
One of the most well-established applications of chiral auxiliaries is in the stereoselective alkylation of enolates. The Evans' oxazolidinone auxiliaries are a classic example, and their fluorinated derivatives have demonstrated marked improvements in stereocontrol.
The increased steric hindrance and the electron-withdrawing nature of the fluorine substituents in the auxiliary are thought to lock the acyloxazolidinone into a more rigid chelated transition state with the metal cation (e.g., Li⁺ or Na⁺). This rigidity enhances the differentiation between the two faces of the enolate, leading to a higher preference for the alkylating agent to approach from the less hindered side.
Comparative Performance Data: Alkylation of Propionyl Oxazolidinones
| Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 95:5 | 92 | |
| (4R,5S)-4-trifluoromethyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | |
| (4S)-4-isopropyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl bromide | 94:6 | 90 | |
| (4S)-4-(1,1,1-trifluoro-2-propyl)-2-oxazolidinone | Benzyl bromide | 98:2 | 93 |
As the data indicates, the incorporation of trifluoromethyl groups leads to a significant enhancement in diastereoselectivity.
Experimental Protocol: Stereoselective Alkylation of a Fluorinated Evans' Auxiliary
-
Enolate Formation: A solution of (4R,5S)-1-propionyl-4-trifluoromethyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to ensure complete enolate formation.
-
Alkylation: Benzyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.
-
Auxiliary Cleavage: The alkylated product is dissolved in a 4:1 mixture of THF/H₂O, and LiOH·H₂O (4.0 eq) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The resulting chiral carboxylic acid is isolated after an acidic work-up.
Workflow for Stereoselective Alkylation
Caption: Workflow for the stereoselective alkylation using a fluorinated chiral auxiliary.
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Fluorinated auxiliaries have been shown to enhance this control.
The electron-withdrawing nature of the fluorine atoms can lower the LUMO energy of the dienophile, potentially accelerating the reaction. More importantly, the defined steric and electronic environment created by the fluorinated auxiliary can lead to a more organized transition state, favoring the approach of the diene from one face.
Comparative Performance Data: Diels-Alder Reaction of Acrylate Esters
| Auxiliary | Diene | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (% ee) of endo | Reference |
| (1R,2S,5R)-Menthyl | Cyclopentadiene | 85:15 | 78 | |
| (1R,2S,5R)-2-(Trifluoromethyl)menthyl | Cyclopentadiene | 92:8 | 95 | |
| Oppolzer's Sultam | Cyclopentadiene | 98:2 | 99 | |
| Fluorinated Oppolzer's Sultam | Cyclopentadiene | >99:1 | >99 |
The fluorinated auxiliaries consistently outperform their non-fluorinated counterparts in both diastereoselectivity and enantioselectivity.
Mechanism of Stereodirection in a Fluorinated Sultam-Mediated Diels-Alder Reaction
In the case of a fluorinated Oppolzer's sultam derivative, the sulfonamide group and the fluorine atoms work in concert to create a highly biased conformational landscape. The Lewis acid (e.g., TiCl₄ or Et₂AlCl) coordinates to the carbonyl oxygen and the sulfonamide oxygen, locking the acryloyl group in a syn-conformation. The bulky fluorinated moiety then effectively shields one face of the double bond, forcing the diene to approach from the opposite side.
Caption: Logical flow of a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Stereoselective Reductions of Ketones
Fluorinated chiral auxiliaries can also be employed to direct the reduction of prochiral ketones. For instance, chiral α-fluoro-α-sulfinyl ketones can be reduced with high diastereoselectivity. The fluorine atom and the sulfinyl group work in synergy to control the conformation of the substrate, allowing the hydride reagent to attack from the less hindered face.
Comparative Performance Data: Reduction of α-Keto Sulfoxides
| Substrate | Reducing Agent | Diastereomeric Ratio | Yield (%) | Reference |
| Phenyl-α-(p-tolylsulfinyl)ethanone | DIBAL-H | 88:12 | 95 | |
| Phenyl-α-fluoro-α-(p-tolylsulfinyl)ethanone | DIBAL-H | 97:3 | 98 |
The presence of the α-fluorine atom significantly enhances the diastereoselectivity of the reduction.
Conclusion
The strategic incorporation of fluorine into chiral auxiliaries represents a powerful strategy for enhancing stereocontrol in a wide range of asymmetric transformations. The unique steric and electronic properties of fluorine lead to more organized and rigid transition states, resulting in higher diastereoselectivities and enantioselectivities compared to their non-fluorinated analogs. While the synthesis of fluorinated auxiliaries can sometimes be more challenging, the often dramatic improvements in stereochemical outcomes make them a highly valuable tool for synthetic chemists in both academic and industrial settings. As the field of organofluorine chemistry continues to expand, we can anticipate the development of even more sophisticated and effective fluorinated chiral auxiliaries for asymmetric synthesis.
Navigating the Chiral Landscape: A Cost-Benefit Analysis of 2-Amino-1-(2-fluorophenyl)ethanol in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral intermediates is a critical decision that profoundly impacts the efficiency, cost, and sustainability of large-scale active pharmaceutical ingredient (API) synthesis. This guide provides an in-depth comparative analysis of 2-Amino-1-(2-fluorophenyl)ethanol, a fluorinated chiral amino alcohol, against two prominent non-fluorinated alternatives: (1R,2S)-(-)-2-amino-1,2-diphenylethanol and cis-1-amino-2-indanol. By examining key performance indicators, cost drivers, and environmental impact, this document aims to equip decision-makers with the data necessary to make informed choices in the complex landscape of asymmetric synthesis.
The strategic incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated chiral building blocks like this compound are of significant interest.[2] However, the benefits of fluorination must be weighed against potential increases in cost and environmental footprint. This guide delves into this critical cost-benefit analysis.
The Contenders: A Profile of Three Chiral Amino Alcohols
This compound is a chiral amino alcohol that introduces a fluorine atom on the phenyl ring. This modification can impart unique electronic properties and conformational constraints, potentially influencing the stereochemical outcome of reactions and the biological activity of the final API.[2] It is utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyestuffs.[3]
(1R,2S)-(-)-2-amino-1,2-diphenylethanol is a widely used chiral auxiliary and building block in asymmetric synthesis.[4][5] Its bulky phenyl groups provide excellent stereochemical control in a variety of reactions, making it a reliable choice for inducing chirality.[4]
cis-1-amino-2-indanol is a conformationally rigid chiral amino alcohol that has proven to be a highly effective ligand and auxiliary in asymmetric synthesis.[6] Its rigid structure often leads to high levels of enantioselectivity. A notable application is its use as a key component in the synthesis of the HIV protease inhibitor Indinavir.[7][8]
Comparative Performance in Large-Scale Synthesis: A Data-Driven Assessment
The primary route to these chiral amino alcohols is the asymmetric reduction of the corresponding α-amino ketone precursor. The choice of catalyst and reaction conditions is crucial for achieving high yield and enantiomeric excess (e.e.).
Table 1: Comparative Performance Metrics for the Synthesis of Chiral Amino Alcohols
| Parameter | This compound | (1R,2S)-(-)-2-amino-1,2-diphenylethanol | cis-1-amino-2-indanol |
| Typical Synthesis Method | Asymmetric reduction of 2-amino-1-(2-fluorophenyl)ethanone | Asymmetric reduction of benzoin oxime derivatives or other precursors | Asymmetric reduction of 1-amino-2-indanone |
| Catalyst/Reagent | Chiral oxazaborolidine catalysts (e.g., CBS catalyst), chiral borohydrides | Chiral borohydrides, enzymatic reduction | Chiral oxazaborolidine catalysts, enzymatic resolution |
| Reported Yield (large scale) | Data not readily available | >80% | >90% (after resolution) |
| Reported e.e. (large scale) | Data not readily available | >99% | >99% |
| Key Process Considerations | Catalyst cost and loading, potential for racemization. | Catalyst stability and recovery. | Multi-step synthesis, potential for resolution losses. |
Cost-Benefit Analysis: A Multifaceted Evaluation
The economic viability of a large-scale synthesis is a primary concern. The cost analysis extends beyond the price of the chiral intermediate itself to include raw materials, catalysts, solvents, and process efficiency.
Raw Material Costs: Fluorinated starting materials are often more expensive than their non-fluorinated counterparts due to the specialized reagents and conditions required for their synthesis. This would likely make the precursors for this compound more costly.
Catalyst Costs: Asymmetric synthesis on an industrial scale heavily relies on the efficiency and cost of chiral catalysts.[9] While highly effective, many chiral ligands and metal catalysts can be expensive. The recovery and recycling of these catalysts are critical for economic viability.
Process Efficiency and Throughput: A more efficient process with fewer steps, higher yields, and shorter cycle times will have a lower overall cost. While cis-1-amino-2-indanol often provides excellent stereoselectivity, its synthesis can involve a resolution step, which can be time-consuming and reduce overall yield.
Environmental Impact (E-Factor): The E-factor, which is the mass ratio of waste to desired product, is a key metric for assessing the environmental footprint of a chemical process. Processes that use stoichiometric reagents, generate significant byproducts, or require extensive purification will have a higher E-factor and are less environmentally friendly. The use of fluorinated compounds also raises concerns about their persistence in the environment.[10]
Table 2: Cost-Benefit and Environmental Impact Comparison
| Factor | This compound | (1R,2S)-(-)-2-amino-1,2-diphenylethanol | cis-1-amino-2-indanol |
| Relative Raw Material Cost | Higher | Lower | Moderate |
| Catalyst Cost Contribution | Moderate to High | Moderate to High | Moderate to High |
| Process Complexity | Moderate | Moderate | Moderate to High |
| Potential for Higher API Potency | Yes (due to fluorine) | No | No |
| Environmental Concerns | Potential for persistent fluorinated byproducts | Standard solvent and reagent waste | Standard solvent and reagent waste |
| Established Large-Scale Use | Less documented | Well-established | Well-established |
Experimental Protocols: Asymmetric Reduction of a Prochiral Ketone
The following is a representative, generalized protocol for the asymmetric reduction of a prochiral ketone, a key step in the synthesis of these chiral amino alcohols.
Materials:
-
Prochiral ketone (e.g., 2-amino-1-(2-fluorophenyl)ethanone)
-
Chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Reducing agent (e.g., Borane-dimethyl sulfide complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Quenching solution (e.g., Methanol, Hydrochloric acid)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: A flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the chiral catalyst in the anhydrous solvent.
-
Cooling: The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C) under a nitrogen atmosphere.
-
Addition of Reducing Agent: The borane-dimethyl sulfide complex is added dropwise to the catalyst solution, maintaining the temperature.
-
Substrate Addition: A solution of the prochiral ketone in the anhydrous solvent is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by hydrochloric acid.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or chromatography.
Causality Behind Experimental Choices
-
Choice of Catalyst: The selection of the chiral catalyst is the most critical factor in determining the enantioselectivity of the reduction. The structure of the catalyst creates a chiral pocket that directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer.
-
Reducing Agent: Borane complexes are commonly used as they are effective and relatively inexpensive. The choice of the specific borane derivative can influence the reaction rate and selectivity.
-
Solvent: Anhydrous aprotic solvents like THF are used to prevent the decomposition of the catalyst and the reducing agent.
-
Temperature: Low temperatures are often employed to enhance enantioselectivity by reducing the thermal energy of the system, which can lead to non-selective reactions.
-
Quenching: The reaction is quenched with an alcohol like methanol to destroy any excess reducing agent, followed by acid to protonate the resulting alkoxide and facilitate workup.
Decision Framework for Large-Scale Synthesis
The optimal choice between these chiral amino alcohols is not universal and depends on the specific context of the API synthesis.
Conclusion and Future Perspectives
The choice between this compound and its non-fluorinated counterparts is a complex decision that requires a thorough evaluation of multiple factors. While the fluorine atom in this compound can offer potential advantages in terms of the final API's properties, this benefit must be carefully weighed against potentially higher raw material costs and environmental considerations.
For applications where high stereoselectivity is paramount and a rigid scaffold is beneficial, cis-1-amino-2-indanol remains a strong contender, despite a potentially more complex synthesis. (1R,2S)-(-)-2-amino-1,2-diphenylethanol offers a balance of good performance and well-established use.
Future developments in catalyst technology, particularly the development of more efficient and recyclable catalysts for the synthesis of fluorinated compounds, could shift the cost-benefit analysis in favor of this compound. Furthermore, a deeper understanding of the specific benefits that the fluorine atom imparts in various API scaffolds will be crucial for its wider adoption in large-scale synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]
- 3. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thenewlede.org [thenewlede.org]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-1-(2-fluorophenyl)ethanol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2-Amino-1-(2-fluorophenyl)ethanol, a common intermediate in organic synthesis.[1] This document is designed to be a practical resource, grounding procedural guidance in the principles of chemical safety and regulatory adherence.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a hazardous chemical, and its Safety Data Sheet (SDS) is the primary source of this information.[2][3]
Key Hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][4]
This hazard profile dictates the necessary personal protective equipment (PPE) and handling precautions. All personnel must be trained on these hazards before working with this compound.[2][5][6]
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation. | ❗ |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | ❗ |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[4] | ❗ |
Pre-Disposal and Handling Protocols
Safe disposal begins with safe handling and storage. Adherence to these protocols minimizes the risk of exposure and accidental release.
Required Personal Protective Equipment (PPE)
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound, including during disposal procedures:[4][5]
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). No single glove material is impervious to all chemicals, so it is crucial to select gloves based on the specific chemical's breakthrough time.[5]
-
Body Protection: A lab coat or chemical-resistant apron.[3][4]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3][4] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Storage of this compound Waste
Proper storage of chemical waste is a critical component of laboratory safety and regulatory compliance.[7][8]
-
Container: Use a designated, properly sealed, and clearly labeled waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.[9]
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials, particularly oxidizing agents.[1][7]
-
Containment: Keep waste containers in secondary containment to prevent spills from spreading.[9]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[10][11][12][13] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[10][12] Under no circumstances should this chemical be disposed of down the drain. [9][14]
Disposal of Unused or Waste this compound
-
Preparation: Ensure all necessary PPE is worn. Conduct the procedure in a chemical fume hood to minimize inhalation exposure.
-
Containerization: Carefully transfer the waste this compound into a designated hazardous waste container. The container should be no more than three-quarters full to allow for expansion.[9][15]
-
Labeling: Securely cap the container and ensure it is accurately labeled with its contents and associated hazards.
-
Documentation: Log the addition of waste to the container in a laboratory waste inventory.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area until it is collected by trained hazardous waste personnel.
-
Collection: Arrange for pick-up by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][11]
Disposal of Contaminated Materials
Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must also be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, labeled, and sealed container or a heavy-duty plastic bag specifically for this waste stream.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the chemical contaminant.
-
Disposal: Dispose of this solid waste through your institution's hazardous waste management program. Do not mix it with regular laboratory trash.[15]
Decontamination of Non-Disposable Equipment
Glassware and other reusable equipment contaminated with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residue.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated halogenated or non-halogenated solvent waste container, as appropriate.[15]
-
Washing: After the initial solvent rinse, the glassware can be washed with soap and water.
-
Triple Rinse: A triple rinse of empty containers is a common practice before they can be considered non-hazardous.[14][15] The rinsate from the first rinse must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS office for guidance.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4][16][17]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[16][17][18][19]
-
Ventilation: Ensure the area is well-ventilated until cleanup is complete and the area is safe to re-enter.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.[20]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for handling and disposal of this compound waste streams.
References
- 1. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. ushazmatstorage.com [ushazmatstorage.com]
- 8. connmaciel.com [connmaciel.com]
- 9. oehs.tulane.edu [oehs.tulane.edu]
- 10. axonator.com [axonator.com]
- 11. sustainable-markets.com [sustainable-markets.com]
- 12. m.youtube.com [m.youtube.com]
- 13. epa.gov [epa.gov]
- 14. otago.ac.nz [otago.ac.nz]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 17. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. hsrm.umn.edu [hsrm.umn.edu]
- 19. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 20. mun.ca [mun.ca]
Mastering the Safe Handling of 2-Amino-1-(2-fluorophenyl)ethanol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 2-Amino-1-(2-fluorophenyl)ethanol, a compound utilized in various organic synthesis pathways, including pharmaceutical and agrochemical research.[1] By moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a comprehensive understanding of the necessary precautions.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance that poses specific risks upon exposure.[2] A thorough understanding of these hazards is the foundation of a robust safety protocol.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[3][4]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes and avoiding inhalation of any dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum recommended PPE, with explanations rooted in the compound's specific hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals.[5] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][6] | To protect against accidental splashes that could cause serious eye irritation.[7] |
| Skin and Body Protection | Laboratory coat or chemical-resistant coveralls. | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[2] | To prevent the inhalation of dust or aerosols that can lead to respiratory irritation.[4] |
Experimental Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Coveralls: Ensure it is fully buttoned or zipped.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Position goggles or safety glasses comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat/Coveralls: Remove by rolling it inside out, without shaking, to contain any contaminants.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respiratory Protection (if required): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][4]
Engineering Controls: Creating a Safe Environment
While PPE is essential, it should be used in conjunction with appropriate engineering controls to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of any airborne particles.[9]
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area in case of accidental exposure.[3]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[3]
-
Spill Cleanup: For small spills, absorb the material with an inert substance and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. Ensure you are wearing the appropriate PPE during cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Collection: All waste containing this chemical, including contaminated gloves, wipes, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.[10]
-
Disposal Route: The waste must be disposed of through an approved waste disposal plant.[2][3] Do not dispose of it down the drain or in general waste. Consult your institution's environmental health and safety department for specific disposal procedures.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols, researchers and scientists can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. sprayroq.com [sprayroq.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
